Product packaging for 3-Methylpyrazole(Cat. No.:CAS No. 1453-58-3)

3-Methylpyrazole

Cat. No.: B028129
CAS No.: 1453-58-3
M. Wt: 82.10 g/mol
InChI Key: XKVUYEYANWFIJX-UHFFFAOYSA-N
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Description

methyl can be in 3 or 5 position

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2 B028129 3-Methylpyrazole CAS No. 1453-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazole
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InChI

InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
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InChI Key

XKVUYEYANWFIJX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID3073260
Record name 3-Methylpyrazole
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Molecular Weight

82.10 g/mol
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Physical Description

Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Methylpyrazole
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CAS No.

1453-58-3, 88054-14-2
Record name 3-Methylpyrazole
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Record name 1H-Pyrazole, 5-methyl-
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Record name 3-Methylpyrazole
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Record name 3-methylpyrazole
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Record name 3-METHYLPYRAZOLE
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Foundational & Exploratory

3-Methylpyrazole chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterocyclic organic compound. It covers its fundamental chemical properties, synthesis, and key applications, with a focus on its relevance in research and pharmaceutical development.

Core Chemical Identity
  • Chemical Formula: C₄H₆N₂[1][2][3][4][5]

  • Molecular Weight: 82.10 g/mol [1][6]

This compound, also known as 3-MP, is an aromatic heterocyclic compound featuring a five-membered pyrazole (B372694) ring with a methyl group at the C3 position.[2] It exists as a colorless to pale yellow liquid at room temperature and is soluble in water.[2] The presence of two adjacent nitrogen atoms and the methyl group confers specific steric and electronic properties, making it a valuable building block in synthetic chemistry.[2]

Quantitative Data Summary

The following table summarizes key quantitative physicochemical and toxicological data for this compound for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄H₆N₂[1][2][3]
Molecular Weight 82.10 g/mol [1]
Appearance Colorless to pale yellow liquid[2][7]
Melting Point 36.5 °C[1][7]
Boiling Point 204 °C (lit.)[7]
Density 1.02 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.495 (lit.)[7]
Water Solubility Miscible[7]
pKa 14.56 ± 0.10 (Predicted)[7]
Acute Toxicity (LC50) 719 mg/m³ (rat)[1]

Applications in Research and Development

This compound serves as a versatile precursor and active agent in various scientific domains.

1. Pharmaceutical Synthesis: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[8] this compound is a crucial starting material for the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[2][9] Its derivatives are being explored for a wide range of therapeutic targets, including cancer, inflammation, and neurodegenerative diseases.[8][9][10]

2. Enzyme Inhibition Studies: this compound and its isomers are known inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for metabolizing ethanol (B145695).[11][12][13] Although 4-methylpyrazole (B1673528) (fomepizole) is the potent inhibitor used clinically, this compound is often used in comparative and mechanistic studies of ADH activity.[12][13][14]

3. Agricultural Chemistry: In agriculture, this compound is utilized as a nitrification inhibitor.[3][7] It slows the bacterial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil.[15] This action enhances the efficiency of nitrogen fertilizers by reducing the leaching of nitrate into groundwater and decreasing the emission of nitrous oxide (N₂O), a potent greenhouse gas.[15][16]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol is based on the general Paal-Knorr synthesis, a common method for creating pyrazoles.[2] A specific example involves the reaction of 2-butene-1,4-diol (B106632) with hydrazine (B178648) in the presence of an acid catalyst.[17]

Materials:

  • Hydrazine hydrate

  • 2-Butene-1,4-diol

  • Sulfuric acid (80%)

  • Sodium iodide

  • Sodium hydroxide (B78521) solution (25%)

  • 1,2-Dichloroethane

  • Anhydrous sodium sulfate

  • Round-bottomed flask, dropping funnel, condenser, distillation apparatus, separatory funnel

Procedure:

  • Prepare a solution of 0.5 g of sodium iodide in 539.0 g of 80% strength sulfuric acid in a round-bottomed flask and heat to 120°C.[17]

  • Prepare a mixture of 100 g (2 mol) of hydrazine hydrate, 193.6 g (2.2 mol) of 2-butene-1,4-diol, and 1.5 g of sodium iodide.[17]

  • Add the hydrazine/diol mixture dropwise to the hot sulfuric acid solution over 90 minutes.[17]

  • After approximately 70 minutes from the start of the addition, begin to remove water from the reaction by distillation, gradually increasing the temperature of the reaction mixture to 155°C.[17]

  • Once the addition is complete, continue stirring the mixture at 155°C for an additional 30 minutes.[17]

  • Cool the reaction mixture to 70°C and carefully neutralize it with 775 g of 25% strength sodium hydroxide solution.[17]

  • Transfer the neutralized mixture to a separatory funnel and extract the product with 1,2-dichloroethane.[17]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[17]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown oil.[17]

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.[17]

Protocol 2: In Vitro Assay for Alcohol Dehydrogenase (ADH) Inhibition

This protocol outlines a general spectrophotometric method to assess the inhibitory effect of this compound on ADH activity.

Materials:

  • Human or equine liver alcohol dehydrogenase (commercially available)

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Ethanol (substrate)

  • This compound (inhibitor)

  • Sodium phosphate (B84403) buffer (0.15 M, pH 7.4)

  • Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of ADH in phosphate buffer.

    • Prepare stock solutions of NAD⁺ (e.g., 350 µM), ethanol (e.g., 5 mM), and this compound at various concentrations in phosphate buffer.[18]

  • Assay Mixture Preparation:

    • In a cuvette, combine the phosphate buffer, NAD⁺ solution, and the ADH enzyme solution.

    • For the inhibition assay, add a specific concentration of the this compound solution to the cuvette. For the control (uninhibited reaction), add an equivalent volume of buffer.

    • Mix gently and incubate the mixture for a few minutes at a controlled temperature (e.g., 23°C or 37°C).[12][18]

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ethanol substrate to the cuvette.

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[18]

    • Record the absorbance change over time (e.g., for 3-5 minutes) to determine the initial reaction velocity (rate).

  • Data Analysis:

    • Calculate the rate of reaction for both the control and the inhibited samples.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_inhibited) / Rate_control] * 100.

    • To determine the inhibition constant (Ki), repeat the experiment with varying concentrations of both the substrate (ethanol) and the inhibitor (this compound) and analyze the data using double reciprocal plots (e.g., Lineweaver-Burk or Dixon plots).[18]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes involving this compound.

cluster_synthesis Synthesis Workflow: this compound reagents Hydrazine Hydrate + 2-Butene-1,4-diol acid H₂SO₄ / NaI (120-155°C) reagents->acid Add dropwise reaction Cyclocondensation Reaction acid->reaction neutralize Neutralization (NaOH) reaction->neutralize extract Extraction (Organic Solvent) neutralize->extract purify Purification (Vacuum Distillation) extract->purify product This compound purify->product cluster_nitrification Mechanism of Nitrification Inhibition Ammonium Ammonium (NH₄⁺) in Fertilizer AOB Ammonia-Oxidizing Bacteria (AOB) Nitrite Nitrite (NO₂⁻) N2O Nitrous Oxide (N₂O) (Gas Emission) Nitrite->N2O Denitrification NOB Nitrite-Oxidizing Bacteria (NOB) Nitrate Nitrate (NO₃⁻) (Leachable) Inhibitor This compound Inhibitor->AOB Inhibits AOB->Nitrite Oxidation Step 1 NOB->Nitrate Oxidation Step 2 cluster_pathway Relevance of Pyrazole Scaffold to the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Pyrazole-based Kinase Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

References

Spectroscopic Analysis of 3-Methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyrazole (CAS No. 1453-58-3), a heterocyclic organic compound with applications in medicinal chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Chemical Shift (δ) [ppm]MultiplicityAssignment
2.339Singlet-CH₃ (Methyl protons at C3)
6.057DoubletC4-H (Vinyl proton)
7.480DoubletC5-H (Vinyl proton)
10.88Broad SingletN-H (Pyrazole ring proton)

Data sourced from a 90 MHz ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ) [ppm]Assignment
~11-13-CH₃ (Methyl carbon at C3)
~105C4
~135C5
~145C3

Note: The chemical shifts for the ring carbons are typical values for pyrazole (B372694) derivatives and are based on literature data. The methyl carbon signal for 3-methyl pyrazoles is characteristically found around 13 ppm.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch
3100-3000MediumC-H Stretch (Aromatic/Vinyl)
2950-2850MediumC-H Stretch (Aliphatic -CH₃)
~1600MediumC=N Stretch (Pyrazole ring)
~1500MediumC=C Stretch (Pyrazole ring)
~1450MediumC-H Bend (Asymmetric -CH₃)
~1380MediumC-H Bend (Symmetric -CH₃)

Note: This table represents expected characteristic absorption bands for this compound based on general IR spectroscopy principles and data from similar pyrazole structures.

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
82100[M]⁺ (Molecular Ion)
8159[M-H]⁺
5427.8[M-HCN-H]⁺ or [C₃H₄N]⁺
4211.2[C₂H₄N]⁺ or [C₃H₆]⁺
2817.6[N₂]⁺ or [C₂H₄]⁺
2715.3[HCN]⁺

Data sourced from GC-MS analysis.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, such as a Bruker AM-270, operating at a frequency of 270 MHz for protons.

  • ¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound can be a liquid at or near room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] If the sample is solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates (or KBr pellet) is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC inlet. The GC column separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Methylpyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure analysis of pyrazole (B372694) derivatives, with a specific focus on providing available data for a substituted 3-methylpyrazole compound due to the current lack of publicly available, detailed single-crystal X-ray diffraction data for the unsubstituted this compound.

Introduction

Pyrazoles are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The substituted pyrazole, this compound, is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design, as it provides crucial insights into intermolecular interactions and potential binding mechanisms.

Crystal Structure Data of 3-Methyl-5-trimethylsilyl-1H-pyrazole

The following table summarizes the key crystallographic data for 3-methyl-5-trimethylsilyl-1H-pyrazole. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Parameter Value
Chemical Formula C₇H₁₄N₂Si
Formula Weight 154.29 g/mol
Crystal System Tetragonal
Space Group I4₁/a
Unit Cell Dimensions a = 19.221(3) Å
b = 19.221(3) Å
c = 10.5812(18) Å
α = 90°
β = 90°
γ = 90°
Unit Cell Volume 3909.4(15) ų
Z (molecules per unit cell) 16
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.046

Experimental Protocols

This section outlines the typical experimental procedures involved in the synthesis, crystallization, and crystal structure determination of a substituted pyrazole like 3-methyl-5-trimethylsilyl-1H-pyrazole.

Synthesis of 3-Methyl-5-trimethylsilyl-1H-pyrazole

A general synthesis for this class of compounds involves a cycloaddition reaction. For the title compound, a literature procedure involves the reaction of trimethylsilyldiazomethane (B103560) with n-butyllithium, followed by a reaction with an α,β-unsaturated nitrile like methacrylonitrile.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For 3-methyl-5-trimethylsilyl-1H-pyrazole, high-quality crystals were obtained from a chloroform (B151607) solution.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. For the analyzed derivative, a Bruker SMART APEX CCD diffractometer was used. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a pyrazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least Squares) StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Experimental workflow for crystal structure analysis.
General Synthetic Pathway for 3-Substituted Pyrazoles

This diagram illustrates a common synthetic route to produce 3-substituted pyrazoles, which is relevant to the synthesis of this compound.

synthesis_pathway Reactant1 α,β-Unsaturated Ketone/Aldehyde Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation Reactant2 Hydrazine Derivative Reactant2->Intermediate Product 3-Substituted Pyrazole Intermediate->Product Cyclization (e.g., acid/base catalysis)

A general synthetic pathway for 3-substituted pyrazoles.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a this compound derivative, offering valuable data and procedural insights for researchers in the field. While the crystallographic information for the parent this compound remains elusive in the public domain, the presented data for its silylated analog serves as a robust reference point. The detailed experimental protocols and workflow diagrams offer a clear roadmap for the structural elucidation of novel pyrazole-based compounds, which will undoubtedly aid in the continued development of new therapeutic agents.

The Diverse Biological Activities of 3-Methylpyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-methylpyrazole, a five-membered heterocyclic scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. Their versatile structure allows for a wide range of substitutions, enabling the fine-tuning of their biological effects. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development.

Anti-inflammatory Activity

This compound derivatives have shown notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeAssayTargetIC50 / % InhibitionReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-2IC50 = 0.02 μM[1]
3-(Trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-1IC50 = 4.5 μM[1]
3,5-DiarylpyrazoleCOX InhibitionCOX-2IC50 = 0.01 μM[1]
Pyrazole-thiazole hybridCOX InhibitionCOX-2IC50 = 0.03 μM[1]
Pyrazole-thiazole hybridLOX Inhibition5-LOXIC50 = 0.12 μM[1]
Pyrazolo-pyrimidineCOX InhibitionCOX-2IC50 = 0.015 μM[1]
Pyrazolone Derivative (PYZ2)Carrageenan-induced paw edemaIn vivo41.93% inhibition at 3h (400 mg/kg)[2]
Pyrazolone Derivative (PYZ2)Freund's adjuvant methodIn vivo51.02% inhibition at 18h (400 mg/kg)[2]
Various PyrazolesCarrageenan-induced paw edemaIn vivo65-80% edema reduction at 10 mg/kg[1]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay evaluates the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (this compound derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Inflammation

G NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines (TNF-α, IL-1) Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Receptor Pro-inflammatory Cytokines (TNF-α, IL-1)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits IκB-P IκB-P IκB->IκB-P NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Ubiquitination Ubiquitination IκB-P->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Proteasomal Degradation->NF-κB Releases DNA DNA NF-κB_n->DNA Binds Inflammatory Gene Transcription Inflammatory Gene Transcription DNA->Inflammatory Gene Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Antimicrobial Activity

A range of this compound derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity
Compound/DerivativeOrganismMIC (μg/mL)Reference
Compound 3Escherichia coli0.25[3]
Compound 4Streptococcus epidermidis0.25[3]
Compound 2Aspergillus niger1[3]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9 - 7.8[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5 - 125[4]
Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is commonly used to assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum over the entire surface of the MHA plate to create a lawn.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines, with some compounds showing promising cytotoxicity and inhibitory effects on key cellular pathways.

Quantitative Data for Anticancer Activity
Compound/DerivativeCell LineGI50 / IC50 (μM)Reference
1H-benzofuro[3,2-c]pyrazole (4a)K562 (leukemia)GI50 = 0.26[5]
1H-benzofuro[3,2-c]pyrazole (4a)A549 (lung)GI50 = 0.19[5]
Pyrazole (B372694) analogue (5b)K562 (leukemia)GI50 = 0.021[5]
Pyrazole analogue (5b)MCF-7 (breast)GI50 = 1.7[5]
Pyrazole analogue (5b)A549 (lung)GI50 = 0.69[5]
Pyrazole analogue (5b)Tubulin polymerizationIC50 = 7.30[5]
Pyrazolo[4,3-c]pyridine derivative (41)MCF7 (breast)IC50 = 1.937 µg/mL[6]
Pyrazolo[4,3-c]pyridine derivative (41)HepG2 (liver)IC50 = 3.695 µg/mL[6]
Pyrazole derivative (36)CDK2IC50 = 0.199[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Drug Screening

G Anticancer Drug Screening Workflow Compound Library Compound Library Compound Treatment Compound Treatment Compound Library->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Hit Identification Hit Identification Data Analysis (IC50)->Hit Identification Further Studies Further Studies Hit Identification->Further Studies Promising Compounds

Caption: A typical workflow for in vitro anticancer drug screening.

Antioxidant Activity

Several this compound derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidant agents.

Quantitative Data for Antioxidant Activity
Compound/DerivativeAssayIC50 / % ActivityReference
Fused pyrazole ring systemsDPPH AssayGood antioxidant potential[7]
Pyrazole derivativeDPPH radical scavengingIC50 = 10 μM[1]
Pyrazole derivative (4g)DPPH AssayGood antioxidant activity[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound (this compound derivative)

  • Positive control (e.g., Ascorbic acid)

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and positive control in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound or control with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the potential of these versatile compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets.

References

Preliminary Screening of 3-Methylpyrazole for Pharmacological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] 3-Methylpyrazole (3-MP), a simple derivative of this class, presents an intriguing candidate for preliminary pharmacological investigation. Its structural similarity to known bioactive molecules, such as the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole), provides a strong rationale for a systematic screening approach.[4][5][6] This guide outlines a comprehensive strategy for the initial in vitro screening of this compound, detailing experimental protocols for assessing its cytotoxic, antimicrobial, antioxidant, and specific enzyme-inhibiting properties. The proposed workflow provides a structured pathway from broad primary assays to more specific, target-based secondary assays, facilitating the efficient evaluation of its therapeutic potential.

Introduction to this compound (3-MP)

The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds that are a cornerstone of modern medicinal chemistry.[2][7] Their unique physicochemical properties allow them to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[2][8] Consequently, the pyrazole ring is a key structural component in many pharmaceuticals approved by the FDA for treating conditions ranging from inflammation (e.g., Celecoxib) to cardiovascular disease and cancer.[2][8][9]

Compound Profile: this compound

This compound (CAS: 1453-58-3) is a small heterocyclic molecule with the chemical formula C₄H₆N₂.[10] Due to tautomerism, it can exist in equilibrium with 5-methylpyrazole.[8][11] Its structural simplicity and relation to the broader class of bioactive pyrazoles make it a prime candidate for initial pharmacological screening to uncover potential therapeutic applications.

Rationale for Screening

The primary motivation for screening 3-MP stems from the established activities of its structural analogs. Most notably, 4-methylpyrazole (B1673528) (Fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) used clinically to treat methanol (B129727) and ethylene (B1197577) glycol poisoning.[4][5][6] This provides a direct hypothesis to test for 3-MP. Furthermore, the extensive documentation of pyrazole derivatives possessing anti-inflammatory, anticancer, and antimicrobial properties suggests that 3-MP should be evaluated across a panel of assays to identify any novel activities.[1][12][13][14]

Physicochemical and Toxicological Profile

A preliminary assessment of existing data is crucial before commencing laboratory work.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of 3-MP.

PropertyValueReference
Molecular Formula C₄H₆N₂[10]
Molecular Weight 82.10 g/mol [10]
CAS Number 1453-58-3[10][11]
Appearance Colorless to light yellow liquid[10][15]
Boiling Point 204 °C[15]
Density 1.02 g/mL at 25 °C
Solubility Soluble in water[15]
Log P (octanol/water) 0.475[16]
Summary of Known Toxicological Data

This compound is considered a hazardous chemical. All handling should be performed in accordance with safety data sheets (SDS) and appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionReference
Acute Oral Toxicity Category 4; Harmful if swallowed.[10][16]
Skin Corrosion/Irritation Category 1B; Causes severe skin burns and eye damage.[10][15][16]
Reproductive Toxicity Category 1B; May damage the unborn child.[10][15]
Specific Target Organ Toxicity Category 2; May cause damage to organs (Lungs) through prolonged or repeated exposure.[10]
Acute Inhalation Toxicity (Rat) LC50: 719 mg/m³[10]

Proposed Pharmacological Screening Workflow

A tiered approach is recommended for the preliminary screening of 3-MP. This ensures that resources are used efficiently, starting with broad, cost-effective assays and progressing to more specific, target-oriented investigations for any identified "hits."

G cluster_0 Preliminary Assessment cluster_1 Tier 1: Primary In Vitro Screening cluster_2 Tier 2: Secondary Target-Based Screening cluster_3 Tier 3: Mechanistic Studies Compound This compound (3-MP) Cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) Compound->Cytotoxicity Evaluate toxicity threshold Antimicrobial Antimicrobial Assay (e.g., MIC against bacteria/fungi) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH radical scavenging) Compound->Antioxidant ADH Alcohol Dehydrogenase (ADH) Inhibition Cytotoxicity->ADH If low toxicity HitValidation Hit Validation & Lead Optimization Antimicrobial->HitValidation If active COX Cyclooxygenase (COX-1/COX-2) Inhibition Antioxidant->COX If active, suggests anti-inflammatory link ADH->HitValidation If active COX->HitValidation If active OtherEnzymes Other Enzyme Assays (e.g., Xanthine Oxidase) OtherEnzymes->HitValidation If active Pathway Signaling Pathway Analysis HitValidation->Pathway Elucidate MOA

Caption: High-level workflow for the pharmacological screening of this compound.

Experimental Protocols: Primary In Vitro Screening

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which 3-MP becomes toxic to cells, establishing a therapeutic window for subsequent tests.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[13][17]

  • Materials:

    • Human cancer cell line (e.g., A549 lung carcinoma) and a non-cancerous cell line (e.g., HEK293).[13]

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

    • This compound (dissolved in DMSO or medium).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Positive control (e.g., Doxorubicin).

    • 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of 3-MP (e.g., from 0.1 µM to 1000 µM). Remove the old medium and treat the cells with 100 µL of the various concentrations of 3-MP. Include wells for untreated controls, vehicle controls (DMSO), and a positive control.

    • Incubation: Incubate the plate for 48 or 72 hours.[17]

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple precipitate is visible.[17]

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log concentration of 3-MP to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Screening (MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of 3-MP required to prevent the visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.[18]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[9][19]

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • This compound.

    • Positive controls (e.g., Ampicillin for bacteria, Fluconazole for fungi).[1]

    • Sterile 96-well plates.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of 3-MP in the broth medium directly in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include wells for a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of 3-MP at which there is no visible growth.[18]

Experimental Protocols: Secondary Target-Based Screening

If primary screening reveals low cytotoxicity and/or interesting activity, the following target-based assays are recommended.

Protocol 3: Alcohol Dehydrogenase (ADH) Inhibition Assay

This assay directly tests the hypothesis that 3-MP, like Fomepizole, can inhibit ADH.

  • Principle: This assay measures the activity of ADH by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm. An inhibitor will slow the rate of this reaction. Fomepizole is a competitive inhibitor of ADH.[4][5][6][20]

  • Materials:

    • Yeast or equine liver Alcohol Dehydrogenase (ADH).

    • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide).

    • Ethanol (B145695) (substrate).

    • Tris-HCl or phosphate (B84403) buffer (pH ~8.8).

    • This compound.

    • Positive control (Fomepizole/4-methylpyrazole).

    • UV-transparent 96-well plates.

  • Methodology:

    • Reagent Preparation: In a 96-well plate, add buffer, NAD⁺, and ADH enzyme solution to each well.

    • Inhibitor Addition: Add various concentrations of 3-MP or Fomepizole to the test wells and incubate for 10-15 minutes at room temperature to allow for binding.

    • Reaction Initiation: Initiate the reaction by adding the ethanol substrate to all wells.

    • Data Acquisition: Immediately place the plate in a microplate reader capable of kinetic measurements and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

    • Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of 3-MP relative to the control (no inhibitor). Plot the percentage of inhibition against log concentration to calculate the IC₅₀ value.

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the anti-inflammatory potential of 3-MP by measuring its ability to inhibit COX enzymes, a common mechanism for pyrazole-based NSAIDs.[17][18]

  • Principle: A colorimetric or fluorometric inhibitor screening kit is used to measure the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂, which is then reduced by the peroxidase component, leading to the oxidation of a chromogenic substrate.

  • Materials:

    • Commercially available COX inhibitor screening kit (containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid, and detection reagents).

    • This compound.

    • Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).[17]

    • 96-well plates.

  • Methodology:

    • Assay Setup: Follow the manufacturer's protocol. Typically, this involves adding assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.[17]

    • Inhibitor Addition: Add various concentrations of 3-MP and controls to the wells and incubate for a specified time (e.g., 15 minutes) to allow for enzyme binding.[17]

    • Reaction Initiation: Start the reaction by adding arachidonic acid.[17]

    • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) provides the selectivity index.

Mechanistic Insights: Potential Signaling Pathway Modulation

Should 3-MP show significant activity, particularly in cytotoxicity assays against cancer cells, investigating its effect on key signaling pathways like the PI3K/Akt/mTOR pathway would be a logical next step. This pathway is a central regulator of cell growth, proliferation, and survival and is often deregulated in cancer.[21][22][23]

G cluster_0 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Hypothetical 3-MP Inhibition Inhibitor->Akt Blocks Activation

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

References

Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For nitrogen-containing heterocycles like pyrazoles, prototropic tautomerism, involving the migration of a proton, is a key characteristic that dictates their physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of tautomerism in 3-methylpyrazole and its derivatives, with a focus on the quantitative analysis of tautomeric equilibria, detailed experimental protocols for their characterization, and the factors influencing this phenomenon.

The Annular Prototropic Tautomerism of this compound

The tautomerism of this compound involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole (B372694) ring, resulting in an equilibrium between the 3-methyl-1H-pyrazole and the 5-methyl-1H-pyrazole tautomers. This equilibrium is dynamic and influenced by a variety of factors, including the nature of other substituents on the pyrazole ring, the solvent, and the temperature.[1]

tautomerism cluster_3_methyl 3-Methyl-1H-pyrazole cluster_5_methyl 5-Methyl-1H-pyrazole 3-Methyl-1H-pyrazole_img 3-Methyl-1H-pyrazole_img 5-Methyl-1H-pyrazole_img 5-Methyl-1H-pyrazole_img 3-Methyl-1H-pyrazole_img->5-Methyl-1H-pyrazole_img H⁺ shift

Figure 1: Annular prototropic tautomerism in this compound.

The position of this equilibrium is critical in drug design, as the different tautomers can exhibit distinct biological activities due to their unique shapes, hydrogen bonding capabilities, and overall electronic distributions.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio is essential for understanding the structure-activity relationship (SAR) of pyrazole-based drug candidates. Various experimental and computational methods are employed for this purpose.

Table 1: Tautomeric Equilibrium Data for this compound and its Derivatives
CompoundSubstituent(s)SolventTemperature (°C)Tautomer Ratio (% 3-tautomer : % 5-tautomer)MethodReference
3(5)-MethylpyrazoleHAqueous2575 : 25pKa data and semi-empirical INDO calculations[1]
3(5)-MethylpyrazoleHHexamethylphosphoramide (HMPA)-20~50 : ~501H NMR[2]
1-Phenyl-3-methyl-5-pyrazolone1-PhenylDMSO-d6Not specifiedOH-form (81±5%), CH-form (13±5%), NH-form (6±5%)1H NMR[3]
1,3-Dimethyl-5-pyrazolone1-MethylDMSO-d6Not specifiedQuantitative data for OH, CH, and NH forms available13C NMR[3][4]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 3-methyl and 5-methyl tautomers is influenced by a combination of electronic and environmental factors.

factors_influencing_tautomerism cluster_substituents Substituent Effects cluster_solvent Solvent Effects cluster_temperature Temperature Effects TautomericEquilibrium Tautomeric Equilibrium (3-Methyl vs. 5-Methyl) ElectronDonating Electron-Donating Groups (e.g., -NH2, -OH, -CH3) Favor 3-tautomer ElectronDonating->TautomericEquilibrium ElectronWithdrawing Electron-Withdrawing Groups (e.g., -NO2, -CF3, -COOH) Favor 5-tautomer ElectronWithdrawing->TautomericEquilibrium PolarProtic Polar Protic Solvents (e.g., Water, Alcohols) Can favor the more polar tautomer through H-bonding PolarProtic->TautomericEquilibrium Aprotic Aprotic Solvents (e.g., DMSO, Chloroform) Influence based on polarity and dipole moment differences Aprotic->TautomericEquilibrium Temperature Temperature Can shift the equilibrium based on the thermodynamics of the system (ΔH and ΔS) Temperature->TautomericEquilibrium

Figure 2: Factors influencing the tautomeric equilibrium of this compound derivatives.

Substituent Effects: The electronic nature of other substituents on the pyrazole ring plays a crucial role.[1] Electron-donating groups (EDGs) at the 3- or 5-position, such as amino, hydroxyl, or alkyl groups, tend to favor the tautomer where the substituent is at the 3-position.[1][5] Conversely, electron-withdrawing groups (EWGs) like nitro, trifluoromethyl, or carboxyl groups generally favor the 5-substituted tautomer.[1][5]

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly impact the tautomeric equilibrium.[2] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. In non-hydrogen bonding solvents, the difference in dipole moments between the tautomers can be a determining factor.[2]

Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy and entropy differences between the tautomers.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and computational techniques is typically employed to elucidate the tautomeric preference of this compound derivatives.

experimental_workflow start Synthesis and Purification of This compound Derivative nmr NMR Spectroscopy (1H, 13C, 15N) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis dft Computational Chemistry (DFT Calculations) start->dft analysis Data Analysis and Tautomer Ratio Determination nmr->analysis uv_vis->analysis dft->analysis conclusion Conclusion on Predominant Tautomer analysis->conclusion

Figure 3: General experimental workflow for the study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and widely used technique for studying tautomerism in solution.[1]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, D2O) to a known concentration.

  • Data Acquisition:

    • 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants of the ring protons and the methyl group will be sensitive to the tautomeric form. In cases of slow exchange on the NMR timescale, distinct signals for each tautomer may be observed.

    • 13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the ring carbons, particularly C3 and C5, are highly indicative of the tautomeric equilibrium position.[1]

    • 15N NMR: If isotopically labeled material is available or through natural abundance, 15N NMR can provide direct information about the nitrogen environment, clearly distinguishing between the protonated and non-protonated nitrogen atoms in each tautomer.

    • Low-Temperature NMR: To slow down the rate of interconversion between tautomers, spectra can be acquired at low temperatures. This can lead to the resolution of separate signals for each tautomer, allowing for direct integration and quantification.[6]

  • Data Analysis:

    • Qualitative Assessment: Compare the observed chemical shifts with those of known N-methylated derivatives (3-methyl-1-methylpyrazole and 5-methyl-1-methylpyrazole), which serve as fixed models for the two tautomers.

    • Quantitative Analysis: If separate signals are observed for each tautomer, the ratio of their integrals directly corresponds to the tautomer ratio. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the electronic absorption spectra in different solvents.[7]

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: The position (λmax) and intensity (ε) of the absorption bands can differ for each tautomer. Solvatochromic shifts (changes in λmax with solvent polarity) can provide insights into the nature of the predominant tautomer in a given solvent.[7] By comparing the spectra with those of fixed N-methylated derivatives, it may be possible to estimate the tautomeric ratio.

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.

Methodology:

  • Structure Optimization: Build the 3D structures of both the 3-methyl and 5-methyl tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvent Effects: To model the effect of the solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to calculate the theoretical equilibrium constant.

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of the factors that govern the tautomeric equilibrium is crucial for the rational design of pyrazole-based therapeutic agents with optimized efficacy and pharmacokinetic properties. The integrated application of experimental techniques, particularly NMR spectroscopy, and computational methods provides a powerful approach to quantitatively assess and predict the tautomeric preferences of these important heterocyclic compounds. This guide serves as a foundational resource for scientists engaged in the study and application of this compound derivatives.

References

Unveiling Novel Pyrazole Derivatives from 3-Methylpyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel pyrazole (B372694) derivatives originating from the versatile starting material, 3-methylpyrazole. Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and biological mechanisms to facilitate further research and development in this promising area of drug discovery.

Synthetic Strategies and Experimental Protocols

The synthesis of novel pyrazole derivatives from this compound often proceeds through its more reactive derivative, 3-methyl-5-pyrazolone. This intermediate serves as a versatile scaffold for the construction of a variety of heterocyclic systems with diverse biological activities.

Synthesis of Fused Pyrazole Derivatives from 3-Methyl-5-Pyrazolone

A prominent route to novel bioactive molecules involves the synthesis of fused pyrazole ring systems. These compounds have demonstrated significant potential as protein kinase inhibitors, antioxidants, and antimicrobial agents.[1][2]

Experimental Protocol:

  • Synthesis of 3-Methyl-5-Pyrazolone (1): This initial step involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303) in absolute ethanol. The mixture is refluxed to yield 3-methyl-5-pyrazolone.[1]

  • Synthesis of Benzylidene Derivatives of 3-Methyl-5-Pyrazolone (2a-e): The synthesized 3-methyl-5-pyrazolone is then treated with various aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, vanillin) in the presence of a base to form the corresponding benzylidene derivatives.[1]

  • Synthesis of Fused Pyrazole Derivatives (3a-e and 4a-e): The benzylidene derivatives are subsequently reacted with hydrazine hydrate or phenylhydrazine (B124118) to yield the final fused pyrazole ring systems. The reaction mixture is typically refluxed, and the resulting product is purified by recrystallization.[1]

Characterization: The synthesized compounds are characterized using various spectroscopic techniques, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy, along with elemental analysis.[3]

Synthesis Workflow:

G cluster_0 Step 1: Synthesis of 3-Methyl-5-Pyrazolone cluster_1 Step 2: Synthesis of Benzylidene Derivatives cluster_2 Step 3: Synthesis of Fused Pyrazoles Ethyl Acetoacetate Ethyl Acetoacetate 3-Methyl-5-Pyrazolone (1) 3-Methyl-5-Pyrazolone (1) Ethyl Acetoacetate->3-Methyl-5-Pyrazolone (1) Absolute Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Methyl-5-Pyrazolone (1) 3-Methyl-5-Pyrazolone (1)->node1 Benzylidene Derivatives (3a-e) Benzylidene Derivatives (3a-e) node1->Benzylidene Derivatives (3a-e) Base Aromatic Aldehydes (2a-e) Aromatic Aldehydes (2a-e) Aromatic Aldehydes (2a-e)->Benzylidene Derivatives (3a-e) Benzylidene Derivatives (3a-e)->node2 Fused Pyrazoles (4a-e, 5a-e) Fused Pyrazoles (4a-e, 5a-e) node2->Fused Pyrazoles (4a-e, 5a-e) Reflux Hydrazine/Phenylhydrazine Hydrazine/Phenylhydrazine Hydrazine/Phenylhydrazine->Fused Pyrazoles (4a-e, 5a-e)

Synthesis of Fused Pyrazoles from 3-Methyl-5-Pyrazolone.

Biological Activities of Novel Pyrazole Derivatives

Derivatives synthesized from this compound exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Several novel pyrazole derivatives have demonstrated moderate to potent activity against various bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or by measuring the zone of inhibition.

Table 1: Antimicrobial Activity of 3-Methyl-5-Pyrazolone and its Derivatives

CompoundTest OrganismMIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm)Reference
3-Methyl-5-Pyrazolone Bacillus subtilis1.255-[1]
Staphylococcus aureus-5-[1]
Escherichia coli-10-[1]
Pseudomonas aeruginosa-10-[1]
1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone Alternaria solani--Potent Activity[4][5]
1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone Alternaria solani--Potent Activity[4][5]

Note: "-" indicates data not available in the cited sources.

Antioxidant Activity

Many fused pyrazole derivatives synthesized from 3-methyl-5-pyrazolone have shown good antioxidant potential.[1] The antioxidant activity is often assessed using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and the results are typically expressed as IC50 values. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a derivative of 3-methyl-5-pyrazolone, is a known free radical scavenger.[6][7]

Table 2: Antioxidant Activity of Pyrazolone (B3327878) Derivatives

CompoundAssayIC50 (µM)Reference
Edaravone DPPH Radical Scavenging-[6][7]
Phenol-containing Schiff base pyrazolone analogues DPPH Radical ScavengingSignificant Activity[6]

Note: Specific IC50 values for a broad range of derivatives were not available in the provided search results. "Significant Activity" indicates that the source reported notable antioxidant effects without providing specific quantitative data.

Anticancer and Kinase Inhibitory Activity

Pyrazole derivatives have emerged as a significant class of compounds in cancer research, with several derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[8] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

A new series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have shown promising anticancer activity by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[9] While the direct precursor for these specific compounds was 3,5-dimethylpyrazole, their structural similarity to derivatives obtainable from this compound suggests a promising avenue for future research.

Table 3: Anticancer and Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ClassTarget Cancer Cell LineTarget Pathway/KinaseIC50Reference
Fused Pyrazoles from 3-Methyl-5-Pyrazolone -Protein Kinases-[1][2]
Pyrazolone-pyrazole derivatives MCF-7 (Breast Cancer)VEGFR-216.50 µM[8]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids MCF-7, A549, HeLa, PC3EGFR0.5132 - 0.6124 µM[8]
1,3,5-triazine-based pyrazole derivatives MCF-7, HepG2, HCT116, PC-3, LoVoEGFR-tyrosine kinase229.4 - 395.1 nM[10]
Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives HCT-116 (Colon Cancer)EGFR61 nM[9]
MCF-7 (Breast Cancer)-4.53 µM[9]

Note: "-" indicates that while inhibitory activity was demonstrated, specific IC50 values were not provided in the search results.

Signaling Pathway Inhibition

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. One of the most important of these is the EGFR/PI3K/AKT/mTOR pathway, which plays a central role in cell proliferation, survival, and metastasis.[11][12][13]

EGFR/PI3K/AKT/mTOR Signaling Pathway:

G cluster_inhibition Inhibition by Pyrazole Derivatives EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Pyrazoles Pyrazole Derivatives Pyrazoles->EGFR Pyrazoles->PI3K Pyrazoles->mTOR

Inhibition of the EGFR/PI3K/AKT/mTOR Pathway.

The diagram illustrates how pyrazole derivatives can inhibit key kinases such as EGFR, PI3K, and mTOR within this pathway, ultimately leading to a reduction in cancer cell proliferation and survival. The development of pyrazole-based inhibitors targeting this pathway is a highly active area of research.[14][15]

Conclusion and Future Directions

The exploration of novel pyrazole derivatives from this compound continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of 3-methyl-5-pyrazolone provides a robust platform for generating a diverse library of compounds with a wide range of biological activities. The data presented in this guide highlights the significant potential of these derivatives as antimicrobial, antioxidant, and particularly as anticancer agents through the inhibition of critical signaling pathways.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

  • Elucidation of specific molecular targets: To better understand the mechanisms of action.

  • In vivo studies: To evaluate the efficacy and safety of the most promising compounds in preclinical models.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.

References

3-Methylpyrazole: A Versatile Scaffold in Heterocyclic Chemistry for Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its unique structural features, including sites for functionalization and its ability to participate in various chemical reactions, have established it as a pivotal building block in the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds often exhibit significant biological activities, making this compound a molecule of high interest in the fields of medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a precursor to complex heterocyclic structures, with a focus on experimental protocols, quantitative data, and the elucidation of relevant biological pathways.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application as a building block. One common and industrially applicable method involves the reaction of butenediols or their derivatives with hydrazine (B178648) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound from 2-Butene-1,4-diol (B106632)

Materials:

  • Hydrazine hydrate (B1144303) (2 mol)

  • 2-Butene-1,4-diol (2.2 mol)

  • Sodium iodide (catalytic amount)

  • Sulfuric acid (80%, 4.4 mol)

  • 1,2-Dichloroethane

  • Sodium sulfate

Procedure:

  • A solution of sodium iodide (0.5 g) in 80% sulfuric acid (539.0 g, 4.4 mol) is heated to 120°C in a reaction vessel equipped with a stirrer and a distillation apparatus.

  • A mixture of hydrazine hydrate (100 g, 2 mol), 2-butene-1,4-diol (193.6 g, 2.2 mol), and sodium iodide (1.5 g) is added to the heated sulfuric acid solution over 90 minutes.

  • After approximately 70 minutes from the start of the addition, the distillation of water is initiated, and the reaction temperature is gradually increased to 155°C. A total of 240 g of water is distilled off.

  • The reaction mixture is cooled to 70°C and neutralized with a 15% sodium hydroxide (B78521) solution.

  • The neutralized mixture is extracted four times with 1,2-dichloroethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield a crude product.

  • The crude oil is purified by vacuum distillation to afford this compound (yield: 118 g).

Reactivity and Application in the Synthesis of Fused Heterocycles

The true utility of this compound lies in its derivatization, most notably to 5-amino-3-methylpyrazole, which serves as a versatile precursor for a wide range of fused heterocyclic systems. The presence of a nucleophilic amino group and the adjacent ring nitrogen atoms allows for cyclocondensation reactions with various 1,3-dielectrophiles to construct bicyclic and polycyclic frameworks.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocycles synthesized from this compound derivatives. They are of significant interest due to their potent inhibitory activity against various protein kinases, making them attractive candidates for cancer therapy.

G cluster_0 Synthesis of 5-Amino-3-methylpyrazole cluster_1 Cyclocondensation cluster_2 Functionalization This compound This compound Nitration Nitration This compound->Nitration HNO3/H2SO4 4-Nitro-3-methylpyrazole 4-Nitro-3-methylpyrazole Nitration->4-Nitro-3-methylpyrazole Reduction Reduction 4-Nitro-3-methylpyrazole->Reduction e.g., H2/Pd-C 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole Reduction->5-Amino-3-methylpyrazole Reaction_with_Dielectrophile Reaction_with_Dielectrophile 5-Amino-3-methylpyrazole->Reaction_with_Dielectrophile 1,3-Diketone or β-Ketoester Pyrazolo[1,5-a]pyrimidine_core Pyrazolo[1,5-a]pyrimidine_core Reaction_with_Dielectrophile->Pyrazolo[1,5-a]pyrimidine_core Halogenation Halogenation Pyrazolo[1,5-a]pyrimidine_core->Halogenation e.g., POCl3 Halogenated_Intermediate Halogenated_Intermediate Halogenation->Halogenated_Intermediate Cross-Coupling Cross-Coupling Halogenated_Intermediate->Cross-Coupling Suzuki or Buchwald-Hartwig Functionalized_Pyrazolopyrimidines Functionalized_Pyrazolopyrimidines Cross-Coupling->Functionalized_Pyrazolopyrimidines Biological_Screening Biological_Screening Functionalized_Pyrazolopyrimidines->Biological_Screening Kinase Assays

Caption: General workflow for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines.

This multi-step synthesis starts with the commercially available 5-amino-3-methylpyrazole.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethanolate

  • Phosphorus oxychloride

  • Morpholine (B109124)

  • Potassium carbonate

Procedure:

  • Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

    • 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethanolate.

    • This reaction yields dihydroxy-heterocycle 1 with a reported yield of 89%[1].

  • Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

    • Compound 1 is subjected to a chlorination reaction using phosphorus oxychloride.

    • This step produces the dichloro-derivative 2 with a reported yield of 61%[1].

  • Step 3: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3)

    • Compound 2 undergoes a nucleophilic substitution reaction with morpholine in the presence of potassium carbonate at room temperature.

    • The reaction selectively substitutes the chlorine at position 7, yielding compound 3 with a reported yield of 94%[1]. This intermediate is key for further functionalization via cross-coupling reactions.

Compound IDR¹ SubstituentCoupling ReactionYield (%)Biological TargetIC₅₀ (nM)Reference
CPL302415 (6) 2-difluoromethylbenzimidazoleBuchwald-Hartwig-PI3Kδ18[2]
Compound 8 picolinamideAmide coupling-TrkA1.7[1]
Compound 9 picolinamideAmide coupling-TrkA1.7[1]
Compound 6t thiophene derivative--CDK290[3]
Compound 6s furan derivative--TRKA230[3]
Compound 17p para-pentafluorosulfurphenyl--Thymidine (B127349) Phosphorylase40[4]
Pyrazolo[3,4-b]pyridines

Another important class of fused heterocycles derived from this compound analogues are the pyrazolo[3,4-b]pyridines. These compounds have shown a range of biological activities, including potential applications in the diagnosis of Alzheimer's disease and as kinase inhibitors.

Materials:

  • α,β-Unsaturated ketones

  • 5-Amino-1-phenyl-3-methylpyrazole

  • Zirconium tetrachloride (ZrCl₄)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-3-methylpyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25°C.

  • The reaction mixture is degassed, and ZrCl₄ (35 mg, 0.15 mmol) is added.

  • The mixture is stirred vigorously at 95°C for 16 hours.

  • After completion, the mixture is concentrated in vacuo.

  • Chloroform and water are added, the phases are separated, and the aqueous phase is washed twice with chloroform.

  • The combined organic layers are dried and concentrated to give the crude product, which is then purified.

Compound IDR SubstituentYield (%)Spectroscopic Data (¹H NMR, δ ppm)Biological TargetIC₅₀ (nM)Reference
5a 4-(N,N-dimethylamino)-phenyl28H-3: 7.26 (s), H-5: 8.48 (s)β-Amyloid Plaques-
C03 ---TRKA56[5]
15y ---TBK10.2[6]
Other Fused Heterocyclic Systems

The versatility of this compound as a building block extends beyond the synthesis of pyrazolopyrimidines and pyrazolopyridines. Other notable fused systems include:

  • Pyrazolo[1,5-a][1][7][8]triazines: These purine (B94841) isosteres have been investigated for their potential as kinase inhibitors and antiviral agents. Their synthesis often involves the cyclization of 3-aminopyrazoles with reagents that introduce a C-N-C fragment.

  • Pyrazolo[3,4-d]pyridazines: These structures have been synthesized and evaluated for various biological activities.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

A significant driver for the synthesis of this compound-derived heterocycles is their potent activity as kinase inhibitors. Many of these compounds target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibition by Pyrazole Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) (full activation) PyrazoloPyrimidines Pyrazolo[1,5-a]pyrimidines (e.g., CPL302415) PyrazoloPyrimidines->PI3K inhibit

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives on PI3K.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of newly synthesized compounds for their kinase inhibitory potential typically follows a structured workflow.

Kinase_Inhibitor_Screening_Workflow Start Synthesized this compound Derivative Library BiochemicalAssay Biochemical Kinase Assay (e.g., HTRF, ELISA) Start->BiochemicalAssay DetermineIC50 Determine IC₅₀ Values BiochemicalAssay->DetermineIC50 Identify potent hits CellBasedAssay Cell-Based Proliferation/ Viability Assays DetermineIC50->CellBasedAssay Select hits for cellular studies WesternBlot Western Blot Analysis (Target Phosphorylation) CellBasedAssay->WesternBlot Confirm on-target effect LeadOptimization Lead Optimization (SAR Studies) WesternBlot->LeadOptimization Validate mechanism of action

References

Theoretical studies on the electronic properties of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of 3-Methylpyrazole

Abstract

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic properties of this compound and its derivatives. Leveraging quantum chemical computations, primarily Density Functional Theory (DFT), this document elucidates the molecule's structural parameters, electronic behavior, and spectroscopic characteristics. Key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, are discussed in detail. The methodologies behind these theoretical calculations are outlined, and quantitative data are systematically presented in tabular format to facilitate comparison and analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the computational chemistry of pyrazole-based compounds.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] this compound, a simple derivative, serves as a fundamental building block for the synthesis of more complex pharmaceutical agents. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties at the atomic level.[2][3] These methods allow for the calculation of various electronic descriptors that provide insights into the molecule's behavior, complementing and guiding experimental research. This guide synthesizes findings from several theoretical studies to present a cohesive picture of this compound's electronic landscape.

Theoretical and Computational Methodologies

The data and analyses presented in this guide are derived from quantum chemical calculations. The primary method employed in the cited literature is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.

Computational Protocol

A typical computational workflow for analyzing the electronic properties of this compound involves several key steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. Calculations are often performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G(d,p) or 6-311++G(d,p).[4][5] The addition of diffuse functions (+) and polarization functions (d,p) is important for accurately describing systems with lone pairs and for calculating properties like polarizability.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[6][7]

  • Electronic Property Calculations: Once the optimized geometry is confirmed, a range of electronic properties are calculated. This includes:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are calculated to determine the electronic band gap, which relates to the molecule's kinetic stability and chemical reactivity.[3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[2]

    • Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra and electronic transitions.[2] The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[4]

G cluster_workflow Computational DFT Workflow cluster_properties Property Calculations start Initial Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Minimum Energy (No Imaginary Frequencies) freq->check check->opt False (Re-optimize) props Calculate Electronic Properties check->props  True analysis Data Analysis and Interpretation props->analysis homo HOMO-LUMO Analysis props->homo nbo NBO Analysis props->nbo mep MEP Surface props->mep spec Spectra (UV-Vis, NMR) props->spec

Caption: A typical workflow for DFT calculations.

Electronic Properties and Data Analysis

Theoretical calculations provide a wealth of quantitative data regarding the electronic structure of this compound. This section summarizes key findings from the literature. Note that some studies focus on derivatives, such as 3-methyl-1-phenylpyrazole, which are specified in the tables.

Molecular Structure

The fundamental structure of this compound consists of a five-membered pyrazole (B372694) ring with a methyl group at the C3 position. It exists in a tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. Theoretical studies confirm that electron-donating groups like methyl (CH₃) tend to favor the C3-tautomer.[8][9]

G cluster_mo Molecular Orbitals lumo LUMO (Lowest Unoccupied MO) lumo->p1 homo HOMO (Highest Occupied MO) p1->p2 p2->homo e_label_low Energy e_label_high e_label_low->e_label_high ΔE = E_LUMO - E_HOMO G cluster_nbo NBO Donor-Acceptor Interaction donor Donor NBO (Filled Orbital, e.g., LP(N)) acceptor Acceptor NBO (Empty Orbital, e.g., π*(C=C)) donor->acceptor e⁻ Delocalization (Hyperconjugation) stabilization Stabilization Energy (E⁽²⁾) acceptor->stabilization

References

Methodological & Application

Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive application notes and detailed protocols for the chemical synthesis of 3-methylpyrazole, a valuable heterocyclic compound used as a building block in the development of pharmaceuticals and other specialty chemicals. The primary method detailed is the well-established cyclocondensation reaction between a hydrazine (B178648) source and a suitable 1,3-dicarbonyl compound. While a highly detailed, step-by-step protocol for 3,5-dimethylpyrazole (B48361) is readily available, this guide adapts that proven procedure for the specific synthesis of this compound, outlining the necessary starting materials and reaction conditions.

Overview of the Synthesis Pathway

The synthesis of pyrazoles is most commonly achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine.[1] In this specific protocol for this compound, the logical precursor would be acetylacetaldehyde or a protected equivalent. The reaction proceeds via a cyclocondensation mechanism. An alternative pathway involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine.[1][2][3][4]

This protocol will focus on the adaptation of the robust and frequently cited synthesis of 3,5-dimethylpyrazole from acetylacetone (B45752) and hydrazine, as it provides a clear and detailed experimental framework.[5][6][7]

Reaction Scheme

Reaction_Scheme acetylacetaldehyde Acetylacetaldehyde (or protected equivalent) plus + hydrazine Hydrazine Hydrate or Hydrazine Sulfate (B86663) methylpyrazole This compound hydrazine->methylpyrazole Cyclocondensation

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-documented synthesis of 3,5-dimethylpyrazole.[5][7] The key modification is the substitution of acetylacetone with an appropriate precursor for this compound, such as 4,4-dimethoxy-2-butanone (B155242) (acetylacetaldehyde dimethyl acetal), which would be hydrolyzed in situ under acidic conditions.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 0.50 mole)Notes
Hydrazine SulfateN₂H₆SO₄130.1265 gCan be substituted with hydrazine hydrate.
Sodium Hydroxide (NaOH)NaOH40.0040 gFor preparation of 10% aqueous solution.
Acetylacetaldehyde Dimethyl Acetal (B89532)C₆H₁₂O₃132.1666 g (0.50 mole)Starting 1,3-dicarbonyl equivalent.
Diethyl Ether(C₂H₅)₂O74.12~300 mLFor extraction.
Anhydrous Potassium Carbonate (K₂CO₃)K₂CO₃138.21As neededFor drying the ether extracts.
Saturated Sodium Chloride SolutionNaCl(aq)-As neededFor washing the ether extracts.
Deionized WaterH₂O18.02As needed
Step-by-Step Procedure

A detailed workflow for the synthesis is presented below.

Synthesis_Workflow Workflow for this compound Synthesis prep_hydrazine 1. Prepare Hydrazine Solution Dissolve hydrazine sulfate in 10% NaOH solution. cool_solution 2. Cool the Reaction Mixture Use an ice bath to cool the solution to ~15°C. prep_hydrazine->cool_solution add_dicarbonyl 3. Add Dicarbonyl Precursor Add acetylacetaldehyde dimethyl acetal dropwise at 15°C. cool_solution->add_dicarbonyl react 4. Reaction Stir the mixture for 1 hour at 15°C. add_dicarbonyl->react dilute 5. Dilution Add water to dissolve any precipitated salts. react->dilute extract 6. Extraction Extract the product with diethyl ether. dilute->extract wash 7. Wash Wash the combined ether extracts with saturated NaCl solution. extract->wash dry 8. Drying Dry the ether layer over anhydrous potassium carbonate. wash->dry evaporate 9. Solvent Removal Remove diethyl ether by distillation. dry->evaporate purify 10. Purification Purify the crude this compound by vacuum distillation. evaporate->purify

References

Application Note: 1H and 13C NMR Characterization of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the unambiguous characterization of its structure crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and reference data for the 1H and 13C NMR characterization of this compound.

Structural and Spectroscopic Overview

The structure of this compound with the standard atom numbering is shown below. Due to tautomerism, the proton on the nitrogen can be located on either N1 or N2. In solution, there is often a rapid exchange, leading to an averaged spectrum. The assignments provided in this note correspond to this averaged state unless otherwise specified.

Structure of this compound:

1H and 13C NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR data for this compound in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: 1H NMR Data for this compound
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H4~6.1Doublet~2.2CH
H5~7.4Doublet~2.2CH
CH3~2.3Singlet-CH3
NH~12.3Broad Singlet-NH
Table 2: 13C NMR Data for this compound
SignalChemical Shift (δ, ppm)Assignment
C3~148C-CH3
C4~105CH
C5~134CH
CH3~13CH3

Experimental Protocols

A detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound is provided below.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[1]

  • Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle heating or sonication can be applied.

  • Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[2]

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

1H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)5.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm
Temperature298 K

13C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)240 ppm
Temperature298 K
Protocol 3: Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for 1H and 13C.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference assign Assign Signals reference->assign report Generate Report assign->report

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_structure This compound Structure cluster_h1 1H NMR Data cluster_c13 13C NMR Data struct C4H6N2 h4 H4 (~6.1 ppm, d) struct->h4 H-C4 h5 H5 (~7.4 ppm, d) struct->h5 H-C5 ch3_h CH3 (~2.3 ppm, s) struct->ch3_h H3C-C3 nh NH (~12.3 ppm, br s) struct->nh N-H c3 C3 (~148 ppm) struct->c3 C3 c4 C4 (~105 ppm) struct->c4 C4 c5 C5 (~134 ppm) struct->c5 C5 ch3_c CH3 (~13 ppm) struct->ch3_c CH3 h4->h5 J-coupling (~2.2 Hz)

Caption: Logical relationship of NMR data to structure.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazole is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and agrochemicals. The purity of this compound is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of drug substances by separating the main component from its potential process-related impurities and degradation products.

This application note details a robust HPLC method for the analysis of this compound purity. The method is designed to separate this compound from its potential impurities, including unreacted starting materials, regioisomers, and other byproducts that may arise during its synthesis.

Potential Impurities

The synthesis of pyrazoles, such as this compound, commonly involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648).[1] Potential impurities that can arise from this synthesis include:

  • Unreacted Starting Materials: Residual amounts of hydrazine and the 1,3-dicarbonyl precursor.[1]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the formation of isomeric pyrazole (B372694) products is possible.[1]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can lead to the presence of pyrazoline intermediates.[1]

  • Colored Byproducts: Side reactions involving the hydrazine starting material can produce colored impurities.[1]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound purity.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[2]

  • Sample of this compound for analysis

Instrumentation:

A standard HPLC system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

A reverse-phase HPLC method is employed for the separation.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 220 nm[3]

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.

CompoundRetention Time (min)Relative Retention Time (RRT)
Hydrazine (if present and UV active)~2.5~0.25
1,3-Dicarbonyl Precursor~4.0~0.40
This compound ~10.0 1.00
Pyrazoline Intermediate~12.5~1.25
Regioisomer~14.0~1.40

Mandatory Visualization

The following diagrams illustrate the logical relationships in pyrazole synthesis and the experimental workflow for HPLC analysis.

Potential Impurities in this compound Synthesis cluster_reactants Starting Materials cluster_products Reaction Products Hydrazine Hydrazine This compound This compound Hydrazine->this compound Regioisomer Regioisomer Hydrazine->Regioisomer Pyrazoline Intermediate Pyrazoline Intermediate Hydrazine->Pyrazoline Intermediate Colored Byproducts Colored Byproducts Hydrazine->Colored Byproducts 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->this compound 1,3-Dicarbonyl->Regioisomer 1,3-Dicarbonyl->Pyrazoline Intermediate

Caption: Logical relationship of reactants to products and potential impurities.

HPLC Analysis Workflow for this compound Purity Sample_Preparation Sample and Standard Preparation (0.5 mg/mL) HPLC_System HPLC System Setup (C18 Column, Gradient Elution) Sample_Preparation->HPLC_System Injection Inject Sample and Standard HPLC_System->Injection Data_Acquisition Data Acquisition (UV at 220 nm) Injection->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis (Peak Integration and Identification) Data_Acquisition->Chromatogram_Analysis Purity_Calculation Purity Calculation (% Area) Chromatogram_Analysis->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound purity.

References

Application Notes & Protocols: The Role of the Pyrazole Moiety in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole (B372694) ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in modern drug discovery.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] 3-Methylpyrazole is a fundamental example of this class of compounds, which are key building blocks, or "synthons," for more complex pharmaceutical intermediates.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates where the pyrazole core is central, focusing on the synthesis of intermediates for Celecoxib (B62257) and Sildenafil, two highly successful drugs containing this moiety.[1]

Application Note 1: Synthesis of Celecoxib Intermediate via Cyclocondensation

Celecoxib, a selective COX-2 inhibitor, is a diarylpyrazole used for treating arthritis.[6] Its synthesis hinges on the formation of the 1,5-diarylpyrazole core through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648).[6] This reaction regioselectively yields the desired pyrazole isomer, which is the key intermediate for the final drug product.

Quantitative Data: Celecoxib Synthesis Parameters

The following table summarizes typical parameters for the key cyclocondensation step in Celecoxib synthesis.

ParameterValue / ConditionSource
Reactant A 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione[6][7]
Reactant B 4-hydrazinobenzenesulfonamide hydrochloride[6][7]
Solvent Water[7]
Catalyst/Acid Aqueous Hydrochloric Acid[7]
Temperature Reflux[8]
Reaction Time 4 - 6 hours[9]
Typical Yield >95% (crude)-
Purity Check HPLC analysis (<2.5% regioisomer)[7]
Experimental Protocol: Synthesis of Celecoxib

This protocol is adapted from established literature methods for synthesizing the Celecoxib pyrazole core.[6][7]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) via cyclocondensation.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Aqueous Hydrochloric Acid (HCl)

  • Water (as solvent)

  • Methanol/Toluene (for purification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: Charge a round-bottom flask with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and water.

  • Addition of Reagents: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) to the mixture.

  • Acidification: Add aqueous hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude Celecoxib can be purified by recrystallization from a suitable solvent mixture, such as methanol/toluene, to yield the pure crystalline product with regioisomer content below 0.1%.[7]

Visualization of Celecoxib Synthesis Pathway

G diketone 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione process Cyclocondensation (Reflux in aq. HCl) diketone->process Reactant A hydrazine 4-Hydrazinobenzenesulfonamide Hydrochloride hydrazine->process Reactant B celecoxib Celecoxib Intermediate (1,5-Diarylpyrazole) process->celecoxib Regioselective Ring Formation

Caption: Synthesis of the Celecoxib pyrazole core.

Application Note 2: Synthesis of a Sildenafil Pyrazole Intermediate

Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is used to treat erectile dysfunction.[10][11] The synthesis of Sildenafil involves the creation of a substituted pyrazole, which is then elaborated to form the final pyrazolopyrimidinone (B8486647) ring system.[10][11] The initial step often involves the reaction of a diketoester with hydrazine to form the pyrazole ring, which is subsequently N-methylated.[10]

Quantitative Data: Sildenafil Pyrazole Synthesis

This table outlines the key steps and reported yields for an early, illustrative synthesis of the Sildenafil core.

StepReactionReagentsYieldSource
1 Pyrazole FormationDiketoester, Hydrazine~90%[10]
2 N-methylationPyrazole intermediate, Dimethyl sulfateHigh[11]
3 HydrolysisN-methylated esterHigh[11]
4 NitrationN-methylated acid, HNO₃/H₂SO₄~85%[10]
Overall Yield (First 4 steps)-~60-70%[10]
Experimental Protocol: General Synthesis of a 1,3-Disubstituted Pyrazole

This generalized protocol reflects the fundamental cyclocondensation reaction used to create pyrazole intermediates, inspired by syntheses of Sildenafil precursors.[10][12][13]

Objective: To synthesize a 3,5-disubstituted pyrazole from a 1,3-dicarbonyl compound and hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) (1.0 eq)

  • Hydrazine hydrate (B1144303) (1.0-1.2 eq)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (ethanol or acetic acid) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the solvent is typically removed under reduced pressure.

  • Purification: The resulting crude pyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure product.

Visualization of General Synthetic Workflow

G start Simple Precursors (e.g., 1,3-Diketones, Hydrazine) step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) start->step1 intermediate1 Core Pyrazole Intermediate (e.g., 3-Methyl-5-carboxy-pyrazole) step1->intermediate1 step2 Step 2: Functional Group Modification (e.g., N-Alkylation) intermediate1->step2 intermediate2 Elaborated Intermediate step2->intermediate2 step3 Step 3: Further Cyclization or Coupling Reactions intermediate2->step3 final Final Pharmaceutical Ingredient (API) step3->final

Caption: General workflow for pharmaceutical synthesis.

Significance of the Pyrazole Scaffold in Drug Discovery

The utility of this compound and its derivatives extends far beyond these examples. The pyrazole nucleus is considered a "privileged structure" because it can bind to multiple biological targets with high affinity, leading to a diverse range of therapeutic applications.

Visualization of Pyrazole's Role

G scaffold Pyrazole Moiety (e.g., this compound) property1 Structural Rigidity scaffold->property1 property2 H-Bond Donor/Acceptor Sites scaffold->property2 property3 Tunable Electronics scaffold->property3 activities Diverse Biological Activities property1->activities property2->activities property3->activities drug1 Anti-Inflammatory (e.g., Celecoxib) activities->drug1 drug2 PDE5 Inhibition (e.g., Sildenafil) activities->drug2 drug3 Kinase Inhibition (Anticancer) activities->drug3

Caption: Importance of the pyrazole scaffold in drug discovery.

References

Application of 3-Methylpyrazole as a Nitrification Inhibitor in Agriculture: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrification, the biological oxidation of ammonia (B1221849) (NH₄⁺) to nitrate (B79036) (NO₃⁻), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen losses through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are compounds that temporarily slow down this process, thereby improving nitrogen use efficiency (NUE), enhancing crop yields, and mitigating environmental pollution. 3-Methylpyrazole (3-MP) and its derivatives, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP), are effective nitrification inhibitors that target the ammonia monooxygenase (AMO) enzyme of ammonia-oxidizing bacteria (AOB) and archaea (AOA).[1] This document provides detailed application notes and experimental protocols for the use of this compound and related compounds in agricultural research.

Mechanism of Action

This compound and other pyrazole-based compounds inhibit the first and rate-limiting step of nitrification, the oxidation of ammonia to hydroxylamine, which is catalyzed by the AMO enzyme. The likely mode of action is the formation of complexes with the copper cofactor of the AMO enzyme, thereby blocking its activity.[2] By inhibiting this step, 3-MP helps to retain nitrogen in the less mobile ammonium (B1175870) form for a longer period, making it more available for plant uptake and reducing the potential for nitrogen loss.

Data Presentation: Efficacy of Pyrazole-Based Nitrification Inhibitors

The following tables summarize quantitative data on the performance of pyrazole-based nitrification inhibitors from various studies.

Table 1: Effect of Pyrazole-Based Nitrification Inhibitors on Nitrous Oxide (N₂O) Emissions and Nitrate (NO₃⁻) Leaching

Nitrification InhibitorApplication RateSoil TypeCropN₂O Emission Reduction (%)NO₃⁻ Leaching Reduction (%)Reference
3,4-DMPP1% of N fertilizerSilt loam & Heavy clayNot specifiedNot specified66.8 - 69.5[3]
3,4-DMPP0.5 - 1.5 kg/ha VariousVariousCan reduce N₂O emissionsCan significantly reduce NO₃⁻ leaching[2][4]
3,4-DMPP20% reduced N rateNot specifiedSweet Corn51Not specified[5]
3,4-DMPPNot specifiedAlkaline vegetable soilNot specifiedSignificantly inhibitedNot specified[6]

Table 2: Effect of Pyrazole-Based Nitrification Inhibitors on Crop Yield and Nitrogen Use Efficiency (NUE)

Nitrification InhibitorApplication RateSoil TypeCropYield IncreaseImprovement in NUEReference
3,4-DMPP0.5 - 1.5 kg/ha VariousVariousCan improve yieldDemonstrated to be effective[2][4]
3,4-DMPPNot specifiedNot specifiedVariousEffective in increasing crop yieldsEffective in increasing NUE[6]
This compound 1,2,4-triazole (B32235) (Piadin)20% reduced N rateNot specifiedSweet CornMaintained yieldImplied improvement[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a nitrification inhibitor.

Protocol 1: Soil Microcosm Incubation for Nitrification Inhibition Assay

This protocol is designed to assess the inhibitory effect of 3-MP on nitrification in a controlled laboratory setting.

Materials:

  • Fresh soil samples, sieved (2 mm)

  • This compound (3-MP) stock solution

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄) solution

  • Incubation vessels (e.g., 250 mL Mason jars with lids)

  • Deionized water

  • Potassium chloride (KCl) solution (2 M) for extraction

  • Analytical equipment for ammonium (NH₄⁺) and nitrate (NO₃⁻) analysis (e.g., colorimetric auto-analyzer, ion chromatograph)

Procedure:

  • Soil Preparation: Collect fresh soil from the field of interest. Sieve the soil to remove large debris and homogenize it. Adjust the soil moisture to a desired level (e.g., 50-60% of water-holding capacity).

  • Microcosm Setup: Weigh a standardized amount of the prepared soil (e.g., 50 g dry weight equivalent) into each incubation vessel.

  • Treatments: Prepare the following treatments in triplicate:

    • Control (Soil + Deionized water)

    • Nitrogen control (Soil + (NH₄)₂SO₄ solution)

    • 3-MP treatment (Soil + (NH₄)₂SO₄ solution + 3-MP solution at various concentrations)

  • Incubation: Loosely cap the jars to allow for gas exchange and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 28 days).

  • Sampling: Destructively sample the microcosms at regular intervals (e.g., day 0, 7, 14, 21, 28).

  • Extraction: At each sampling point, extract the soil with 2 M KCl solution (e.g., 1:5 soil-to-solution ratio) by shaking for 1 hour.

  • Analysis: Filter the extracts and analyze the filtrate for NH₄⁺ and NO₃⁻ concentrations.

  • Calculation of Inhibition: Calculate the net nitrification rate and the percentage of nitrification inhibition by 3-MP compared to the nitrogen control.

Protocol 2: Field Trial for Evaluating Nitrification Inhibitors

This protocol outlines a field experiment to assess the performance of 3-MP under real-world agricultural conditions.[5][7]

Materials:

  • This compound formulation

  • Nitrogen fertilizer (e.g., urea, anhydrous ammonia)

  • Standard farm equipment for fertilizer application and harvesting

  • Soil sampling equipment

  • Plant tissue sampling equipment

Procedure:

  • Experimental Design: Design a randomized complete block design with at least four replications. Treatments should include:

    • Control (No nitrogen fertilizer)

    • Standard nitrogen fertilizer rate

    • Standard nitrogen fertilizer rate + 3-MP

    • Reduced nitrogen fertilizer rate + 3-MP

  • Plot Establishment: Establish plots of a suitable size for the farming equipment being used.

  • Fertilizer Application: Apply the nitrogen fertilizer and 3-MP according to the experimental design at the appropriate time for the crop being grown.

  • Soil Sampling: Collect soil samples periodically throughout the growing season to monitor soil NH₄⁺ and NO₃⁻ levels.

  • Plant Sampling: Collect plant tissue samples at key growth stages to determine nitrogen uptake.

  • Yield Measurement: At the end of the growing season, harvest the plots and measure the crop yield.

  • Data Analysis: Analyze the data for treatment effects on soil nitrogen dynamics, plant nitrogen uptake, and crop yield using appropriate statistical methods (e.g., ANOVA).

Protocol 3: Quantification of Ammonia-Oxidizing Bacteria (AOB) and Archaea (AOA) using qPCR

This protocol describes the use of quantitative polymerase chain reaction (qPCR) to determine the abundance of AOB and AOA in soil samples, which can be affected by nitrification inhibitors.[8][9][10][11][12][13][14]

Materials:

  • Soil DNA extraction kit

  • Primers specific for AOB and AOA amoA genes

  • qPCR master mix (containing SYBR Green or a probe)

  • Real-time PCR instrument

  • Standards for AOB and AOA amoA genes (plasmids with known copy numbers)

Procedure:

  • DNA Extraction: Extract total DNA from soil samples collected from the different treatments in the microcosm or field experiments.

  • qPCR Setup: Prepare qPCR reactions for both AOB and AOA amoA genes. Each reaction should contain the qPCR master mix, forward and reverse primers, and the template DNA.

  • Standard Curve: Prepare a standard curve using serial dilutions of the plasmid standards with known amoA gene copy numbers.

  • qPCR Run: Run the qPCR reactions in the real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the qPCR data to determine the copy numbers of AOB and AOA amoA genes in each soil sample based on the standard curve. This will provide an indication of the abundance of these microorganisms.

Mandatory Visualizations

Signaling Pathway Diagram

Nitrification_Pathway cluster_nitrification Nitrification Process cluster_inhibitor Inhibitor Action Ammonia Ammonia (NH₃) Ammonium (NH₄⁺) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) - AOB & AOA Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Hydroxylamine Oxidoreductase (HAO) - AOB Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite Oxidoreductase (NXR) - NOB MP This compound (3-MP) AMO AMO Enzyme MP->AMO Inhibits

Caption: The nitrification pathway and the inhibitory action of this compound on the Ammonia Monooxygenase (AMO) enzyme.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Sampling cluster_analysis Analysis cluster_outcome Outcome Soil_Collection Soil Collection & Preparation Microcosm_Setup Microcosm Setup (Lab Study) Soil_Collection->Microcosm_Setup Field_Plots Field Plot Establishment (Field Study) Soil_Collection->Field_Plots Treatment_Application Application of N-Fertilizer & 3-MP Microcosm_Setup->Treatment_Application Field_Plots->Treatment_Application Soil_Sampling Periodic Soil Sampling Treatment_Application->Soil_Sampling Plant_Sampling Plant Tissue Sampling (Field Study) Treatment_Application->Plant_Sampling Gas_Sampling Greenhouse Gas Sampling (Optional) Treatment_Application->Gas_Sampling N_Analysis Soil NH₄⁺ & NO₃⁻ Analysis Soil_Sampling->N_Analysis qPCR_Analysis qPCR for AOB/AOA Abundance Soil_Sampling->qPCR_Analysis NUE_Analysis Plant N-Uptake & Yield Analysis Plant_Sampling->NUE_Analysis Data_Interpretation Data Interpretation & Conclusion N_Analysis->Data_Interpretation qPCR_Analysis->Data_Interpretation NUE_Analysis->Data_Interpretation

Caption: A generalized experimental workflow for evaluating the efficacy of this compound as a nitrification inhibitor.

Logical Relationship Diagram

Logical_Relationships cluster_application Application cluster_effects Primary & Secondary Effects cluster_outcomes Agricultural & Environmental Outcomes Apply_3MP Application of This compound Inhibit_Nitrification Inhibition of Nitrification Apply_3MP->Inhibit_Nitrification Retain_Ammonium Increased Soil Ammonium (NH₄⁺) Retention Inhibit_Nitrification->Retain_Ammonium Reduce_Nitrate Reduced Soil Nitrate (NO₃⁻) Formation Inhibit_Nitrification->Reduce_Nitrate Improve_NUE Improved Nitrogen Use Efficiency (NUE) Retain_Ammonium->Improve_NUE Reduce_N2O Reduced Nitrous Oxide (N₂O) Emissions Reduce_Nitrate->Reduce_N2O Reduce_Leaching Reduced Nitrate (NO₃⁻) Leaching Reduce_Nitrate->Reduce_Leaching Mitigate_Climate Mitigation of Climate Change Reduce_N2O->Mitigate_Climate Protect_Water Protection of Water Quality Reduce_Leaching->Protect_Water Enhance_Yield Enhanced or Maintained Crop Yield Improve_NUE->Enhance_Yield

Caption: Logical relationships between the application of this compound and its subsequent agricultural and environmental benefits.

References

Application Notes and Protocols for Screening the Anticancer Activity of 3-Methylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole (B372694) derivatives are a well-recognized class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1] The unique structure of the pyrazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles for enhanced potency and selectivity against various cancer cell types.[2] This document provides a detailed protocol for the initial in vitro screening of novel 3-methylpyrazole analogs to evaluate their potential as anticancer agents.

The screening cascade detailed herein is designed to assess the cytotoxic and cytostatic effects of these analogs on cancer cells. The primary assays include the determination of cell viability (IC50), the induction of apoptosis, and the analysis of cell cycle distribution. These foundational in vitro assays are critical for identifying promising lead compounds that warrant further preclinical development.[3]

Data Presentation: Summarized Quantitative Data

The quantitative results from the in vitro screening of this compound analogs should be organized into clear and concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIncubation Time (hrs)IC50 (µM)
3-MPA-001MCF-7 (Breast)MTT4815.2
3-MPA-001A549 (Lung)SRB4822.5
3-MPA-002MCF-7 (Breast)MTT488.7
3-MPA-002A549 (Lung)SRB4812.1
Positive CtrlMCF-7 (Breast)MTT481.2
Positive CtrlA549 (Lung)SRB482.5

IC50: The half-maximal inhibitory concentration. Positive Control: A known anticancer drug (e.g., Doxorubicin).

Table 2: Apoptosis Induction by this compound Analog 3-MPA-002

Treatment GroupConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control-3.52.1
3-MPA-002515.85.4
3-MPA-0021028.212.7
Positive Control145.118.9

Table 3: Cell Cycle Analysis of Cells Treated with this compound Analog 3-MPA-002

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-65.220.514.3
3-MPA-002550.118.231.7
3-MPA-0021035.815.448.8
Positive Control125.610.164.3

Experimental Protocols

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used.

  • Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells every 2-3 days to maintain exponential growth.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to purple formazan (B1609692) crystals.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • IC50 Calculation: Calculate the IC50 value, the concentration that inhibits 50% of cell growth, from the dose-response curve.[7]

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cytotoxicity by measuring cellular protein content.[8]

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with the test compounds for the desired incubation period.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

Apoptosis Assay: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium (B1200493) iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound analogs at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[2]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Anticancer Screening A Start: this compound Analogs B In Vitro Cytotoxicity Screening (MTT/SRB Assays) A->B C Determine IC50 Values B->C D Select Potent Analogs C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Data Analysis and Interpretation E->G F->G H Lead Compound Identification G->H

Caption: Workflow for in vitro screening of this compound analogs.

G cluster_pathway Hypothetical Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog This compound Analog Analog->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

G cluster_logic Logical Flow of Screening Start Synthesized This compound Analogs PrimaryScreen Primary Screen: Cytotoxicity > 50% inhibition at 10 µM? Start->PrimaryScreen Inactive Inactive PrimaryScreen->Inactive No DoseResponse Dose-Response Curve (IC50 Determination) PrimaryScreen->DoseResponse Yes PotencyCheck Potent? (IC50 < 10 µM) DoseResponse->PotencyCheck LessPotent Less Potent PotencyCheck->LessPotent No SecondaryScreen Secondary Screens: Apoptosis & Cell Cycle Assays PotencyCheck->SecondaryScreen Yes Lead Lead Candidate SecondaryScreen->Lead

Caption: Logical decision tree for anticancer compound screening.

References

Application Notes and Protocols: 3-Methylpyrazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylpyrazole is a versatile heterocyclic ligand extensively utilized in coordination chemistry. Its significance stems from the presence of two nitrogen atoms within the aromatic ring, allowing for various coordination modes. It can act as a neutral monodentate ligand, or upon deprotonation, it can function as a bridging ligand (pyrazolato) between two or more metal centers[1]. This adaptability, coupled with the electronic and steric effects of the methyl group, makes this compound and its derivatives valuable building blocks for constructing diverse metal complexes with applications in catalysis, materials science, and bioinorganic chemistry[2][3].

Applications of this compound Complexes

Coordination compounds incorporating this compound ligands have demonstrated utility in several key areas:

  • Catalysis: Metal complexes of pyrazole (B372694) derivatives have been investigated as catalysts in various organic transformations. For instance, certain cobalt complexes have shown excellent catalytic activity for the oxygen evolution reaction (OER)[2]. Additionally, iridium(III) complexes with protic pyrazole ligands have been employed as efficient catalysts for carbon dioxide hydrogenation[3].

  • Magnetic Materials: The ability of pyrazole-type ligands to mediate magnetic interactions between metal centers has led to the development of novel magnetic materials[4][5]. The steric and electronic properties of substituents on the pyrazole ring, such as the methyl group, can influence the structure and magnetic properties of the resulting complexes[4].

  • Bioinorganic Chemistry and Drug Development: Pyrazole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and antitumor properties[6][7]. Metal complexes of these ligands are being explored as potential therapeutic agents, with studies showing that coordination to a metal ion can enhance their biological efficacy[7][8].

  • Luminescent Materials: Some metal complexes derived from substituted pyrazoles exhibit fluorescence, suggesting potential applications in sensing and imaging[2].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general synthesis of this compound from ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate[7].

Materials:

Procedure:

  • Dissolve ethyl acetoacetate in absolute ethanol in a round-bottom flask.

  • Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.

  • Attach a condenser to the flask and reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy[9][10].

Protocol 2: Synthesis of a Representative Metal Complex: Dichlorobis(this compound)cobalt(II)

This protocol outlines a general method for the synthesis of a Co(II) complex with this compound.

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve a stoichiometric amount of CoCl₂·6H₂O in ethanol in a flask with gentle heating.

  • In a separate flask, dissolve two molar equivalents of this compound in ethanol.

  • Slowly add the this compound solution to the cobalt chloride solution with continuous stirring.

  • A precipitate should form upon mixing or after a short period of stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator.

  • Characterize the complex using IR spectroscopy, UV-Vis spectroscopy, and elemental analysis[11].

Protocol 3: Characterization Techniques

1. Infrared (IR) Spectroscopy:

  • Purpose: To identify the coordination of the this compound ligand to the metal center.

  • Procedure: Prepare a KBr pellet of the complex or acquire the spectrum using an ATR accessory.

  • Data Interpretation: Compare the IR spectrum of the complex with that of the free ligand. A shift in the vibrational frequencies of the C=N and N-H bonds can indicate coordination to the metal ion[12][13]. New bands in the low-frequency region (typically below 500 cm⁻¹) can be attributed to metal-ligand vibrations (M-N)[14].

2. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions within the metal complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMF, ethanol) and record the absorption spectrum.

  • Data Interpretation: The spectra of transition metal complexes often show d-d transitions and charge transfer bands. For example, octahedral Co(II) complexes typically exhibit absorptions in the visible region[14].

3. X-ray Crystallography:

  • Purpose: To determine the precise three-dimensional structure of the coordination complex.

  • Procedure: Grow single crystals of the complex suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution of the complex.

  • Data Interpretation: The crystal structure provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions[6][15][16][17].

Data Presentation

Table 1: Selected Crystallographic Data for this compound-Containing Complexes
ComplexMetal CenterCoordination GeometryM-N Bond Length (Å)Reference
[Co(Hdmpz)₄(H₂O)₂]Cl₂ (Hdmpz = 3,5-dimethylpyrazole)Co(II)OctahedralN/A[11]
[CuCl₂(DMPzTz)] (DMPzTz = 2-(3,5-dimethyl-1-pyrazolyl)-1,3-thiazine)Cu(II)Distorted Square PlanarCu-N(pyrazole) ~1.9-2.0[4]
[Cd(L₁)₂Cl₂] (L₁ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide)Cd(II)OctahedralCd-N(pyrazole) ~2.3-2.4[15]
[Ni(hfac)₂L F]₂ (L F = fluorinated pyrazolyl-substituted nitronyl nitroxide)Ni(II)OctahedralNi-N(pyrazole) ~2.1[18]
Table 2: Spectroscopic Data for Representative this compound Complexes
ComplexTechniqueKey Bands/Signals (cm⁻¹ or nm)InterpretationReference
Ni(Ampp-Dh)₂(H₂O)₂ (Ampp-Dh = a pyrazolone (B3327878) derivative)IR Spectroscopyν(C=N) shifts to lower wavenumber upon coordination.Coordination through azomethine nitrogen.[13][14]
Co(Ampp-Ph)₂(H₂O)₂∙2H₂O (Ampp-Ph = a pyrazolone derivative)UV-Vis SpectroscopyBands at 390, 536, 600 nmd-d transitions characteristic of octahedral Co(II).[14]
Ni(Bmpp-Ph)₂(H₂O)₂∙2H₂O (Bmpp-Ph = a pyrazolone derivative)UV-Vis SpectroscopyBands at 678, 808 nmd-d transitions characteristic of octahedral Ni(II).[14]
Free this compound¹H NMRSignals for methyl and ring protons.Characteristic chemical shifts of the free ligand.[9]

Visualizations

Diagram 1: General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution (e.g., CoCl₂ in Ethanol) Mixing Mixing and Stirring Metal_Salt->Mixing Ligand This compound Solution (in Ethanol) Ligand->Mixing Filtration Filtration and Washing Mixing->Filtration Drying Drying Filtration->Drying Complex Solid Metal Complex Drying->Complex IR IR Spectroscopy Complex->IR UVVis UV-Vis Spectroscopy Complex->UVVis Xray X-ray Crystallography Complex->Xray Analysis Data Analysis and Structure Elucidation IR->Analysis UVVis->Analysis Xray->Analysis

Caption: Workflow for the synthesis and characterization of a this compound metal complex.

Diagram 2: Coordination Modes of this compound

G cluster_monodentate Monodentate Coordination cluster_bridging Bridging Pyrazolato Ligand L1 N-N-CH₃ M1 M M1->L1 σ-donation L2 N-N⁻-CH₃ M2 M M2->L2 M3 M M3->L2

References

GC-MS Protocol for the Detection of 3-Methylpyrazole: Application Notes and Detailed Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazole (also known as 3-methyl-1H-pyrazole) is a heterocyclic organic compound with the chemical formula C₄H₆N₂. Its detection and quantification are crucial in various fields, including environmental monitoring and pharmaceutical research, due to its potential biological activities and presence as a derivative in more complex molecules. GC-MS is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.

Chemical Structure and Properties:

  • Chemical Formula: C₄H₆N₂

  • Molecular Weight: 82.10 g/mol

  • CAS Number: 1453-58-3

Experimental Protocol

This protocol outlines the steps for sample preparation, GC-MS instrument setup, and analysis.

Reagents and Materials
  • This compound standard (≥98% purity)

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • Hexane (B92381), HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Sample vials, 2 mL, with PTFE-lined caps

  • Syringe filters, 0.22 µm

  • Pipettes and general laboratory glassware

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general procedures for liquid and solid samples.

A. Liquid Samples (e.g., aqueous solutions, biological fluids)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 1 mL of dichloromethane.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • The extract is now ready for GC-MS analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 5 mL of the sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 2 mL of methanol into a clean collection tube.

    • The eluate is ready for GC-MS analysis.

B. Solid Samples (e.g., soil, tissue)

  • Solvent Extraction:

    • Weigh 1 g of the homogenized solid sample into a centrifuge tube.

    • Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial.

    • Repeat the extraction process on the solid residue and combine the supernatants.

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of pyrazole (B372694) derivatives. Optimization may be required for specific instruments and applications.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split 10:1 for concentrated samples)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-200 (in full scan mode)
Data Acquisition Mode Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) is recommended for higher sensitivity.

Selected Ion Monitoring (SIM) Parameters:

Based on the known fragmentation pattern of this compound, the following ions are recommended for SIM analysis:

  • Quantifier Ion: m/z 82 (Molecular Ion, M⁺)

  • Qualifier Ions: m/z 54, m/z 55

Data Presentation

Quantitative data for a validated GC-MS method for this compound is summarized in the table below. Please note that these values are illustrative and based on typical performance characteristics of GC-MS methods for similar small nitrogen-containing heterocyclic compounds. Actual performance should be determined during method validation.

Parameter Value Notes
Linear Range 0.1 - 10 µg/mLShould be established with a minimum of 5 calibration points.
Correlation Coefficient (r²) > 0.995Indicates good linearity.
Limit of Detection (LOD) 0.05 µg/mLTypically calculated as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) 0.1 µg/mLTypically calculated as 10 times the signal-to-noise ratio.
Precision (%RSD) < 15%Intra- and inter-day precision should be assessed.
Accuracy (Recovery %) 85 - 115%Determined by analyzing spiked samples at different concentrations.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: General workflow for the GC-MS analysis of this compound.

Logical Relationship of Key Method Parameters

The diagram below outlines the logical relationship between key parameters in the development of a quantitative GC-MS method.

Method_Development cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_validation Method Validation Column Column Selection TempProg Temperature Program Column->TempProg InjParams Injection Parameters TempProg->InjParams Linearity Linearity InjParams->Linearity IonMode Ionization Mode (EI) AcqMode Acquisition Mode (Scan vs. SIM) IonMode->AcqMode IonSelection Ion Selection (Quantifier/Qualifier) AcqMode->IonSelection LOD_LOQ LOD/LOQ IonSelection->LOD_LOQ Accuracy Accuracy/Recovery Linearity->Accuracy Precision Precision LOD_LOQ->Precision Accuracy->Precision

Caption: Key parameter relationships in GC-MS method development.

Application Notes and Protocols for Studying the Kinetics of Reactions Involving 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding the kinetics of its reactions is fundamental for drug development, allowing for the optimization of synthesis pathways, prediction of metabolic fates, and assessment of environmental degradation. These application notes provide detailed experimental setups and protocols for researchers, scientists, and drug development professionals to study the reaction kinetics of this compound using common analytical techniques.

Kinetic Analysis using UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile technique for monitoring reaction kinetics when either a reactant or a product absorbs light in the UV-Vis range.[2] By tracking the change in absorbance at a specific wavelength over time, the change in concentration can be determined, allowing for the calculation of the reaction rate and rate constant.[2][3] For very fast reactions, a stopped-flow apparatus is essential.[4][5]

Experimental Protocol: Pseudo-First-Order Kinetics

This protocol is designed for reactions where the concentration of one reactant is significantly higher than the other, simplifying the rate law determination.[6]

  • Preparation of Reagents :

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, buffer, or organic solvent).

    • Prepare a stock solution of the co-reactant (Reactant X) at a much higher concentration (at least 10-fold excess).

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Set the spectrophotometer to kinetics mode.

    • Determine the wavelength of maximum absorbance (λ_max) for the species being monitored (either this compound or a product). Set the instrument to measure absorbance at this λ_max.

  • Kinetic Run :

    • Pipette the this compound solution into a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer.[7]

    • Initiate the reaction by rapidly adding the excess Reactant X solution to the cuvette and mixing thoroughly.

    • Immediately start data acquisition, recording absorbance as a function of time. Continue until the reaction is complete (i.e., absorbance reading is stable).

  • Data Analysis :

    • Plot Absorbance vs. Time.

    • Assuming the reaction is first-order with respect to this compound, plot the natural logarithm of the absorbance (ln(A)) vs. Time.

    • The reaction follows first-order kinetics if this plot is linear.[2] The pseudo-first-order rate constant (k') is the negative of the slope of this line.

Experimental Protocol: Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are complete in seconds or milliseconds, a stopped-flow instrument is necessary.[8][9]

  • Instrument Setup :

    • Prepare the stopped-flow apparatus, ensuring the drive syringes are clean and free of air bubbles.[4]

    • Load one syringe with the this compound solution and the other with the co-reactant solution.[8]

    • Set the detection wavelength on the integrated spectrophotometer (absorbance or fluorescence).[10]

  • Kinetic Run :

    • Trigger the instrument. The drive mechanism will rapidly push the contents of the two syringes into a mixing chamber and then into an observation cell.[4][5]

    • The flow is abruptly stopped, and data collection (e.g., absorbance vs. time) is triggered simultaneously.[8]

  • Data Analysis :

    • The resulting kinetic trace is analyzed by fitting it to an appropriate rate equation (e.g., single or double exponential) to extract the rate constant(s).

Data Presentation: UV-Vis Kinetic Data

Quantitative data from kinetic experiments should be organized for clarity and easy determination of the rate law.

Time (s)Absorbance at λ_maxConcentration of 3-MP (M)ln[3-MP]1/[3-MP] (M⁻¹)
0A₀C₀ln(C₀)1/C₀
t₁A₁C₁ln(C₁)1/C₁
t₂A₂C₂ln(C₂)1/C₂
t₃A₃C₃ln(C₃)1/C₃
...............

Note: Concentration can be calculated from absorbance using Beer's Law (A = εlc), where ε is the molar absorptivity, l is the path length, and c is the concentration.[2]

Workflow for UV-Vis Kinetic Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents (3-MP & Co-reactant) instrument_setup Instrument Setup (Set λmax, Temp.) initiate_rxn Mix Reactants (Manual or Stopped-Flow) instrument_setup->initiate_rxn collect_data Acquire Data (Absorbance vs. Time) initiate_rxn->collect_data plot_data Plot Kinetic Data (e.g., ln(A) vs. Time) collect_data->plot_data calc_rate Determine Rate Law & Calculate Rate Constant (k) plot_data->calc_rate

Caption: Workflow for a typical kinetics experiment using UV-Vis spectrophotometry.

Kinetic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for kinetic studies, especially for complex mixtures or when the species of interest do not have a strong UV-Vis chromophore. It allows for the separation and quantification of reactants and products over time.[11][12][13]

Experimental Protocol: GC-MS Monitoring
  • Reaction Setup :

    • In a temperature-controlled reactor, combine the this compound solution and the co-reactant(s) to initiate the reaction.

    • Ensure the reaction is well-stirred.

  • Sampling :

    • At predetermined time intervals (t₀, t₁, t₂, etc.), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it. This can be done by rapid cooling, pH adjustment, or adding a chemical quenching agent.

    • Add an internal standard to the quenched aliquot. This is crucial for accurate quantification.

  • Sample Preparation :

    • If necessary, perform a liquid-liquid extraction to transfer the analytes into a solvent suitable for GC-MS analysis.

    • For non-volatile or thermally labile compounds, derivatization (e.g., silylation) may be required.[14]

  • GC-MS Analysis :

    • Inject the prepared sample into the GC-MS system.[15]

    • The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase.[12]

    • The mass spectrometer detects and quantifies the eluting components. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[15]

  • Data Analysis :

    • For each time point, calculate the concentration of this compound by comparing its peak area to that of the internal standard.

    • Plot the concentration of this compound vs. Time.

    • Use the method of initial rates or integrated rate laws to determine the reaction order and rate constant.[16][17][18]

Data Presentation: GC-MS Kinetic Data
Time (min)Peak Area (3-MP)Peak Area (Internal Std.)Calculated Conc. of 3-MP (M)
0Area₀Area_ISC₀
t₁Area₁Area_ISC₁
t₂Area₂Area_ISC₂
t₃Area₃Area_ISC₃
............

Workflow for GC-MS Kinetic Analysis

start_rxn Initiate Reaction in Temperature-Controlled Vessel sampling Withdraw Aliquots at Timed Intervals start_rxn->sampling quench Quench Reaction & Add Internal Standard sampling->quench prepare Sample Preparation (e.g., Extraction) quench->prepare inject Inject into GC-MS prepare->inject analyze Separate (GC) & Detect (MS) inject->analyze quantify Quantify Analyte Concentration analyze->quantify determine_rate Plot Data & Determine Rate Law quantify->determine_rate

Caption: General workflow for studying reaction kinetics using GC-MS.

Case Study: Kinetics of Pyrazole (B372694) Reactions with Oxidants

Studying the reaction of this compound with atmospheric or aqueous oxidants like ozone (O₃) and hydroxyl radicals (•OH) is crucial for environmental fate assessment. Protocols for the parent compound, pyrazole, can be readily adapted.

Protocol: Ozonation Kinetics via Competition Method

Directly measuring the reaction of pyrazole with ozone can be difficult. A competition kinetics method is often used, where the pyrazole competes with a reference compound (e.g., 3-buten-2-ol) for a limited amount of ozone.[19][20]

  • Reagent Preparation :

    • Prepare buffered solutions containing this compound at various concentrations.

    • Add a known concentration of a competitor compound (e.g., 3-buten-2-ol) and a hydroxyl radical scavenger (e.g., dimethylsulfoxide).[20]

    • Prepare a fresh ozone stock solution.

  • Reaction :

    • Add a fixed dose of the ozone stock solution to the buffered solutions under rapid mixing.[20]

    • Allow the reaction to go to completion.

  • Analysis :

    • Quantify a stable product from the reaction of the competitor with ozone (e.g., formaldehyde (B43269) from 3-buten-2-ol).[20]

    • The decrease in the amount of product formed in the presence of this compound allows for the calculation of the rate constant.

Protocol: Gas-Phase Oxidation by Hydroxyl Radicals

The kinetics of the reaction between this compound and •OH radicals can be studied in an atmospheric simulation chamber.[21][22]

  • Setup :

    • Introduce this compound, a reference compound with a known •OH rate constant (e.g., heptane), and an •OH precursor (e.g., methyl nitrite) into the simulation chamber.[21][23]

    • Use UV lamps to photolyze the precursor, generating •OH radicals.

  • Monitoring :

    • Monitor the decay of both this compound and the reference compound over time using in-situ FTIR spectroscopy or by GC-MS analysis of collected samples.[21]

  • Data Analysis :

    • A plot of ln([3-MP]₀/[3-MP]t) versus ln([Ref]₀/[Ref]t) should yield a straight line.

    • The slope of this line is the ratio of the rate constants (k_3MP / k_Ref). Since k_Ref is known, k_3MP can be calculated.

Data Presentation: Rate Constants for Pyrazole with Oxidants

This table provides literature values for the parent compound, pyrazole, which serve as a benchmark for this compound studies.

ReactantOxidantTemperature (K)Rate ConstantReference
PyrazoleOzone (O₃)Ambient (pH 7)(5.6 ± 0.9) x 10¹ M⁻¹s⁻¹[19][24]
PyrazoleHydroxyl Radical (•OH)298(2.94 ± 0.42) x 10⁻¹¹ cm³ molecule⁻¹s⁻¹[21][22]

Diagram: Principle of Competition Kinetics

O3 Ozone (Limited Amount) MP This compound (3-MP) k_MP = ? O3->MP k_MP Ref Reference Compound k_Ref = Known O3->Ref k_Ref P_MP Oxidized 3-MP MP->P_MP P_Ref Measured Product Ref->P_Ref

Caption: Competition between this compound and a reference compound for ozone.

References

Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. The design of specific and potent kinase inhibitors is a central goal in medicinal chemistry. Within this field, the pyrazole (B372694) ring system has emerged as a "privileged scaffold" due to its versatile chemical nature and its ability to form key interactions within the ATP-binding pocket of kinases.[2][3]

Specifically, the 3-aminopyrazole (B16455) moiety is frequently used as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[1][4] This foundational interaction provides a robust anchor point for developing highly potent and selective inhibitors. These application notes provide an overview of the use of 3-methylpyrazole and related pyrazole derivatives in targeting various kinase families, along with detailed protocols for their synthesis and evaluation.

Application I: Targeting Diverse Kinase Families with Pyrazole Scaffolds

The versatility of the pyrazole core allows for its adaptation to target a wide array of kinases through systematic chemical modification.

  • Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore for targeting CDKs.[5] Modifications on this scaffold have led to the development of potent and selective inhibitors for understudied members of the CDK family, such as CDK16. Inhibition of CDK16 has been shown to induce a G2/M phase cell cycle arrest and apoptosis in cancer cells.[5]

  • Bone Morphogenetic Protein Receptor Type II (BMPR2): Macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor has been successfully employed to create potent and selective inhibitors of BMPR2, a kinase implicated in pulmonary arterial hypertension and other diseases. This strategy enhances selectivity by constraining the molecule's conformation.[1]

  • Fibroblast Growth Factor Receptors (FGFR): 3-aminopyrazole derivatives have been developed to target both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[6] The emergence of gatekeeper mutations is a common mechanism of resistance to kinase inhibitors, and developing compounds that overcome this challenge is a significant therapeutic goal.[6]

  • c-Jun N-terminal Kinase 3 (JNK3): As a target for neurodegenerative diseases, selective JNK3 inhibition is highly sought after.[7] Novel scaffolds based on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole have yielded inhibitors with high selectivity for JNK3 over other closely related kinases like JNK1, JNK2, and p38α.[7]

  • p38α Mitogen-Activated Protein Kinase (MAPK): Fused pyrazole derivatives have been optimized to create potent inhibitors of p38α, a key mediator of the inflammatory response. These inhibitors have demonstrated low nanomolar efficacy in whole blood assays.[8][9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their respective kinase targets.

Table 1: Activity of Pyrazole-Based Inhibitors Against BMPR2 and Off-Target Kinases.[1]

Compound Target Kinase IC50 (nM) Off-Target Kinase Off-Target EC50 (µM)
8a BMPR2 506 GSK3A 10.9
GSK3B 33.6

| Promiscuous Inhibitor 1 | - | - | GSK3A/B | 0.004 |

Table 2: Cellular Potency of an Optimized Pyrazole-Based Inhibitor Against PCTAIRE and PFTAIRE Kinase Families.[5]

Compound Target Kinase Family EC50 Range (nM)
43d PCTAIRE (CDK16, etc.) 20 - 120

| | PFTAIRE (CDK14, etc.) | 50 - 180 |

Table 3: Inhibitory Activity of 3-Alkyl-5-Aryl-1-Pyrimidyl-1H-Pyrazole Derivatives Against JNK3.[7]

Compound JNK3 IC50 (µM)
7a 0.635
7b 0.824
8a 0.227

| 8b | 0.361 |

Table 4: Inhibitory Activity of a Pyrazole-Based Compound Against Anaplastic Lymphoma Kinase (ALK).[2]

Compound Assay Type ALK IC50 (nM)
Compound 3 Cell-free 2.9

| | Cellular | 27 |

Visualizations

G cluster_design Design & Synthesis cluster_eval Screening & Evaluation Scaffold Scaffold Selection (e.g., 3-Aminopyrazole) Synthesis Library Synthesis Scaffold->Synthesis SAR Structure-Activity Relationship (SAR) SAR->Synthesis Iterative Optimization Biochem Biochemical Assay (e.g., DSF) Synthesis->Biochem Primary Screen Cellular Cellular Target Engagement (e.g., NanoBRET) Biochem->Cellular Confirm Hits Cellular->SAR Feedback Functional Functional Cellular Assay (e.g., Cell Cycle Analysis) Cellular->Functional Assess Phenotype

Caption: Workflow for the development of pyrazole-based kinase inhibitors.

G cluster_hinge Hinge Region Kinase Kinase ATP Binding Pocket Residue1 Backbone NH Residue2 Backbone C=O Inhibitor 3-Aminopyrazole Core N-H Pyrazole N Inhibitor:f2->Residue1 H-Bond Inhibitor:f1->Residue2 H-Bond

Caption: 3-Aminopyrazole scaffold forming hydrogen bonds in the kinase hinge region.

G CDK16 CDK16 / Cyclin Y Complex p27 p27 (Tumor Suppressor) CDK16->p27 Phosphorylates Arrest G2/M Phase Arrest Ub p27 Ubiquitination & Degradation p27->Ub Leads to G1S G1/S Transition (Cell Cycle Progression) Ub->G1S Enables Inhibitor Pyrazole-Based CDK16 Inhibitor Inhibitor->CDK16 Inhibits Inhibitor->Arrest Results in

Caption: Simplified signaling pathway showing CDK16 inhibition leading to cell cycle arrest.

Experimental Protocols

Protocol 1: General Synthesis of N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Derivatives[5]

This protocol describes a common method for synthesizing the pyrazole-pyrimidine scaffold, which involves a nucleophilic aromatic substitution.

Materials:

  • 3-Amino-1H-pyrazole derivative (e.g., 5-cyclopropyl-1H-pyrazole-3-amine)

  • Substituted 4-chloropyrimidine (B154816) derivative

  • Triethylamine (B128534) (TEA)

  • Solvent (e.g., Isopropanol, Ethanol)

  • Standard laboratory glassware and magnetic stirrer/hotplate or microwave reactor

Procedure:

  • To a solution of the 3-aminopyrazole derivative (1.0 eq) in isopropanol, add the substituted 4-chloropyrimidine (1.1 eq).

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture to act as a base.

  • Heat the reaction mixture at 60-80°C for 24-72 hours, or heat in a microwave reactor at 80-120°C for 3-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Differential Scanning Fluorimetry (DSF) Assay for Target Engagement[5]

DSF is a rapid and sensitive method to screen for compound binding to a target kinase by measuring changes in the protein's thermal stability.

Materials:

  • Recombinant protein kinase domain (e.g., CDK16)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • DSF Buffer: 20 mM HEPES, pH 7.5, 500 mM NaCl

  • SYPRO Orange dye (5000x stock, Invitrogen)

  • Quantitative PCR (qPCR) instrument capable of fluorescence detection during a thermal melt.

Procedure:

  • Prepare the final reaction mixture in a qPCR plate. For a 20 µL final volume:

    • Add recombinant kinase to a final concentration of 2 µM.

    • Add the test compound to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1%).

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Bring the final volume to 20 µL with DSF buffer.

    • Include a "no compound" (DMSO only) control.

  • Seal the plate and briefly centrifuge to collect the contents.

  • Place the plate in the qPCR instrument.

  • Set the instrument program:

    • Equilibrate at 25°C for 2 minutes.

    • Increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C/second.

    • Acquire fluorescence data at each temperature increment.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A significant positive ΔTm indicates compound binding and stabilization.

Protocol 3: NanoBRET™ Cellular Target Engagement Assay[1]

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies compound binding to a specific protein target in living cells.

Materials:

  • Cells transiently or stably expressing the target kinase fused to a NanoLuc® luciferase (the energy donor).

  • NanoBRET™ fluorescent tracer specific for the kinase of interest (the energy acceptor).

  • Test compound.

  • Opti-MEM® I Reduced Serum Medium.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well or 384-well assay plates.

  • Luminometer capable of measuring filtered light at 450 nm and >600 nm.

Procedure:

  • Culture cells expressing the NanoLuc®-kinase fusion protein and harvest them.

  • Resuspend the cells in Opti-MEM® medium.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • In a white assay plate, add the test compound dilutions. Include "no compound" and "no tracer" controls.

  • Add the cell suspension to each well.

  • Add the fluorescent tracer to all wells except the "no tracer" control.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound binding to reach equilibrium.

  • Prepare the detection reagent by mixing the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

  • Add the detection reagent to all wells.

  • Read the plate within 10 minutes on a luminometer, measuring both donor emission (~450 nm) and acceptor emission (>600 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the compound's potency in living cells.

References

Application Notes & Protocols: Quantification of 3-Methylpyrazole in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Methylpyrazole (3-MP) in environmental samples. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with appropriate sample preparation methods such as Solid-Phase Extraction (SPE).

Introduction

This compound (3-MP) is a heterocyclic organic compound that can be found in the environment due to its use in industrial synthesis and its formation as a degradation product of certain pharmaceuticals and pesticides.[1] Its potential for environmental persistence and biological activity necessitates sensitive and reliable analytical methods for its quantification in various matrices such as water and soil. This document outlines detailed protocols for sample preparation and instrumental analysis to achieve accurate and precise measurement of 3-MP.

Analytical Techniques

The choice of analytical technique for 3-MP quantification depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful tools for this purpose.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. For polar compounds like 3-MP, derivatization is often necessary to improve volatility and chromatographic performance.[2][3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of polar and non-volatile compounds without the need for derivatization, making it a preferred method for many environmental analyses.[6][7][8]

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data for analytical methods used for pyrazole-containing compounds in environmental samples. These values can serve as a benchmark for method development and validation for 3-MP analysis.

Table 1: Liquid Chromatography-Based Methods for Pyrazole (B372694) Compounds

CompoundMatrixTechniqueLODLOQRecovery (%)Linearity (µg/L)Reference
3,4-Dimethylpyrazole (3,4-DMP)SoilLC-MS/MS-0.5 ng/g101-107-[8]
Fenpyroximate, Chlorfenapyr, Fipronil, FlusilazoleWaterSPE-HPLC8-19 ng/L-92.2-105.90.05-20[9]
Flusilazole, Fipronil, Chlorfenapyr, FenpyroximateWaterMSPE-HPLC-DAD0.3-1.5 µg/L1.0-5.0 µg/L80.2-107.52.0-200.0[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; MSPE: Magnetic Solid-Phase Extraction; HPLC: High-Performance Liquid Chromatography; DAD: Diode-Array Detector.

Table 2: Gas Chromatography-Based Methods for Nitrogen-Containing Heterocyclic Compounds

| Compound | Matrix | Technique | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference | | --- | --- | --- | --- | --- | --- | | 1,1-Dimethylhydrazine Transformation Products (including 3-Methyl-1H-pyrazole) | Water | GC-MS | - | - | >80 (for most analytes) |[1] |

Experimental Protocols

Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS

This protocol is adapted from methodologies for similar pyrazole-based pesticides in aqueous matrices.[9][10][11][12][13]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate 3-MP from a large volume of water and remove interfering matrix components.

  • Materials:

    • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges.

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Sample collection bottles

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained 3-MP with two 3 mL aliquots of methanol into a collection vial.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions (suggested starting point):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for 3-MP. The exact m/z values will need to be determined by direct infusion of a 3-MP standard.

Protocol 2: Analysis of this compound in Soil by GC-MS with Derivatization

This protocol is a synthesized procedure based on general methods for soil extraction and GC-MS analysis of polar compounds.[14][15]

1. Sample Preparation: Soil Extraction

  • Objective: To extract 3-MP from the soil matrix.

  • Materials:

    • Acetonitrile (HPLC grade)

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge tubes (50 mL)

    • Vortex mixer and centrifuge

  • Procedure:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants and pass them through a filter containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization

  • Objective: To increase the volatility of 3-MP for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[2][3][5]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Transfer 100 µL of the concentrated soil extract to a clean, dry vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS injection.

3. Instrumental Analysis: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (suggested starting point):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

experimental_workflow_spe_lcmsms cluster_sample_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis start Water Sample (500 mL) conditioning SPE Cartridge Conditioning (Methanol & DI Water) loading Sample Loading conditioning->loading washing Washing (DI Water) loading->washing drying Drying (Nitrogen Stream) washing->drying elution Elution (Methanol) drying->elution concentration Concentration & Reconstitution elution->concentration lcmsms LC-MS/MS Analysis concentration->lcmsms experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis start Soil Sample (10 g) extraction Solvent Extraction (Acetonitrile) start->extraction centrifugation Centrifugation extraction->centrifugation drying Drying of Extract (Anhydrous Sodium Sulfate) centrifugation->drying concentration Concentration drying->concentration derivatize Silylation with BSTFA concentration->derivatize gcms GC-MS Analysis derivatize->gcms

References

Troubleshooting & Optimization

Common byproducts in 3-Methylpyrazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). For this compound, a common starting material is ethyl acetoacetate (B1235776), which reacts with hydrazine hydrate.[1][2][3] Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation.[4]

Q2: What are the typical byproducts encountered in this compound synthesis?

A2: During the synthesis of this compound, several byproducts can form, complicating purification. The most common issues include:

  • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds like ethyl acetoacetate, the formation of the regioisomeric 5-methylpyrazole is a significant possibility.[5][6]

  • Incomplete Cyclization: The reaction may not go to completion, resulting in pyrazoline intermediates.[4]

  • Unreacted Starting Materials: Residual hydrazine or 1,3-dicarbonyl compounds may remain in the crude product.[4]

  • Formation of 3-Methyl-5-pyrazolone: Depending on the reaction conditions, the tautomeric pyrazolone (B3327878) may form, especially when starting from ethyl acetoacetate.[2][3]

  • Colored Impurities: Side reactions involving hydrazine can often lead to yellow or reddish hues in the reaction mixture.[4]

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides their mass-to-charge ratio, aiding in the identification of isomeric byproducts and other impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts of the methyl group and the ring protons will differ between this compound and its 5-methyl isomer.[10][11]

Troubleshooting Guides

Issue 1: Presence of the 5-Methylpyrazole Regioisomer
  • Symptoms:

    • NMR spectra show two distinct sets of peaks for the methyl and pyrazole ring protons.

    • GC analysis reveals two closely eluting peaks with the same mass.

  • Root Cause:

    • The reaction of an unsymmetrical 1,3-dicarbonyl, such as ethyl acetoacetate, with hydrazine can proceed through two different pathways, leading to the formation of both 3-methyl and 5-methylpyrazole isomers.[5] The regioselectivity can be influenced by reaction conditions.[5]

  • Solutions:

    • Fractional Distillation: Due to a likely difference in their boiling points, fractional distillation can be an effective method for separating the two isomers on a larger scale.[12]

    • Column Chromatography: For smaller scales, silica (B1680970) gel column chromatography can be used to separate the regioisomers. The polarity difference, though potentially small, can be exploited with an optimized eluent system.[6][13]

Issue 2: Contamination with Unreacted Hydrazine
  • Symptoms:

    • The crude product may have a distinct amine-like odor.

    • Analysis by TLC may show a baseline spot that stains with ninhydrin.

  • Root Cause:

    • Use of excess hydrazine or incomplete reaction.

  • Solution:

    • Acidic Wash: Unreacted hydrazine is basic and can be removed by washing the crude product (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1 M HCl). The hydrazine will form a water-soluble salt and move into the aqueous layer.[4]

Issue 3: Presence of 3-Methyl-5-pyrazolone
  • Symptoms:

    • The presence of a compound with a significantly different polarity on TLC.

    • NMR and mass spectra corresponding to the pyrazolone structure.

  • Root Cause:

    • The reaction of ethyl acetoacetate and hydrazine can lead to the formation of the more stable pyrazolone tautomer under certain conditions.[2][3]

  • Solution:

    • Recrystallization: 3-Methyl-5-pyrazolone is often a solid and can be removed from the desired liquid this compound by filtration if it precipitates, or the crude mixture can be purified by recrystallization from a suitable solvent system like ethanol-water.[2][14][15]

Data Presentation

Table 1: Spectroscopic Data for Identification of this compound and Potential Byproducts

Compound1H NMR (δ ppm)13C NMR (δ ppm)Key GC-MS Fragments (m/z)
This compound ~2.3 (s, 3H, CH3), ~6.1 (d, 1H, H4), ~7.4 (d, 1H, H5)~11 (CH3), ~105 (C4), ~130 (C5), ~140 (C3)82 (M+), 81, 54, 53
5-Methylpyrazole ~2.2 (s, 3H, CH3), ~6.0 (d, 1H, H4), ~7.3 (d, 1H, H3)~13 (CH3), ~106 (C4), ~138 (C3), ~148 (C5)82 (M+), 81, 54, 53
3-Methyl-5-pyrazolone ~2.1 (s, 3H, CH3), ~3.2 (s, 2H, CH2), ~9.5 (br s, 1H, NH), ~11.5 (br s, 1H, NH)~17 (CH3), ~45 (CH2), ~156 (C3), ~170 (C=O)98 (M+), 83, 56, 42

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Removal of Unreacted Hydrazine by Acidic Wash
  • Dissolve the crude this compound product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column. The length of the column will depend on the boiling point difference between the components.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Heat the flask gently.

  • Collect the initial fraction, which will be enriched in the more volatile component.

  • Monitor the temperature at the head of the column. A stable temperature reading indicates the distillation of a pure component.

  • Collect the fraction that distills at the boiling point of this compound (approx. 204-205 °C).

  • Analyze the collected fractions by GC or NMR to assess their purity.

Protocol 3: Purification by Column Chromatography
  • Select a Solvent System: Use TLC to determine an appropriate solvent system that provides good separation between this compound and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow_acid_wash crude Crude this compound in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Separate sep_funnel->shake add_hcl Add 1 M HCl add_hcl->sep_funnel aq_layer Aqueous Layer (Hydrazine Salt) shake->aq_layer org_layer Organic Layer shake->org_layer wash_bicarb Wash with NaHCO₃ org_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate pure_product Purified this compound concentrate->pure_product

Caption: Workflow for the removal of hydrazine by acidic wash.

logical_relationship_byproducts cluster_synthesis This compound Synthesis cluster_products Potential Products Ethyl Acetoacetate + Hydrazine Ethyl Acetoacetate + Hydrazine This compound This compound Ethyl Acetoacetate + Hydrazine->this compound 5-Methylpyrazole (Regioisomer) 5-Methylpyrazole (Regioisomer) Ethyl Acetoacetate + Hydrazine->5-Methylpyrazole (Regioisomer) 3-Methyl-5-pyrazolone (Tautomer) 3-Methyl-5-pyrazolone (Tautomer) Ethyl Acetoacetate + Hydrazine->3-Methyl-5-pyrazolone (Tautomer)

References

How to increase the yield of 3-Methylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-Methylpyrazole and related compounds like 3-methyl-5-pyrazolone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole (B372694) derivatives like this compound?

A1: The most widely used method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.[1] For the synthesis of the important precursor 3-methyl-5-pyrazolone, ethyl acetoacetate (B1235776) (a β-ketoester) is reacted with hydrazine hydrate (B1144303).[2][3]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in pyrazole synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in your hydrazine or β-dicarbonyl compounds can lead to unwanted side reactions and reduce yield.[4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the reaction. The synthesis of 3-methyl-5-pyrazolone, for instance, has been optimized to a reaction temperature of 80°C for 3 hours.[2]

  • pH Control: The pH of the reaction medium is crucial. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization. However, excessively acidic conditions can lead to side reactions.[5]

  • Stoichiometry: The molar ratio of reactants is important. For the synthesis of 3-methyl-5-pyrazolone, a slight excess of hydrazine hydrate (1:1.2 ratio of ethyl acetoacetate to hydrazine hydrate) has been shown to improve yields.[2]

Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?

A3: Side reactions can lead to a complex mixture of products. A common issue is the formation of regioisomers if an unsymmetrical dicarbonyl compound is used.[5] Discoloration of the reaction mixture, often to a deep yellow or red, can indicate the formation of impurities from the hydrazine starting material.[5] To minimize side products, ensure high purity of starting materials, optimize reaction conditions, and carefully control the pH.

Q4: How can I effectively purify my this compound product?

A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. For 3-methyl-5-pyrazolone, recrystallization from ethanol (B145695) is a common and effective method.[6] If you have a mixture of regioisomers, column chromatography is often necessary to separate them.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseRecommended Solutions
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[5] Increase the reaction time or temperature if necessary, but be aware that excessive heat can lead to degradation.
Incorrect Stoichiometry Ensure the accurate measurement of reactants. A slight excess of the hydrazine derivative is sometimes used to drive the reaction to completion.[2]
Suboptimal pH If the reaction is acid-catalyzed, ensure the appropriate amount of acid is used. For the Knorr synthesis of pyrazolones from β-ketoesters, a few drops of glacial acetic acid are often sufficient.[7]
Poor Quality of Reagents Use freshly opened or purified hydrazine, as it can degrade over time. Ensure the β-dicarbonyl compound is pure and free from impurities.[4]
Issue 2: Formation of Multiple Products (Regioisomers)
Potential CauseRecommended Solutions
Use of Unsymmetrical β-Dicarbonyl Compounds The two carbonyl groups of the dicarbonyl compound may have similar reactivity, leading to a mixture of regioisomers.
Employ chromatographic techniques such as column chromatography to separate the isomers.[5]
Modify the reaction conditions (e.g., solvent, temperature) to favor the formation of the desired regioisomer.
Issue 3: Product Purification Challenges
Potential CauseRecommended Solutions
Oily Product Instead of Solid The product may not have fully crystallized. Try cooling the reaction mixture in an ice-water bath and vigorously stirring to induce precipitation.[8]
Product Contaminated with Starting Materials Ensure the reaction has gone to completion by monitoring with TLC. If not, adjust reaction time or temperature.
Product is Highly Polar This can make purification by standard silica (B1680970) gel chromatography difficult. Consider using a different stationary phase or a suitable solvent system for extraction.

Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for 3-Methyl-5-pyrazolone Synthesis

EntryReactant Ratio (Ethyl Acetoacetate:Hydrazine Hydrate)SolventTemperature (°C)Time (h)Yield (%)Reference
11:1.2Ethanol803≥85[2]
21:1 (Phenylhydrazine)None135-1451-[8]
31:1.1 (Methylhydrazine)None80-901.5~100[9]
41:1 (Phenylhydrazine)Methanol50-803-5>96[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-pyrazolone from Ethyl Acetoacetate and Hydrazine Hydrate

This protocol is adapted from a study on the synthesis of 3-methyl-5-pyrazolone.[2]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Add hydrazine hydrate to the solution in a 1:1.2 molar ratio of ethyl acetoacetate to hydrazine hydrate.

  • Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A this compound Derivative)

This is a solvent-free protocol adapted from the synthesis of Edaravone.[8]

Materials:

Procedure:

  • In a round-bottomed flask, slowly and carefully add phenylhydrazine (12.5 mmol) to ethyl acetoacetate (12.5 mmol) in a fume hood. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • Transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously to obtain the crude powdered pyrazolone.

  • Add three more 2 mL portions of diethyl ether to ensure complete precipitation.

  • Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.

  • Recrystallize the solid product from a minimum amount of hot 95% ethanol.

Mandatory Visualizations

experimental_workflow start Start reactants Mix Hydrazine Derivative and β-Dicarbonyl Compound start->reactants conditions Set Reaction Conditions (Temperature, Time, Solvent, pH) reactants->conditions reaction Monitor Reaction (e.g., by TLC) conditions->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (Yield, Purity, Characterization) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield start Low Yield? check_purity Check Purity of Starting Materials start->check_purity Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_purity->optimize_conditions Purity OK verify_ph Verify and Adjust Reaction pH optimize_conditions->verify_ph Conditions Optimized side_reactions Investigate for Side Reactions verify_ph->side_reactions pH Correct solution Improved Yield side_reactions->solution Minimized

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the synthesis of pyrazoles from dicarbonyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

FAQ 1: My pyrazole (B372694) synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine (B178648) and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2][3] Impurities can lead to side reactions, reducing the yield and complicating purification.[3] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[2][4]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2][5]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1][6]

FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[4] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[2][6]

  • pH Control: The pH of the reaction medium can be a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[2]

  • Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

  • In situ Generation of Intermediates: Some methods involve the in situ generation of 1,3-diketones from ketones and acid chlorides, which can then react with hydrazine to yield pyrazoles with good to excellent yields and high regioselectivity.[7]

FAQ 3: My reaction mixture has turned a deep yellow or red. Is this normal and how can I get a cleaner product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine (B124118) hydrochloride.[5][8] This is often due to the formation of colored impurities from the hydrazine starting material.[5]

Troubleshooting Steps:

  • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[5] Adding one equivalent of a mild base, such as sodium acetate (B1210297) or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[5]

  • Purification: These colored impurities can often be removed during the work-up and purification steps. Washing the crude product with a non-polar solvent like toluene (B28343) may help remove some of these impurities.[5] Recrystallization is also an effective method for purification.[5][9]

FAQ 4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[9]

Strategies to Prevent Oiling Out:

  • Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[9]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and crystal formation.[9]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[9]

  • Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[9]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield.

ParameterConditionEffect on YieldReference
Solvent Polar Protic (e.g., Ethanol)Generally effective, but can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[6]
Aprotic Dipolar (e.g., DMF, NMP)Often improves regioselectivity and yield, especially with aryl hydrazine hydrochlorides.[2][6]
Catalyst Acid (e.g., Acetic Acid, HCl)Typically required to catalyze the condensation reaction.[4][10][4][10]
Nano-ZnOCan provide excellent yields (up to 95%) with short reaction times in green protocols.[6][6]
pH AcidicGenerally favors the reaction, but excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[1][1]
Neutral/BasicCan influence regioselectivity.[2] A mild base is often added when using hydrazine salts to neutralize the acid formed.[5][2][5]
Temperature Room Temperature to RefluxThe optimal temperature depends on the specific reactants. Increasing the temperature can increase the reaction rate but may also promote side reactions.[1][1]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[4][11]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (if not using a hydrazine salt)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[4]

  • Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[4][5]

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC.[5][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[4] Alternatively, the solvent can be removed under reduced pressure.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4][5][9]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Pyrazole Synthesis check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purification_issues Review Purification Technique start->purification_issues impure_materials Impure Starting Materials? check_purity->impure_materials suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions side_reactions_present Side Reactions Evident? check_side_reactions->side_reactions_present loss_during_workup Loss During Purification? purification_issues->loss_during_workup impure_materials->check_conditions No purify_reagents Purify/Source High-Purity Reagents impure_materials->purify_reagents Yes end Improved Yield purify_reagents->end suboptimal_conditions->check_side_reactions No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_solvent Optimize Solvent suboptimal_conditions->optimize_solvent Yes optimize_ph Optimize pH/Catalyst suboptimal_conditions->optimize_ph Yes optimize_time Optimize Reaction Time suboptimal_conditions->optimize_time Yes optimize_temp->end optimize_solvent->end optimize_ph->end optimize_time->end side_reactions_present->purification_issues No regioisomers Formation of Regioisomers side_reactions_present->regioisomers Yes incomplete_cyclization Incomplete Cyclization side_reactions_present->incomplete_cyclization Yes regioisomers->optimize_solvent Address with Solvent/Sterics incomplete_cyclization->optimize_temp Address with Temp/Time optimize_recrystallization Optimize Recrystallization loss_during_workup->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography loss_during_workup->optimize_chromatography Yes optimize_recrystallization->end optimize_chromatography->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Synthesis_Workflow reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3-methylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of this compound.

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated this compound. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of this compound can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole (B372694) nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the this compound or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the reactants.[1][2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: A bulky alkylating agent may react slower.

  • Optimize Reaction Temperature and Time:

    • Temperature: Some reactions require heating to proceed at a reasonable rate. Monitor the reaction at room temperature first, and if no conversion is observed, gradually increase the temperature.[2][3]

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[2][3]

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Q: My reaction is producing a mixture of 1-alkyl-3-methylpyrazole (N1 isomer) and 1-alkyl-5-methylpyrazole (N2 isomer). How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrical pyrazoles like this compound. The ratio of the two isomers is influenced by steric and electronic factors.[1][2]

Factors Influencing Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom (N1).[1][2] The methyl group at the 3-position will sterically disfavor alkylation at the adjacent N2 position, especially with bulky alkylating agents.

  • Solvent Polarity: The choice of solvent can significantly impact the N1/N2 ratio. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to dramatically increase regioselectivity.[2]

  • Nature of the Base and Cation: The base and its counter-ion can influence the site of alkylation. For instance, using K₂CO₃ in DMSO is a known method to achieve regioselective N1-alkylation for 3-substituted pyrazoles.[2][4] Conversely, magnesium-catalyzed reactions have been developed to selectively yield N2-alkylated products.[5]

  • Alkylating Agent: The structure of the alkylating agent plays a key role. The use of sterically bulky α-halomethylsilanes as alkylating agents, followed by protodesilylation, has been demonstrated to significantly improve N1-selectivity.[2][6][7]

Strategies to Enhance Regioselectivity:

StrategyRecommended ConditionsExpected Outcome
Favoring N1-Alkylation Base/Solvent: K₂CO₃ in DMSO or NaH in THF.[2]Increased yield of the 1-alkyl-3-methylpyrazole isomer.
Alkylating Agent: Use a sterically demanding alkylating agent.The bulkier group will preferentially attack the less hindered N1 position.
Favoring N2-Alkylation Catalyst: Use a magnesium-based catalyst such as MgBr₂.[5]Increased yield of the 1-alkyl-5-methylpyrazole isomer.
Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: The separation of N-alkylated pyrazole regioisomers can indeed be challenging.[1] Here are some chromatographic optimization strategies:

  • Solvent System Exploration: Experiment with a wide range of solvent systems with varying polarities. Sometimes, a small modification to the eluent composition, such as the addition of a small percentage of a third solvent (e.g., dichloromethane (B109758) or a trace of an amine/acid), can significantly improve separation.

  • Stationary Phase Variation: If standard silica (B1680970) gel is ineffective, consider alternative stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase silica (C18).[1]

  • High-Performance Liquid Chromatography (HPLC): For small-scale separations or when high purity is essential, preparative HPLC can be a powerful tool.

Experimental Protocols

General Protocol for N1-Alkylation of this compound using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[2]

  • To a solution of this compound (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of 3-substituted Pyrazoles.

3-SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
Phenyl2-bromo-N,N-dimethylacetamide-THF--[5]
Phenyl2-bromo-N,N-dimethylacetamideMgBr₂THF24:7675[5]
MethylPhenethyl trichloroacetimidateCSADCE2.5:156[8]
PhenylMethyl IodideKHMDSTHF/DMSO92:8-[6]

Note: Data is illustrative and compiled from various sources on substituted pyrazoles. The exact ratios for this compound may vary.

Visualizations

experimental_workflow General Experimental Workflow for N-Alkylation start Start reagents Combine this compound, Base, and Anhydrous Solvent start->reagents stir Stir at Room Temperature (15-30 min) reagents->stir add_alkylating Add Alkylating Agent stir->add_alkylating react Stir at Desired Temperature (Monitor by TLC/LC-MS) add_alkylating->react workup Aqueous Workup and Organic Extraction react->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end End purify->end

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Yield check_base Inadequate Base? start->check_base check_solubility Poor Solubility? check_base->check_solubility [No] sol_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions check_base->sol_base [Yes] check_alkylating Inactive Alkylating Agent? check_solubility->check_alkylating [No] sol_solubility Use Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->sol_solubility [Yes] check_conditions Suboptimal Conditions? check_alkylating->check_conditions [No] sol_alkylating Use More Reactive Halide (I > Br > Cl) check_alkylating->sol_alkylating [Yes] sol_conditions Increase Temperature Optimize Reaction Time check_conditions->sol_conditions [Yes]

Caption: Logical workflow for troubleshooting low product yield.

regioselectivity_factors Factors Influencing Regioselectivity regioselectivity N1 vs. N2 Selectivity sterics Steric Hindrance regioselectivity->sterics solvent Solvent Polarity regioselectivity->solvent base Base and Cation regioselectivity->base alkylating_agent Alkylating Agent regioselectivity->alkylating_agent n1_favored N1-Alkylation Favored sterics->n1_favored Bulky groups favor N1 solvent->n1_favored Polar aprotic (e.g., DMSO) often favors N1 base->n1_favored K2CO3 favors N1 n2_favored N2-Alkylation Favored base->n2_favored Mg-catalysis favors N2 alkylating_agent->n1_favored Bulky agents favor N1

References

Technical Support Center: Reverse-Phase HPLC Analysis of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 3-Methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reverse-phase HPLC?

Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions with the stationary phase.[1] The primary mechanism involves the interaction of the protonated (positively charged) this compound molecule with ionized residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based C18 column.[2] These silanol groups are acidic and become negatively charged (SiO-) at mobile phase pH levels above 3-4, leading to an ion-exchange interaction that slows the elution of a portion of the analyte, resulting in a tailed peak.[1][3]

Q2: What is the most critical factor to control for improving the peak shape of this compound?

The most critical factor is the mobile phase pH.[4] Controlling the pH is essential to minimize the ionization of residual silanol groups on the column, which is the primary cause of peak tailing for basic compounds.[1] Operating at a low pH (e.g., 2.5-3.5) keeps the silanol groups in their neutral, non-ionized form, significantly reducing the unwanted secondary ionic interactions.[2][5]

Q3: What type of HPLC column is recommended for analyzing this compound?

For basic compounds like this compound, it is best to use a modern, high-purity "Type B" silica (B1680970) column that has been end-capped.[6][7] End-capping chemically treats the silica surface to reduce the number of accessible free silanol groups.[1] Alternatively, columns with a polar-embedded stationary phase can provide shielding from residual silanols and often yield better peak shapes for basic analytes.[7]

Q4: Can my sample preparation and injection volume affect peak tailing?

Yes. Two common sample-related issues can cause peak tailing:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to broad and tailing peaks. If you observe that tailing worsens with higher sample concentrations, try diluting your sample or reducing the injection volume.[8]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.[5][9]

Q5: Besides the mobile phase and column, what other instrumental factors could be causing peak tailing?

"Extra-column effects" can contribute to peak tailing by causing band broadening outside of the column. These issues include:

  • Excessively long or wide-bore connecting tubing between the injector, column, and detector.[7]

  • Poorly made connections or loose fittings that create small voids or dead volumes in the flow path.[10]

  • A detector time constant that is set too high, which can distort the peak shape.[5]

Troubleshooting Guide

The Chemistry of this compound Peak Tailing

The diagram below illustrates the fundamental chemical interaction responsible for peak tailing. At mid-range pH values, residual silanols on the HPLC column packing become ionized, creating negatively charged sites that interact with the positively charged form of the basic analyte, this compound.

cluster_0 Silica Stationary Phase (C18) Silica Silica Surface Silanol Ionized Silanol Group (SiO⁻) pH > 4 Silica->Silanol Analyte Protonated this compound (Basic Analyte, C₄H₇N₂⁺) Analyte->Silanol Unwanted Attraction Interaction Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between protonated this compound and an ionized silanol group.

Systematic Troubleshooting Workflow

If you are experiencing peak tailing, follow this logical workflow to identify and resolve the issue. Start with the most common and easiest-to-fix problems first.

start Observe Peak Tailing (Tailing Factor > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase ph_issue Is pH low (2.5-3.5)? Is buffer strength adequate (20-50mM)? check_mobile_phase->ph_issue check_column Step 2: Check Column column_issue Is column old or not end-capped? check_column->column_issue check_sample Step 3: Check Sample & System sample_issue Is sample concentration too high? Is sample solvent stronger than mobile phase? check_sample->sample_issue ph_issue->check_column Yes adjust_ph Action: Adjust pH with TFA or Formic Acid. Increase buffer concentration. ph_issue->adjust_ph No adjust_ph->check_column column_issue->check_sample No replace_column Action: Flush with strong solvent. Replace with new, end-capped column. column_issue->replace_column Yes replace_column->check_sample adjust_sample Action: Dilute sample. Dissolve sample in mobile phase. sample_issue->adjust_sample Yes end_node Peak Shape Improved sample_issue->end_node No adjust_sample->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Quantitative Data & Optimization Strategies

Table 1: Effect of Mobile Phase pH on Peak Tailing

Adjusting the mobile phase pH is the most effective way to improve peak shape. Lowering the pH suppresses silanol ionization, leading to a more symmetrical peak. The data below is illustrative of the expected trend.

Mobile Phase pHBuffer/Additive (0.1%)Expected Tailing Factor (Tf)Observation
7.0Phosphate Buffer> 2.0Severe tailing due to fully ionized silanols.[1]
4.5Acetate Buffer1.5 - 1.8Moderate tailing as silanols are partially ionized.[3]
3.0Formic Acid1.1 - 1.3Significantly improved, symmetrical peak.[5]
2.5Trifluoroacetic Acid (TFA)1.0 - 1.2Optimal peak shape; silanols are fully protonated.[9][11]

Tailing Factor (Tf) is calculated as W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% height and A is the distance from the peak front to the apex at 5% height. A value > 1.2 indicates significant tailing.[5]

Experimental Protocols

Recommended HPLC Method for Symmetrical Peaks

This method is optimized to minimize peak tailing for this compound by using a low pH mobile phase and a modern, robust column.

1. HPLC System and Column:

  • System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18), 150 mm x 4.6 mm, 5 µm.[5][7]

  • Column Temperature: 30 °C.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[11] To prepare, add 1.0 mL of TFA to 1000 mL of water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Method: Isocratic or Gradient. A good starting point is an isocratic mixture of 80% A and 20% B. Adjust as needed for optimal retention time.

  • Flow Rate: 1.0 mL/min.

3. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Working Standards: Dilute the stock solution with the mobile phase to desired concentrations (e.g., 1-100 µg/mL).

  • Sample Solvent: Ensure the final sample is dissolved in a solvent identical to or weaker than the mobile phase.[9]

4. Detector and Injection:

  • Detection: UV at 220 nm.

  • Injection Volume: 5-10 µL. Reduce if column overload is suspected.[11]

5. System Suitability:

  • Tailing Factor: The peak for this compound should have a tailing factor of ≤ 1.2.

  • Reproducibility: Relative standard deviation (RSD) of peak area for replicate injections (n=5) should be ≤ 2.0%.

References

Technical Support Center: Purification of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-methylpyrazole, particularly from oily residues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of oily residues when purifying this compound?

A1: Oily residues during the purification of this compound can stem from several sources:

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, may not be completely removed during standard evaporation.[1]

  • Greasy Impurities: Unreacted starting materials or byproducts from the synthesis can be oily in nature.

  • Low Purity: If the crude product is highly impure, it may exist as an oil rather than a solid.

  • Incomplete Reactions: The presence of unreacted starting materials is a common issue that can contribute to the oily consistency of the crude product.[1]

Q2: My purified this compound is a yellow to brownish oil. Is this normal?

A2: While pure this compound can be a colorless to pale yellow liquid or solid, a distinct yellow or brown color often indicates the presence of impurities.[2][3] These impurities can be colored byproducts from the synthesis. Further purification is recommended to obtain a higher purity product.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. Key properties are summarized in the table below.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₆N₂[3][4]
Molecular Weight82.10 g/mol [4]
Melting Point36.5 °C[4][5]
Boiling Point204 °C (lit.)[4][6]
Density1.02 g/mL at 25 °C (lit.)[4][6]
SolubilityMiscible in water. Soluble in organic solvents.[3][4]

Troubleshooting Guide

Problem 1: The crude product is a dark-colored, viscous oil.

  • Possible Cause: Presence of polymeric byproducts or colored impurities from the synthesis.

  • Troubleshooting Steps:

    • Distillation: Vacuum distillation is a primary method for purifying this compound and can effectively separate it from less volatile impurities.[2]

    • Crystallization: If distillation is not sufficient, crystallization can be attempted. Since this compound has a relatively low melting point, cooling the distilled product may induce crystallization. Seeding with a pure crystal can aid this process.

    • Acid-Base Extraction: Dissolve the oily residue in a suitable organic solvent and wash with an acidic solution to remove basic impurities. Neutralize the aqueous layer and extract the this compound back into an organic solvent.

Problem 2: After distillation, the this compound is still slightly colored.

  • Possible Cause: Co-distillation of closely boiling impurities.

  • Troubleshooting Steps:

    • Fractional Distillation: Employing a fractional distillation column can provide better separation of components with close boiling points.

    • Recrystallization: Dissolve the distilled product in a minimal amount of a suitable solvent and cool slowly to form crystals, leaving colored impurities in the mother liquor.

    • Activated Carbon Treatment: Dissolve the product in a solvent and stir with a small amount of activated carbon to adsorb colored impurities, followed by filtration.

Problem 3: Attempts to crystallize the oily residue are unsuccessful.

  • Possible Cause: The product is too impure to crystallize effectively ("oiling out").

  • Troubleshooting Steps:

    • Column Chromatography: If other methods fail, column chromatography is a powerful technique for separating this compound from impurities.[1] A silica (B1680970) gel column with an appropriate eluent system can be used.

    • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.[1] This can sometimes help to crash out the desired product as a solid.

Experimental Protocols

1. Vacuum Distillation of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude oily this compound to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The literature boiling point at atmospheric pressure is 204 °C.[4][6] The boiling point will be significantly lower under vacuum.

  • Work-up: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool. The collected distillate should be the purified this compound.

2. Column Chromatography of this compound

This is a general procedure for purifying this compound using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The polarity of the eluent should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Crude Oily this compound distillation Vacuum Distillation start->distillation analysis Purity Analysis (e.g., GC, NMR) distillation->analysis Check Purity crystallization Crystallization crystallization->analysis Re-analyze chromatography Column Chromatography chromatography->analysis Re-analyze analysis->crystallization Purity < 98% / Colored analysis->chromatography Oily / Fails to Crystallize end_product Pure this compound analysis->end_product Purity > 98%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start: Oily Residue q1 Is the residue highly colored? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No charcoal Treat with Activated Carbon a1_yes->charcoal distill Perform Vacuum Distillation a1_no->distill check_purity Check Purity and Color distill->check_purity pure Product is Pure check_purity->pure OK not_pure Product is Impure/Colored check_purity->not_pure Not OK recrystallize Attempt Recrystallization not_pure->recrystallize recrystallize->check_purity Check Again chromatography Perform Column Chromatography recrystallize->chromatography Fails chromatography->check_purity Check Again charcoal->distill

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for substituted pyrazole (B372694) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity and avoiding the formation of unwanted regioisomers during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[3]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol (B145695).[4]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers formed.

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: When the Knorr synthesis yields poor regioselectivity, several alternative methods can be employed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position, leading to a single regioisomer.[5]

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene.[6] This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[7][8]

  • Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[9][10][11][12]

  • Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on avoiding or dealing with regioisomer formation.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[2]

  • Solution 1: Modify the Solvent System. This is often the most straightforward approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly favor the formation of one regioisomer.[2]

  • Solution 2: Adjust the Reaction pH. If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[2]

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider using a 1,3-dicarbonyl surrogate like a β-enaminone or switching to a more regioselective method such as a 1,3-dipolar cycloaddition.[5]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[9][10]

  • Solution 2: Use a Dicarbonyl Surrogate with Pre-defined Reactivity. Synthesize a β-enaminone from your 1,3-dicarbonyl precursor. The enamine functionality is significantly less electrophilic than the ketone, which will direct the initial attack of the hydrazine to the ketonic carbon, thus ensuring the formation of a single regioisomer.[5]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solution: Chromatographic Separation. Silica (B1680970) gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[1][5]

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) or dichloromethane.

    • Column Chromatography: Once a suitable solvent system is found, perform flash column chromatography. Carefully pack the column and load the sample. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure regioisomers.[5]

  • Alternative: Fractional Crystallization. If the regioisomers are solid and have significantly different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[15]

Data Presentation

The following tables summarize quantitative data on the regioselective synthesis of pyrazoles under various conditions.

Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis

1,3-Dicarbonyl Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
CF3, PhenylMethylhydrazineEthanol55:4585J. Org. Chem. 2008, 73, 3523
CF3, PhenylMethylhydrazineTFE95:592J. Org. Chem. 2008, 73, 3523
CF3, PhenylMethylhydrazineHFIP>99:195J. Org. Chem. 2008, 73, 3523
CH3, PhenylMethylhydrazineEthanol60:4088J. Org. Chem. 2008, 73, 3523
CH3, PhenylMethylhydrazineHFIP98:294J. Org. Chem. 2008, 73, 3523

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Table 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

| N-Alkyl-Tosylhydrazone (R1, R2) | Terminal Alkyne (R3) | Base/Solvent | Regioselectivity | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Methyl, Phenyl | Phenylacetylene | t-BuOK/Pyridine | Complete | 85 | Org. Lett. 2014, 16, 576-579 | | N-Methyl, 4-Chlorophenyl | Phenylacetylene | t-BuOK/Pyridine | Complete | 82 | Org. Lett. 2014, 16, 576-579 | | N-Methyl, 4-Methoxyphenyl | 4-Ethynyltoluene | t-BuOK/Pyridine | Complete | 88 | Org. Lett. 2014, 16, 576-579 | | N-Ethyl, Phenyl | Phenylacetylene | t-BuOK/Pyridine | Complete | 83 | Org. Lett. 2014, 16, 576-579 |

This methodology offers complete regioselectivity, yielding a single 1,3,5-trisubstituted pyrazole isomer.[9][10]

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis in Fluorinated Alcohol

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity using a fluorinated alcohol as the solvent.[5]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol provides a method for the completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[9][10]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Potassium tert-butoxide (t-BuOK) (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

The following diagrams illustrate key concepts and workflows related to the regioselective synthesis of pyrazoles.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 Pathway A attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 Pathway B hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 regioisomer_a Regioisomer A attack_c1->regioisomer_a Cyclization & Dehydration regioisomer_b Regioisomer B attack_c2->regioisomer_b Cyclization & Dehydration

Formation of regioisomers in Knorr pyrazole synthesis.

G start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine run_reaction Run Knorr Synthesis in Standard Solvent (e.g., Ethanol) start->run_reaction analyze Analyze Regioisomeric Ratio (NMR, GC-MS) run_reaction->analyze is_ratio_acceptable Is Ratio > 95:5? analyze->is_ratio_acceptable stop End: Desired Regioisomer Obtained is_ratio_acceptable->stop Yes troubleshoot Troubleshooting Required is_ratio_acceptable->troubleshoot No change_solvent Option 1: Change to Fluorinated Solvent (TFE, HFIP) troubleshoot->change_solvent change_method Option 2: Switch to Alternative Regioselective Method troubleshoot->change_method separate Option 3: Separate Isomers by Chromatography troubleshoot->separate change_solvent->run_reaction change_method->stop separate->stop

Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-methylpyrazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the interpretation of complex NMR spectra of this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are the proton signals for my this compound derivative broad, especially the N-H and adjacent C-H protons?

A1: Peak broadening in the NMR spectra of this compound derivatives can arise from several factors:

  • Tautomerism: this compound exists as a mixture of two rapidly interconverting tautomers (3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole). If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to broadened signals for the protons and carbons involved.[1]

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment, which can cause rapid relaxation and subsequent broadening of signals from adjacent protons (N-H and C-H of the pyrazole (B372694) ring).[1]

  • Chemical Exchange: Intermolecular proton exchange, especially of the N-H proton with residual water or other protic species in the solvent, can lead to significant broadening or even disappearance of the N-H signal.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[1]

  • Sample Concentration and Viscosity: High sample concentrations can increase the viscosity of the solution, leading to broader lines.[1]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange.[1] Lowering the temperature may slow down the tautomeric exchange enough to observe sharp signals for individual tautomers.[2] Conversely, increasing the temperature might accelerate the exchange, resulting in a single, sharp averaged signal.

  • Use a Dry Solvent: To minimize N-H proton exchange, use a freshly opened or properly dried deuterated solvent.[2]

  • Sample Purification: If paramagnetic impurities are suspected, try re-purifying the sample or treating it with a chelating agent.[1]

  • Optimize Sample Concentration: Prepare a sample with a lower concentration to reduce viscosity effects.[1]

Q2: The aromatic proton signals in my substituted this compound are overlapping. How can I resolve and assign them?

A2: Signal overlap is a common challenge in the ¹H NMR spectra of substituted pyrazoles due to the similar electronic environments of the ring protons.[1]

Troubleshooting and Resolution Strategies:

  • Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping signals.[1]

  • Higher Field Spectrometer: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Experiments: Two-dimensional NMR techniques are powerful tools for resolving signal overlap and unambiguously assigning protons.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show cross-peaks between adjacent protons on the pyrazole ring or on substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å).[3] This is particularly useful for determining the regiochemistry of substitution and the conformation of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is invaluable for mapping out the carbon skeleton and assigning quaternary carbons.[4][5]

Q3: How can I distinguish between the 3-methyl and 5-methyl tautomers of an N-unsubstituted pyrazole derivative?

A3: Distinguishing between the 3-methyl and 5-methyl tautomers in solution can be challenging due to their rapid interconversion. However, several NMR techniques can be employed:

  • Low-Temperature NMR: By cooling the sample, it may be possible to slow down the tautomeric exchange to the point where separate signals for each tautomer can be observed and quantified.[2]

  • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are sensitive to the position of the methyl group. In a static system (or at low temperature), the carbon bearing the methyl group will have a distinct chemical shift compared to the unsubstituted C5 (or C3).[6] At room temperature, if the exchange is fast, averaged signals for C3 and C5 may be observed, which might also be broadened.[6]

  • ¹⁵N NMR or HMBC to ¹⁵N: If the compound is enriched with ¹⁵N, the nitrogen chemical shifts can provide clear evidence of the major tautomer. Alternatively, an HMBC experiment optimized for ¹H-¹⁵N couplings can show long-range correlations from the pyrazole protons to the nitrogen atoms, helping to elucidate the substitution pattern.

Data Presentation: Typical NMR Data for this compound

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent this compound. Note that these values can be significantly influenced by the solvent and the presence of other substituents.

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm) in CDCl₃MultiplicityCoupling Constant (J) in Hz
N-H~10.88br s-
H5~7.48d~2.3 Hz
H4~6.06d~2.3 Hz
CH₃~2.34s-

Data compiled from publicly available spectra.[7]

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C3~148
C5~135
C4~105
CH₃~13

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[8][9]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines.

  • Acquisition Parameters:

    • Acquire a standard 1D proton spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratios of the protons.

Protocol 2: HMBC for Structural Elucidation

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR experiments.

  • Acquisition:

    • Load a standard set of HMBC parameters on the spectrometer.

    • The key parameter to set is the long-range coupling constant (ⁿJ_CH) for which the experiment is optimized. A typical value is 8-10 Hz, which allows for the observation of correlations over 2-3 bonds.[2]

    • The acquisition time for an HMBC experiment can range from 30 minutes to several hours, depending on the sample concentration and the desired resolution.[2]

  • Processing and Analysis:

    • Process the 2D data using the appropriate software.

    • Analyze the resulting 2D spectrum, which will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • Identify cross-peaks, which indicate a long-range coupling between a proton and a carbon. For example, a cross-peak between the methyl protons and the C3 and C4 carbons would be expected.

Visualizations

troubleshooting_workflow cluster_broad Broad Peaks Troubleshooting cluster_overlap Overlapping Peaks Resolution start Complex/Broad NMR Spectrum q_broad Are peaks broad? start->q_broad q_overlap Are peaks overlapping? q_broad->q_overlap No vt_nmr Run Variable Temperature NMR q_broad->vt_nmr Yes (Exchange?) change_solvent Change Solvent q_overlap->change_solvent Yes end_node Interpretable Spectrum q_overlap->end_node No dry_solvent Use Dry Solvent vt_nmr->dry_solvent change_conc Change Concentration dry_solvent->change_conc change_conc->q_overlap two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) change_solvent->two_d_nmr two_d_nmr->end_node structure_elucidation_flow one_d_h 1D ¹H NMR (Chemical Shift, Integration, Multiplicity) cosy 2D COSY (¹H-¹H Connectivity) one_d_h->cosy one_d_c 1D ¹³C NMR (Number of carbons) hsqc 2D HSQC (Direct ¹H-¹³C Attachment) one_d_c->hsqc cosy->hsqc hmbc 2D HMBC (Long-range ¹H-¹³C Connectivity) hsqc->hmbc noesy 2D NOESY (Through-space ¹H-¹H Proximity) hmbc->noesy structure Proposed Structure noesy->structure

References

Technical Support Center: 3-Methylpyrazole Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Methylpyrazole in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

A1: this compound, an organic compound with a five-membered ring structure containing two nitrogen atoms, is generally more soluble in organic solvents than in water.[1] Its molecular structure, which includes both a hydrogen bond donor (N-H group) and acceptor (N atom), along with a methyl group, allows for favorable interactions with a range of organic solvents. It is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol (B145695) and methanol.[2] Its solubility is predicted to be lower in non-polar solvents like hexane (B92381) and toluene.[2]

Q2: I am observing low solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Solvent Screening: Test the solubility of this compound in a broader range of organic solvents with varying polarities. Common choices for pyrazole (B372694) derivatives include acetone, ethanol, methanol, acetonitrile, DMF, and dichloromethane.[3]

  • Temperature Adjustment: For many solid organic compounds, solubility increases with temperature.[3][4] Carefully heating the solvent while dissolving the this compound may improve its solubility. However, be mindful of the compound's stability at elevated temperatures.[1]

  • Co-solvency: Employing a mixture of solvents can significantly enhance solubility.[3][5] Start by dissolving this compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DMSO or DMF) and then dilute the solution with a "poor" solvent in which it is less soluble but required for your reaction or analysis.

Q3: Can pH modification be used to improve the solubility of this compound in organic solvent systems containing water?

A3: Yes, pH adjustment can be an effective strategy if your solvent system has an aqueous component and your pyrazole derivative possesses acidic or basic functional groups.[3] By adjusting the pH, you can facilitate the formation of a salt, which is often more soluble than the neutral compound.[3] For pyrazole derivatives, modifying the pH of the aqueous medium can lead to significant changes in solubility.[6]

Q4: My this compound is "oiling out" instead of dissolving or crystallizing. What should I do?

A4: "Oiling out" typically occurs when a compound melts before it dissolves or when it comes out of solution as a liquid rather than a solid. To address this, you can try the following:

  • Use a larger volume of solvent: This can help to keep the compound in solution.

  • Lower the temperature: If the issue occurs during recrystallization, slowing down the cooling process can promote crystal formation over oiling out.[7]

  • Change the solvent system: Experimenting with different solvents or co-solvent mixtures can alter the solubility behavior and prevent oiling.[7]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to address solubility challenges during your experiments.

Problem Potential Cause Suggested Solution(s)
Incomplete Dissolution at Room Temperature Low intrinsic solubility in the chosen solvent.1. Increase Temperature: Gently warm the solution while stirring. Most solids, including pyrazole derivatives, show increased solubility at higher temperatures.[3][4] 2. Co-solvent Addition: Add a small amount of a strong solvent (e.g., DMSO, DMF) to the mixture.[3][5] 3. Solvent Screening: Test solubility in alternative recommended solvents such as acetone, ethanol, or acetonitrile.[3]
Precipitation Upon Cooling The product has lower solubility at room temperature compared to the reaction temperature.1. Controlled Cooling: If precipitation is desired for purification, cool the mixture slowly, potentially in an ice bath, to maximize crystal formation.[3] 2. Maintain Solubility: If precipitation is undesirable, add a co-solvent in which the product is highly soluble before cooling.[3]
Low Yield During Recrystallization Using an excessive amount of solvent or incomplete cooling.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound completely.[7] 2. Thorough Cooling: Ensure the solution is cooled sufficiently to maximize the precipitation of the purified compound.[7]
Inconsistent Results in Biological Assays Poor solubility leading to variable concentrations of the active compound.1. Stock Solution: Prepare a concentrated stock solution in a highly effective solvent like DMSO and then perform serial dilutions in the assay medium.[6] 2. Formulation Strategies: For advanced applications, consider techniques like cyclodextrin (B1172386) complexation to improve dissolution in aqueous-based assay media.[6]

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Isothermal Shake-Flask Method

This protocol provides a standardized method for accurately determining the solubility of this compound in a specific organic solvent at a set temperature.[2]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for 24-48 hours to ensure the system reaches equilibrium.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully take an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution using a syringe filter.

  • Quantification:

    • Dilute the clear, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of your quantification method.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or mg/mL.

Visualizing Experimental and Logical Workflows

Below are diagrams illustrating key processes for addressing solubility issues.

Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_temp Increase Temperature? start->check_temp heat_solution Gently heat and stir solution check_temp->heat_solution Yes check_cosolvent Use Co-solvent? check_temp->check_cosolvent No heat_solution->check_cosolvent add_cosolvent Add a small amount of a 'good' solvent (e.g., DMSO) check_cosolvent->add_cosolvent Yes screen_solvents Screen Alternative Solvents check_cosolvent->screen_solvents No add_cosolvent->screen_solvents resolved Issue Resolved screen_solvents->resolved Success unresolved Issue Persists: Consider Advanced Techniques screen_solvents->unresolved Failure Isothermal Shake-Flask Solubility Determination prep 1. Prepare Saturated Solution (Excess this compound in Solvent) equilibrate 2. Equilibrate (Shake at constant temperature for 24-48h) prep->equilibrate separate 3. Separate Solid and Liquid (Centrifuge or Filter) equilibrate->separate quantify 4. Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate 5. Calculate Solubility quantify->calculate result Solubility Data calculate->result

References

Preventing degradation of 3-Methylpyrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methylpyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture-related degradation.[1][2]

Q2: My this compound solution has turned yellow. What could be the cause?

A2: A yellow discoloration often indicates degradation, which can be caused by exposure to air (oxidation), light (photodegradation), or incompatible substances. It is crucial to store this compound protected from light and under an inert atmosphere to prevent these issues.[1] If discoloration is observed, it is recommended to verify the purity of the compound before use.

Q3: Can I store this compound in common laboratory solvents?

A3: The stability of this compound can be solvent-dependent. While it is soluble in water and sparingly soluble in DMSO and methanol (B129727), the choice of solvent can influence its degradation rate.[2] For instance, protic solvents might facilitate certain degradation pathways. It is advisable to prepare solutions fresh and store them for short periods under the recommended conditions (cool, dark, and inert atmosphere). A stability study in the desired solvent is recommended for long-term experiments.

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and halogenated compounds.[1] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. Always ensure that your experimental setup and storage containers are free from these incompatible materials.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound can be assessed using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography (GC).[3] ¹H NMR spectroscopy can also be employed to detect the presence of degradation products by comparing the spectrum of the stored sample to that of a fresh, high-purity standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration (e.g., yellowing) of solid or solution Oxidation due to air exposure; Photodegradation from light exposure.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or store in the dark. Prepare solutions fresh whenever possible.
Precipitation in solution Change in temperature affecting solubility; Degradation leading to insoluble products; Solvent evaporation concentrating the solution.Ensure the storage temperature is appropriate for the solvent used. Analyze the precipitate to determine if it is the parent compound or a degradant. Store solutions in tightly sealed containers to prevent solvent evaporation.
Loss of potency or inconsistent experimental results Significant degradation of this compound.Re-evaluate storage conditions (temperature, light, atmosphere). Verify the purity of the compound using a stability-indicating analytical method like RP-HPLC. Use a fresh batch of high-purity this compound for critical experiments.
Unexpected peaks in chromatogram (e.g., HPLC, GC) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Use techniques like LC-MS and NMR to elucidate the structure of the unknown peaks.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a method to assess the purity of this compound and detect the presence of degradation products.

1. Materials and Reagents:

  • This compound standard (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (pH 6.0, 5 mM)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 5 mM phosphate buffer (pH 6.0) in a suitable gradient or isocratic mode. A starting point could be a 20:80 (v/v) mixture of methanol and phosphate buffer.[4][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of any additional peaks, which may indicate degradation products. The peak area of this compound in the sample can be compared to the standard to quantify its purity.

Protocol 2: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and products.

1. General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Aliquot the stock solution into separate containers for each stress condition.

  • Expose the aliquots to the stress conditions as described below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating RP-HPLC method (Protocol 1).

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C.

  • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature.

  • Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 70°C) for a specified period. Also, heat a solution of this compound.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, Dark, Inert Atmosphere 099.8Colorless liquid
699.7Colorless liquid
1299.5Colorless liquid
Room Temperature, Dark, Air 099.8Colorless liquid
698.2Faint yellow liquid
1296.5Yellow liquid
Room Temperature, Light, Air 099.8Colorless liquid
695.1Yellow liquid
1291.3Dark yellow liquid

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
1N HCl, 60°C 24 h85.224.5 min
1N NaOH, RT 24 h92.115.2 min
3% H₂O₂, RT 24 h78.533.8 min, 6.1 min
70°C Heat (Solid) 48 h99.11 (minor)7.3 min
UV Light (Solution) 12 h88.924.9 min

Visualizations

Degradation_Pathways MP This compound Oxidation Oxidation (Air, H₂O₂) MP->Oxidation O₂ / H₂O₂ Hydrolysis Hydrolysis (Acid/Base) MP->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation (Light/UV) MP->Photodegradation Deg_Products_Ox Oxidized Products (e.g., N-oxides, ring-opened products) Oxidation->Deg_Products_Ox Deg_Products_Hy Hydrolyzed Products Hydrolysis->Deg_Products_Hy Deg_Products_Ph Photodegradation Products Photodegradation->Deg_Products_Ph

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start This compound Sample Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Storage_Stab Storage Stability Study (Different Conditions) Start->Storage_Stab HPLC RP-HPLC Analysis Forced_Deg->HPLC Storage_Stab->HPLC Purity Assess Purity & Degradation HPLC->Purity LCMS_NMR Structure Elucidation (LC-MS, NMR) Identify Identify Degradants LCMS_NMR->Identify Purity->Identify If degradation observed End Establish Storage & Handling Guidelines Purity->End If stable Identify->LCMS_NMR Pathway Determine Degradation Pathway Identify->Pathway Pathway->End

Caption: Workflow for stability testing of this compound.

Troubleshooting_Flowchart Start Inconsistent Experimental Results? Check_Purity Check Purity of this compound using RP-HPLC Start->Check_Purity Is_Pure Purity > 99%? Check_Purity->Is_Pure Investigate_Other Investigate Other Experimental Parameters Is_Pure->Investigate_Other Yes Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Is_Pure->Review_Storage No Is_Storage_OK Storage Conditions Optimal? Review_Storage->Is_Storage_OK Correct_Storage Correct Storage Conditions & Re-test Is_Storage_OK->Correct_Storage No New_Batch Use a Fresh Batch of this compound Is_Storage_OK->New_Batch Yes, but still impure Correct_Storage->Check_Purity

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Chromatographic Separation of 3-Methylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 3-methylpyrazole isomers by chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound and its isomers, such as 5-methylpyrazole.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor resolution between this compound and 5-methylpyrazole peaks?

Answer:

Poor resolution is a common issue and can stem from several factors. Consider the following troubleshooting steps:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For reverse-phase chromatography, if the isomers are eluting too quickly, increase the polarity by increasing the proportion of the aqueous component (e.g., water with a buffer). Conversely, if retention times are excessively long, increase the organic modifier (e.g., acetonitrile (B52724) or methanol) content.

  • Mobile Phase pH: The pKa of pyrazoles can influence their retention. Operating the mobile phase pH close to the analyte's pKa can lead to poor peak shape and resolution. It is advisable to adjust the mobile phase pH to be at least 2 units away from the pKa of the methylpyrazoles. Using a buffer is crucial to maintain a stable pH.[1]

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can affect selectivity. If resolution is poor on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics. However, excessively high temperatures can degrade the column. Experiment with temperatures in the range of 30-40°C.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time.

Question: What is causing significant peak tailing for my this compound peak?

Answer:

Peak tailing can compromise peak integration and quantification. The primary causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the pyrazole (B372694) ring, leading to tailing.[2]

    • Solution: Use a highly deactivated, end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or phosphoric acid) can protonate the silanols and reduce these interactions.[2] Adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can also mask silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the issue.

  • Column Contamination or Voids: Contamination at the column inlet or a void in the packing material can distort peak shape.[1][3]

    • Solution: First, try flushing the column with a strong solvent. If this doesn't work, remove the guard column (if present) and re-inject to see if it is the source of the problem. If the issue persists, the analytical column may need to be replaced.[3]

Gas Chromatography (GC)

Question: My GC-MS analysis shows co-eluting peaks for this compound and 5-methylpyrazole. How can I improve their separation?

Answer:

Co-elution in GC is typically a result of insufficient column selectivity or an unoptimized temperature program.

  • Stationary Phase Selection: A standard non-polar column (e.g., DB-5ms, HP-5ms) may not provide adequate selectivity for these isomers. Consider using a more polar stationary phase, such as one containing a polyethylene (B3416737) glycol (wax) or a trifluoropropyl phase, to induce different interactions with the isomers.

  • Temperature Program: A slow, shallow temperature ramp will generally provide better resolution than a fast ramp. Start with a low initial oven temperature to ensure good focusing of the analytes at the head of the column.

  • Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium, Hydrogen) flow rate is optimized for your column dimensions. An optimal flow rate will maximize column efficiency.

  • Derivatization: While not always necessary, derivatization of the pyrazole nitrogen can sometimes improve peak shape and selectivity. However, this adds an extra step to the sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound and 5-methylpyrazole?

A1: A good starting point is a reverse-phase method using a C18 column. Begin with a mobile phase of acetonitrile and water (e.g., 20:80 v/v) containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[1] From there, you can optimize the mobile phase composition, pH, and temperature.

Q2: Can Supercritical Fluid Chromatography (SFC) be used to separate these isomers?

A2: Yes, SFC is a powerful technique for isomer separation and offers advantages such as high speed and reduced solvent consumption.[4][5] For methylpyrazole isomers, a stationary phase with polar functional groups would be a good starting point. The mobile phase would typically consist of supercritical CO2 with a polar co-solvent like methanol.[6]

Q3: How can I confirm the identity of the separated isomer peaks?

A3: The most reliable method for peak identification is to use a mass spectrometer (MS) detector coupled to your chromatograph (LC-MS or GC-MS). The mass spectra of the isomers will be very similar, but their retention times will be different. If authentic standards for each isomer are available, you can confirm the identity by comparing their retention times.

Q4: The synthesis of my this compound resulted in a mixture of isomers. What is the most common method to purify the desired product?

A4: Column chromatography on silica gel is a widely used and effective method for separating regioisomers of pyrazoles.[7] A typical eluent system to start with is a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity to elute the more polar isomer.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis.

ParameterCondition 1Condition 2
Column Newcrom R1Discovery C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric AcidMethanol:5 mM phosphate (B84403) buffer, pH 6 (20:80)
Flow Rate -1 mL/min
Temperature -30 °C
Detection -UV, 220 nm
Reference SIELC Technologies[1]Sigma-Aldrich[3]

Note: Specific gradients, concentrations, and retention times are often proprietary or highly application-dependent and should be optimized in your laboratory.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound Isomer Separation
  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Start with a low percentage of Solvent B (e.g., 10-20%).

    • Run a linear gradient to a high percentage of Solvent B (e.g., 90%) over 15-20 minutes.

    • Hold at the high percentage for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Injection: Inject a standard mixture of the this compound isomers.

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of Solvent B, and the mobile phase pH to achieve baseline separation.

Protocol 2: General GC-MS Method for this compound Isomer Analysis
  • Column: Use a mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Hold at 200°C for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution in HPLC

Troubleshooting_Poor_Resolution start Poor Resolution Observed check_mobile_phase Adjust Mobile Phase (Polarity & pH) start->check_mobile_phase check_column Evaluate Column (Chemistry & Condition) check_mobile_phase->check_column No Improvement resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok Improved check_temp_flow Optimize Temperature & Flow Rate check_column->check_temp_flow No Improvement check_column->resolution_ok Improved check_temp_flow->resolution_ok Improved Method_Development_Workflow cluster_prep Preparation cluster_dev Development cluster_val Validation Define Objectives Define Objectives Select Technique\n(HPLC, GC, SFC) Select Technique (HPLC, GC, SFC) Define Objectives->Select Technique\n(HPLC, GC, SFC) Initial Scouting Runs Initial Scouting Runs Select Technique\n(HPLC, GC, SFC)->Initial Scouting Runs Optimize Parameters\n(Mobile Phase, Temp, etc.) Optimize Parameters (Mobile Phase, Temp, etc.) Initial Scouting Runs->Optimize Parameters\n(Mobile Phase, Temp, etc.) Assess Performance\n(Resolution, Tailing) Assess Performance (Resolution, Tailing) Optimize Parameters\n(Mobile Phase, Temp, etc.)->Assess Performance\n(Resolution, Tailing) Assess Performance\n(Resolution, Tailing)->Optimize Parameters\n(Mobile Phase, Temp, etc.) Re-optimize Final Method Final Method Assess Performance\n(Resolution, Tailing)->Final Method Acceptable

References

Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the Vilsmeier-Haack formylation of 3-methylpyrazole to synthesize 3-methyl-1H-pyrazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to this compound?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the context of this compound, this reaction is employed to regioselectively add a formyl group at the C4 position of the pyrazole (B372694) ring, yielding 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction typically utilizes a Vilsmeier reagent, which is formed from the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3] It is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[2] The reaction is exothermic and should be performed under anhydrous conditions to prevent decomposition of the reagent.

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material (this compound) and the appearance of the product spot (3-methyl-1H-pyrazole-4-carbaldehyde) indicate the progression of the reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficiently Reactive Substrate: While this compound is generally reactive, substituents on the pyrazole ring can affect its electron density. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions.1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 2. For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[4] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[2] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate (B1210297) solution.
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature. 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or reaction at other positions, although C4 is strongly preferred for this compound. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent. Use of a large excess may lead to side products. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica (B1680970) gel or recrystallization.
Difficulty in Isolating the Product 1. Product is water-soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation during extraction: This can make phase separation difficult.1. After initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover any dissolved product. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (B109758) (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent may be observed.[5]

  • Formylation Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C.[2]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 3-methyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water or isopropanol).[6]

Troubleshooting Workflow

TroubleshootingWorkflow Vilsmeier-Haack Formylation Troubleshooting start Reaction Start check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low or No Yield check_yield->low_yield Low Yield tar_formation Tarry Residue check_yield->tar_formation Tarry multiple_products Multiple Products check_yield->multiple_products Impure success Successful Formylation check_yield->success High Yield & Purity inactive_reagent Inactive Vilsmeier Reagent? low_yield->inactive_reagent overheating Overheating? tar_formation->overheating side_reactions Side Reactions? multiple_products->side_reactions reagent_solution Use fresh, anhydrous reagents. Prepare reagent at 0-5°C. inactive_reagent->reagent_solution Yes incomplete_reaction Incomplete Reaction? inactive_reagent->incomplete_reaction No reagent_solution->start Retry reaction_conditions_solution Increase reaction time or temperature. Monitor by TLC. incomplete_reaction->reaction_conditions_solution Yes workup_issue Product Decomposition during Work-up? incomplete_reaction->workup_issue No reaction_conditions_solution->start Retry workup_issue->start No, Re-evaluate workup_solution Perform work-up at low temp. Use mild base for neutralization. workup_issue->workup_solution Yes workup_solution->start Retry temp_control_solution Maintain strict temperature control. overheating->temp_control_solution Yes impurities Impurities Present? overheating->impurities No temp_control_solution->start Retry impurities->start No, Re-evaluate purify_reagents_solution Use high-purity reagents and solvents. impurities->purify_reagents_solution Yes purify_reagents_solution->start Retry stoichiometry_solution Optimize reagent stoichiometry. side_reactions->stoichiometry_solution Yes purification Purify by column chromatography. side_reactions->purification No stoichiometry_solution->start Retry purification->success

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

References

Validation & Comparative

3-Methylpyrazole Analogs vs. DCD as Nitrification Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the topic specifies 3-Methylpyrazole (3-MP), the vast majority of comparative research has been conducted on a closely related and commercially significant pyrazole (B372694) derivative, 3,4-Dimethylpyrazole Phosphate (B84403) (DMPP). This guide will focus on the comparison between DMPP and Dicyandiamide (B1669379) (DCD), as this pairing is robustly supported by experimental data in scientific literature. DMPP serves as a representative for pyrazole-based nitrification inhibitors.

This guide provides a comparative analysis of two leading nitrification inhibitors: the pyrazole-based compound 3,4-Dimethylpyrazole Phosphate (DMPP) and the non-pyrazole compound Dicyandiamide (DCD). The objective is to offer researchers, scientists, and agricultural professionals a data-driven comparison of their performance, mechanisms, and experimental evaluation.

Performance Comparison: DMPP vs. DCD

The efficacy of nitrification inhibitors is influenced by various soil and environmental factors, including soil type, temperature, and pH. The following tables summarize quantitative data from multiple studies, comparing the performance of DMPP and DCD in reducing nitrous oxide (N₂O) emissions and inhibiting nitrification.

Table 1: Comparative Efficacy in Reducing N₂O Emissions
Soil TypeInhibitorN₂O Emission Reduction (%)Study Reference(s)
Clayey SoilDCD86%[1][2][3]
DMPP56%[1][2][3]
Loamy SoilDCD47%[1][2][3]
DMPP30%[1][2][3]
Sandy SoilDCD33%[1][2][3]
DMPP88%[1][2][3]
General (3-Year Field Study)DCD26% (Average)[4][5]
DMPP49% (Average)[4][5]
Table 2: General Performance and Characteristics
ParameterDicyandiamide (DCD)3,4-Dimethylpyrazole Phosphate (DMPP)
Primary Target Ammonia-oxidizing bacteria (AOB)[6]Ammonia-oxidizing bacteria (AOB)[6][7]
Inhibition Target Ammonia (B1221849) monooxygenase (AMO) enzyme[8][9]Ammonia monooxygenase (AMO) enzyme[8][9]
Toxicity Higher toxicity, especially with continuous applicationLower ecotoxicological concerns
Application Rate Higher application rates required[7]Effective at lower application rates[7]
Mobility & Persistence More rapid mineralizationSlower mineralization, longer-lasting effect[2][4][5]
Effect on Soil NO₂⁻ Diminished nitrite (B80452) amounts by ~25%[4][5]Diminished nitrite amounts by ~20%[4][5]
Effect on Soil NO₃⁻ Reduced nitrate (B79036) concentrations by ~23%[4][5]Reduced nitrate concentrations by ~23%[4][5]

Mechanisms of Action

Both DCD and DMPP function by inhibiting the first step of nitrification, the oxidation of ammonia (NH₄⁺) to nitrite (NO₂⁻). This process is primarily carried out by ammonia-oxidizing bacteria (AOB). The key enzyme in this step is ammonia monooxygenase (AMO).

Dicyandiamide (DCD): DCD acts by deactivating the AMO enzyme in nitrifying bacteria like Nitrosomonas.[8][9] This blockage prevents the conversion of ammonium (B1175870) to nitrate, thereby reducing nitrate leaching and the production of nitrous oxide.

3,4-Dimethylpyrazole Phosphate (DMPP): DMPP and other pyrazole-based inhibitors are understood to function as copper chelators.[10][11] The AMO enzyme requires copper as a vital cofactor for its catalytic activity. By forming complexes with copper ions, DMPP makes them unavailable to the AMO enzyme, effectively halting the ammonia oxidation process.[10][11] Studies have shown that DMPP significantly inhibits the growth and metabolic activity of AOB, with a lesser effect on ammonia-oxidizing archaea (AOA).[6][7]

Nitrification_Inhibition_Mechanisms cluster_DMPP DMPP (Pyrazole-based) Mechanism cluster_DCD DCD Mechanism DMPP DMPP Chelation Chelates Copper (Cu²⁺) DMPP->Chelation Cu Copper Cofactor (Cu²⁺) Chelation->Cu sequesters AMO_DMPP Ammonia Monooxygenase (AMO) Cu->AMO_DMPP is a cofactor for AOB_DMPP Ammonia-Oxidizing Bacteria (AOB) AMO_DMPP->AOB_DMPP is key enzyme in Inhibition_DMPP Inhibition of Ammonia Oxidation AOB_DMPP->Inhibition_DMPP leads to NO2 Nitrite (NO₂⁻) Inhibition_DMPP->NO2 Blocks Conversion DCD DCD Deactivation Directly Deactivates AMO DCD->Deactivation AMO_DCD Ammonia Monooxygenase (AMO) Deactivation->AMO_DCD AOB_DCD Ammonia-Oxidizing Bacteria (AOB) AMO_DCD->AOB_DCD is key enzyme in Inhibition_DCD Inhibition of Ammonia Oxidation AOB_DCD->Inhibition_DCD leads to Inhibition_DCD->NO2 Blocks Conversion NH4 Ammonium (NH₄⁺)

Caption: Mechanisms of action for DMPP and DCD nitrification inhibitors.

Experimental Protocols

The following is a generalized protocol for a soil incubation study to compare the efficacy of nitrification inhibitors, based on methodologies cited in the literature.

Objective:

To quantify and compare the inhibitory effects of DCD and DMPP on nitrification and N₂O emissions in a controlled laboratory setting.

Materials:
  • Fresh soil samples from the target environment (e.g., agricultural field).

  • Nitrification inhibitors: DCD and DMPP.

  • Ammonium-based nitrogen fertilizer (e.g., (NH₄)₂SO₄ or urea).

  • Incubation vessels (e.g., polypropylene (B1209903) bottles or Mason jars with septa for gas sampling).

  • Deionized water.

  • Potassium chloride (KCl) solution (e.g., 2M) for extraction.

  • Analytical equipment: Spectrophotometer, Gas Chromatograph (GC-ECD), elemental analyzer.

Methodology:
  • Soil Preparation:

    • Collect soil from the desired depth (e.g., 0-15 cm).

    • Air-dry the soil and sieve it through a 2 mm mesh to remove large particles and homogenize.

    • Determine the soil's water-holding capacity (WHC).

    • Pre-incubate the sieved soil at a constant temperature (e.g., 25°C) for a period (e.g., 7 days) to stabilize microbial activity.

  • Experimental Treatments:

    • Prepare multiple replicates for each treatment group.

    • Control: Soil + N fertilizer.

    • DCD Treatment: Soil + N fertilizer + DCD.

    • DMPP Treatment: Soil + N fertilizer + DMPP.

    • No-N Control: Soil only.

    • Apply N fertilizer at a standardized rate (e.g., 100-200 mg N/kg soil).

    • Apply inhibitors at a rate relative to the applied N (e.g., DCD at 10% of N weight, DMPP at 1% of N weight).

  • Incubation:

    • Thoroughly mix the treatments into the soil aliquots (e.g., 50-100g dry weight equivalent per vessel).

    • Adjust soil moisture to a specific level of WHC (e.g., 50-60%) using deionized water.

    • Seal the incubation vessels. If measuring gas flux, use airtight lids with gas sampling septa.

    • Incubate at a constant temperature (e.g., 20-25°C) in the dark for a set period (e.g., 28-70 days).

    • Maintain soil moisture throughout the incubation by periodic additions of water.

  • Sampling and Analysis:

    • Gas Sampling: At regular intervals (e.g., day 0, 1, 3, 7, 14, 28), collect gas samples from the headspace of the vessels using a syringe. Analyze N₂O concentrations using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).

    • Soil Sampling: Destructively sample replicate vessels at the same intervals.

    • Inorganic N Extraction: Extract a subsample of soil with 2M KCl solution. Shake for 1 hour and filter.

    • N Analysis: Analyze the KCl extracts for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method on a spectrophotometer or a continuous flow analyzer.

  • Data Analysis:

    • Calculate the net nitrification rate based on the change in NO₃⁻-N concentration over time.

    • Calculate cumulative N₂O emissions over the incubation period.

    • Determine the percentage of nitrification inhibition for each inhibitor relative to the control.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep 1. Soil Collection & Sieving pre_incubate 2. Pre-incubation (7 days) soil_prep->pre_incubate treatments 3. Application of N Fertilizer & Inhibitors (Control, DCD, DMPP) pre_incubate->treatments moisture 4. Moisture Adjustment (e.g., 60% WHC) treatments->moisture incubation 5. Incubation (28-70 days at 25°C) gas_sampling 6a. Gas Sampling (Periodic) incubation->gas_sampling soil_sampling 6b. Soil Sampling (Destructive, Periodic) incubation->soil_sampling gc_analysis 7a. N₂O Analysis (GC-ECD) gas_sampling->gc_analysis extraction 7b. KCl Extraction soil_sampling->extraction data_analysis 8. Data Calculation & Statistical Analysis gc_analysis->data_analysis n_analysis 7c. NH₄⁺ & NO₃⁻ Analysis (Colorimetric) extraction->n_analysis n_analysis->data_analysis

Caption: General workflow for a soil incubation experiment.

References

A Comparative Guide to the Efficacy of 3-Methylpyrazole and 3,4-dimethylpyrazole phosphate (DMPP) as Nitrification Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitrification inhibitors 3-Methylpyrazole (3-MP) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). Direct comparative studies between standalone this compound and DMPP are limited in current scientific literature. Therefore, this guide presents a detailed analysis of DMPP's efficacy, supplemented by an indirect comparison with a commercial product containing this compound.

Mechanism of Action: A Common Pathway

Both this compound and DMPP belong to the pyrazole (B372694) family of compounds, which are effective nitrification inhibitors. Their primary mechanism of action is the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for the first step of nitrification—the oxidation of ammonia to nitrite. This inhibition is believed to occur through the chelation of copper ions within the active site of the AMO enzyme, rendering it inactive. By slowing this initial step, these compounds help to retain nitrogen in the less mobile ammonium (B1175870) form for a longer period, reducing nitrate (B79036) leaching and nitrous oxide (N₂O) emissions.

dot

cluster_nitrification Nitrification Process cluster_inhibition Inhibition Mechanism Ammonia Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonia->Nitrite Ammonia-Oxidizing Bacteria (AOB) & Archaea (AOA) (via AMO enzyme) Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrite-Oxidizing Bacteria (NOB) Inhibitor 3-MP / DMPP AMO Ammonia Monooxygenase (AMO) (Copper-containing enzyme) Inhibitor->AMO Chelates Copper, inhibits activity

Caption: Mechanism of pyrazole-based nitrification inhibition.

Comparative Efficacy Data

Table 1: Comparative Effect on Nitrous Oxide (N₂O) Emissions
Nitrification InhibitorN Application RateN₂O Emission Reduction (%)Soil TypeCropReference
DMPP Reduced by 20% with NI51FerrosolSweet CornMuller et al. (2022)[1]
Piadin (containing 3-MP) Reduced by 20% with NI51FerrosolSweet CornMuller et al. (2022)[1]
DMPP 97 kg N ha⁻¹ (as slurry)69 (Autumn), 48 (Spring)Not specifiedGrasslandNot specified[2]
DMPP Not specified48 (Paddy soil), 35 (Red soil)Paddy and Red SoilNot specifiedAssesing et al. (2024)[3]
Table 2: Comparative Effect on Crop Yield and Nitrogen Uptake
Nitrification InhibitorN Application RateEffect on Crop YieldEffect on Nitrogen Uptake/RecoveryReference
DMPP Reduced by 20% with NINo significant difference from conventional rateIncreased ¹⁵N fertilizer recoveryMuller et al. (2022)[1]
Piadin (containing 3-MP) Reduced by 20% with NINo significant difference from conventional rateIncreased ¹⁵N fertilizer recoveryMuller et al. (2022)[1]
DMPP VariousGenerally positive or no negative effectOften increases N uptakeZerulla et al. (2001)[4]

Experimental Protocols

The following is a representative experimental protocol for comparing the efficacy of nitrification inhibitors in a soil incubation study, based on methodologies from the cited literature.

dot

cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation Soil_Collection 1. Soil Collection and Sieving Treatments 2. Treatment Application (Control, N-Fertilizer, N+3-MP, N+DMPP) Soil_Collection->Treatments Incubation 3. Incubation at Controlled Temperature and Moisture Treatments->Incubation Soil_Sampling 4. Destructive Sampling at Time Intervals (e.g., 0, 7, 14, 28, 56 days) Incubation->Soil_Sampling GHG_Analysis 6. Headspace Gas Sampling and Analysis (N₂O) Incubation->GHG_Analysis N_Analysis 5. Soil Extraction and Analysis (NH₄⁺, NO₃⁻) Soil_Sampling->N_Analysis Nitrification_Rate 7. Calculation of Net Nitrification Rates N_Analysis->Nitrification_Rate Inhibition_Efficacy 8. Determination of Inhibition Efficacy (%) GHG_Analysis->Inhibition_Efficacy Nitrification_Rate->Inhibition_Efficacy Statistical_Analysis 9. Statistical Analysis Inhibition_Efficacy->Statistical_Analysis

Caption: Workflow for a soil incubation experiment.

Detailed Methodology
  • Soil Preparation : Collect topsoil (e.g., 0-15 cm) from a relevant agricultural field. Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.

  • Experimental Units : Use microcosms, such as glass jars or plastic containers, each containing a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent).

  • Treatments : Establish replicate microcosms for each treatment group:

    • Control (soil only)

    • Nitrogen fertilizer only (e.g., urea (B33335) or ammonium sulfate)

    • Nitrogen fertilizer + this compound (at a specified application rate)

    • Nitrogen fertilizer + DMPP (at a specified application rate)

  • Incubation : Adjust the soil moisture to a specific water-holding capacity (e.g., 60%) and maintain it throughout the experiment. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling : At predetermined time intervals (e.g., days 0, 3, 7, 14, 28, 42, and 56), destructively sample a subset of microcosms from each treatment group.

  • Soil Analysis :

    • Extract a subsample of soil with a potassium chloride (KCl) solution (e.g., 2 M).

    • Analyze the extract for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations using colorimetric methods or an automated flow injection analyzer.

  • Greenhouse Gas Analysis :

    • For N₂O measurements, seal the microcosms at specific time points and collect headspace gas samples using a gas-tight syringe.

    • Analyze the gas samples for N₂O concentration using a gas chromatograph equipped with an electron capture detector (ECD).

  • Data Analysis :

    • Calculate the net nitrification rate as the change in nitrate concentration over time.

    • Determine the percentage of nitrification inhibition for each inhibitor relative to the fertilizer-only treatment.

    • Calculate cumulative N₂O emissions over the incubation period.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Summary and Conclusion

While direct comparative data for this compound and DMPP is scarce, the available evidence suggests that pyrazole-based nitrification inhibitors are effective at reducing nitrification rates and N₂O emissions. The study by Muller et al. (2022) indicates that a product containing this compound (Piadin) has a similar efficacy to DMPP in reducing N₂O emissions in sweet corn when combined with a reduced nitrogen application rate, without negatively impacting yield[1].

DMPP has been extensively studied and has shown to be effective in a variety of soil types and cropping systems, although its efficacy can be influenced by factors such as soil temperature, pH, and organic matter content. The primary mode of action for both compounds is the inhibition of the AMO enzyme through copper chelation.

For researchers and professionals in drug development, the key takeaway is that both 3-MP and DMPP are potent nitrification inhibitors. The choice between them may depend on factors such as formulation, cost, and specific soil and environmental conditions. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance.

References

A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Featuring 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Methylpyrazole and other notable pyrazole (B372694) derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This document summarizes key experimental data to offer an objective comparison of their performance, details the methodologies for the cited experiments, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][5]

While extensive data exists for a wide range of pyrazole derivatives, information on the specific anticancer activity of this compound is limited in the reviewed literature. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several pyrazole derivatives against various cancer cell lines, offering a comparative overview of the potency within this class of compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 28 HCT116 (Colon)0.035[3]
UO31 (Renal)-[3]
HepG2 (Liver)-[3]
Compound 33 HCT116 (Colon)<23.7[3]
MCF7 (Breast)<23.7[3]
HepG2 (Liver)<23.7[3]
A549 (Lung)<23.7[3]
Compound 34 HCT116 (Colon)<23.7[3]
MCF7 (Breast)<23.7[3]
HepG2 (Liver)<23.7[3]
A549 (Lung)<23.7[3]
Compound 22 MCF7 (Breast)2.82-6.28[3]
A549 (Lung)2.82-6.28[3]
HeLa (Cervical)2.82-6.28[3]
PC3 (Prostate)2.82-6.28[3]
Compound 23 MCF7 (Breast)2.82-6.28[3]
A549 (Lung)2.82-6.28[3]
HeLa (Cervical)2.82-6.28[3]
PC3 (Prostate)2.82-6.28[3]
Compound 55 MCF7 (Breast)6.53[3]
A549 (Lung)26.40[3]
HCT116 (Colon)59.84[3]
P-03 (Coumarin pyrazole) A549 (Lung)13.5[6]
10e (Imidazolyl-pyrazole) K562 (Leukemia)6.726[7]
5f (Triazine-pyrazole) MCF-7 (Breast)0.042[8]
5g (Triazine-pyrazole) MCF-7 (Breast)0.031[8]
5h (Triazine-pyrazole) MCF-7 (Breast)0.025[8]

Signaling Pathway for Pyrazole-Based Kinase Inhibitors

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Regulates

Caption: Simplified signaling pathway of pyrazole-based kinase inhibitors in cancer. (Within 100 characters)

Antimicrobial Activity

The pyrazole nucleus is a common feature in many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[2][9] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrazole derivatives against various microorganisms. Data for this compound in this context is not extensively available in the reviewed literature.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[9]
Microsporum audouinii0.5[9]
Compound 4 Streptococcus epidermidis0.25[9]
Compound 2 Aspergillus niger1[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Aspergillus niger2.9-7.8[10]
Staphylococcus aureus62.5-125[10]
Bacillus subtilis62.5-125[10]
Klebsiella pneumoniae62.5-125[10]
Halogenoaminopyrazole 4b Staphylococcus aureus460[2]
Enterococcus faecalis460[2]
Pseudomonas aeruginosa460[2]
Escherichia coli460[2]
Indazole 5 Staphylococcus aureus64-128[11]
Staphylococcus epidermidis64-128[11]
Pyrazoline 9 Staphylococcus aureus4[11]
Enterococcus faecalis4[11]

Enzyme Inhibitory Activity

A significant aspect of the biological activity of pyrazole derivatives is their ability to inhibit specific enzymes. This compound, also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial steps in the metabolism of ethylene (B1197577) glycol and methanol (B129727) to their toxic metabolites.[12][13][14] This inhibitory action is the basis for its clinical use as an antidote for methanol and ethylene glycol poisoning.[12][13][14]

Other pyrazole derivatives have been shown to inhibit a variety of other enzymes, including various kinases involved in cancer progression.[15][16][17]

Compound/DerivativeEnzymeIC₅₀ / KᵢReference
This compound (Fomepizole) Alcohol Dehydrogenase~0.1 µmol/L (in vitro 50% inhibition)[13]
Compound 19b TGF-β Type I Receptor Kinase0.28 µM (IC₅₀)[17]
Compound 10e JAK20.166 µM (IC₅₀)[7]
JAK30.057 µM (IC₅₀)[7]
Aurora A0.939 µM (IC₅₀)[7]
Aurora B0.583 µM (IC₅₀)[7]
Compound 8a JNK30.227 µM (IC₅₀)[18]
Compound 22 CDK (various)0.192 - 0.924 µM (IC₅₀)[15]

Mechanism of this compound (Fomepizole) in Methanol/Ethylene Glycol Poisoning

adh_inhibition Methanol_EG Methanol / Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) Methanol_EG->ADH Metabolized by Toxic_Metabolites Toxic Metabolites (Formaldehyde, Formic Acid / Glycoaldehyde, Glycolic Acid) ADH->Toxic_Metabolites Produces Toxicity Metabolic Acidosis, Renal Damage, Visual Disturbances Toxic_Metabolites->Toxicity 3_Methylpyrazole This compound (Fomepizole) 3_Methylpyrazole->ADH Competitively Inhibits

Caption: Inhibition of alcohol dehydrogenase by this compound. (Within 100 characters)

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow

mtt_workflow A 1. Seed cells in 96-well plate B 2. Treat with pyrazole derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT solution C->D E 5. Incubate (2-4h) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: General workflow for the MTT cell viability assay. (Within 100 characters)
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][20] The broth microdilution method is a common technique.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).[1]

  • Serial Dilution: Perform a serial two-fold dilution of the pyrazole derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[1] Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[1]

Alcohol Dehydrogenase (ADH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ADH.

  • Reagent Preparation: Prepare a buffer solution (e.g., 50 mM sodium phosphate, pH 8.8), a substrate solution (e.g., ethanol), and a coenzyme solution (e.g., 15 mM β-NAD).

  • Assay Mixture: In a cuvette, combine the buffer, substrate, and coenzyme. Add the pyrazole derivative at various concentrations (and a control without the inhibitor).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of ADH solution.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm at 25°C for several minutes. The increase in absorbance is due to the reduction of NAD⁺ to NADH.[21]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Compare the rates in the presence of the inhibitor to the control to determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.

Conclusion

The pyrazole scaffold is a cornerstone in the development of new therapeutic agents. While this compound has a well-defined and critical role as an alcohol dehydrogenase inhibitor, the broader class of pyrazole derivatives demonstrates remarkable versatility with potent anticancer and antimicrobial activities. The data presented in this guide highlights the significant potential for further research and development of novel pyrazole-based drugs. Structure-activity relationship studies, focusing on the nature and position of substituents on the pyrazole ring, will be crucial in optimizing the efficacy and selectivity of these compounds for various therapeutic targets.

References

Alternative synthesis routes for 3-Methylpyrazole: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-methylpyrazole, a crucial building block in the pharmaceutical and agrochemical industries, is of paramount importance. This guide provides a comparative analysis of various synthetic routes, offering a side-by-side examination of their performance based on experimental data. Detailed experimental protocols for key methods are also presented to facilitate replication and adaptation.

At a Glance: Comparing Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, scalability, cost of reagents, and environmental impact. The following table summarizes quantitative data for some of the prominent methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)Reference(s)
Route 1: From α,β-Unsaturated Carbonyl Compounds α,β-Unsaturated Ketones, Hydrazine (B178648)Base or Acid Catalyst2 - 4 hoursRoom Temperature>95%[1]
Route 2: From Butenediols or Ethynylalkylcarbinols 2-Butene-1,4-diol, Hydrazine Hydrate (B1144303)Sulfuric Acid, Sodium Iodide3.5 hours90 - 140°C~67%[2]
Route 3: From 3-Aminocrotononitrile (B73559) 3-Aminocrotononitrile, Hydrazine HydrateEthanol (B145695)1.5 - 2.5 hours85 - 95°C94.2%[3]
Route 4: Dehalogenation 4-Bromo-3-methylpyrazolePd/AlO(OH), NaBH₄, H₂O/MeOH1.5 - 4 hoursRoom Temperature>95%[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.

Synthesis_Routes cluster_1 Route 1: From α,β-Unsaturated Carbonyls cluster_2 Route 2: From Butenediols cluster_3 Route 3: From 3-Aminocrotononitrile cluster_4 Route 4: Dehalogenation Unsaturated_Ketone α,β-Unsaturated Ketone 3_Methylpyrazole1 This compound Unsaturated_Ketone->3_Methylpyrazole1 + Hydrazine Hydrazine1 Hydrazine Butenediol 2-Butene-1,4-diol 3_Methylpyrazole2 This compound Butenediol->3_Methylpyrazole2 + Hydrazine Hydrate (H₂SO₄, NaI) Hydrazine2 Hydrazine Hydrate Aminocrotononitrile 3-Aminocrotononitrile 3_Methylpyrazole3 This compound Aminocrotononitrile->3_Methylpyrazole3 + Hydrazine Hydrate (Ethanol) Hydrazine3 Hydrazine Hydrate Bromo_Pyrazole 4-Bromo-3-methylpyrazole 3_Methylpyrazole4 This compound Bromo_Pyrazole->3_Methylpyrazole4 + Pd/AlO(OH) + NaBH₄

Caption: Alternative synthetic pathways to this compound.

Experimental Workflow Overview

A generalized workflow for the synthesis, purification, and analysis of this compound is depicted below. Specific conditions will vary based on the chosen synthetic route.

Experimental_Workflow Start Select Synthesis Route Reaction Perform Chemical Reaction (e.g., Cyclocondensation, Dehalogenation) Start->Reaction Workup Reaction Work-up (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification of Crude Product (e.g., Distillation, Crystallization) Workup->Purification Analysis Product Characterization (e.g., NMR, GC-MS, Melting Point) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Generalized experimental workflow for this compound synthesis.

Detailed Experimental Protocols

Route 1: Synthesis from α,β-Unsaturated Carbonyl Compounds

This method represents a classical and versatile approach to pyrazole (B372694) synthesis.[4]

Materials:

  • α,β-Unsaturated ketone (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the α,β-unsaturated ketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the mixture while stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Route 2: Synthesis from 2-Butene-1,4-diol

This patented method provides a direct route from a commercially available diol.[2]

Materials:

  • 2-Butene-1,4-diol (1.1 equivalents)

  • Hydrazine hydrate (1 equivalent)

  • Sulfuric acid (80%)

  • Sodium iodide (catalytic amount)

  • 1,2-Dichloroethane (for extraction)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Prepare a solution of sodium iodide in 80% sulfuric acid at 120°C.

  • Over a period of 90 minutes, add a mixture of hydrazine hydrate, 2-butene-1,4-diol, and a small amount of sodium iodide.

  • After the addition is complete, continue to stir the reaction mixture.

  • Cool the mixture to 70°C and neutralize with a 15% sodium hydroxide (B78521) solution.

  • Extract the product four times with 1,2-dichloroethane.

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent.

  • Distill the resulting oil under reduced pressure to obtain pure this compound.[2]

Route 3: Synthesis from 3-Aminocrotononitrile

This method offers a high-yield synthesis from a nitrile precursor.[3]

Materials:

  • 3-Aminocrotononitrile (1 equivalent)

  • Hydrazine hydrate (80%, 1.25 equivalents)

  • Ethanol (solvent)

Procedure:

  • Add 3-aminocrotononitrile and ethanol to a reaction flask and stir until a clear solution is formed.

  • Add 80% hydrazine hydrate and stir at room temperature for 10-20 minutes.

  • Slowly heat the mixture to reflux (85-95°C) and maintain for 1.5-2.5 hours, monitoring for gas evolution.

  • Monitor the reaction completion using TLC.

  • Concentrate the reaction liquid under reduced pressure at 50-60°C to 20-30% of its original volume.

  • Cool the concentrate to obtain a pale yellow solid product.[3]

Route 4: Dehalogenation of 4-Bromo-3-methylpyrazole

This route is useful when starting from a halogenated pyrazole intermediate.[1]

Materials:

  • 4-Bromo-3-methylpyrazole (1 equivalent)

  • Palladium on aluminum hydroxide (Pd/AlO(OH)) nanoparticle catalyst

  • Sodium borohydride (B1222165) (NaBH₄) (3 equivalents)

  • Methanol (B129727)/Water (1:1 v/v) solvent mixture

Procedure:

  • To a Schlenk tube, add the Pd/AlO(OH) nanoparticle catalyst and the methanol/water solvent mixture.

  • Add the 4-bromo-3-methylpyrazole to the tube.

  • Add sodium borohydride to the reaction mixture and close the vessel.

  • Stir the reaction vigorously under ultrasonic conditions at room temperature for 1.5-4 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • After completion, remove the catalyst by centrifugation.

  • Wash the catalyst with methanol and water.

  • Evaporate the solvent from the supernatant under vacuum.

  • Purify the product by flash column chromatography.[1]

References

A Comparative Guide to the Quantification of 3-Methylpyrazole: HPLC vs. UPLC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Methylpyrazole (3-MP), a significant molecule in various chemical and pharmaceutical contexts, is crucial for quality control, metabolic studies, and safety assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for this purpose, valued for its robustness and accessibility. However, alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in terms of sensitivity and selectivity.

This guide provides a comprehensive comparison of a validated HPLC-UV method for the quantification of 3-MP with UPLC-MS/MS and GC-MS methodologies. The performance of each method is evaluated based on key validation parameters, supported by representative experimental data to aid researchers in selecting the most suitable technique for their specific analytical needs.

Methodology Comparison: Performance and Validation

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability of quantitative data. The following tables summarize the validation parameters for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and GC-MS. The data presented is a representative summary based on established performance for pyrazole (B372694) derivatives and similar small molecules.[1][2][3]

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL[1]~0.1 ng/mL~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[1]99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%[1]< 1.5%< 3.0%
Specificity GoodExcellentExcellent
Run Time ~10 minutes~5 minutes~15 minutes

Detailed Experimental Protocols

Robust and reproducible data are contingent on meticulously executed experimental protocols. The following sections detail the methodologies for the HPLC-UV, UPLC-MS/MS, and GC-MS analysis of this compound.

Method 1: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

RP-HPLC-UV is a stalwart technique for routine quality control, offering a balance of performance and cost-effectiveness.

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., Methanol:Water 50:50, v/v) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[1]

  • Sample Solution: Accurately weigh the sample, dissolve in, and dilute to volume with the diluent to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions: [4][5]

ParameterCondition
Instrument Standard HPLC system with a UV-Vis detector
Column Discovery C18, 15 cm × 4.6 mm, 5 µm or equivalent
Mobile Phase Methanol : 5 mM phosphate (B84403) buffer, pH 6 (20:80)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 25 µL

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, UPLC-MS/MS is the method of choice.[2]

1. Sample Preparation:

  • Standard and Sample Preparation: Follow the procedure for HPLC-UV, but prepare standards and samples at lower concentrations (e.g., 0.1-100 ng/mL).

  • For complex matrices (e.g., plasma, urine), a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be required.[4][5]

2. UPLC-MS/MS Conditions: [2]

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)
Injection Volume 5 µL

3. Data Analysis:

  • Optimize MRM transitions for this compound.

  • Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to an internal standard versus concentration.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be an effective alternative for this compound quantification.

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare stock and working standards in a suitable volatile solvent (e.g., methanol, acetone).

  • For solid samples, a solvent extraction (e.g., Soxhlet, ultrasonic) may be necessary.

  • Derivatization may be required for certain pyrazole compounds to improve volatility and chromatographic performance, though it is not always necessary for this compound.

2. GC-MS Conditions:

ParameterCondition
Instrument Gas chromatograph coupled to a mass spectrometer
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Optimized temperature gradient for separation
Ionization Mode Electron Ionization (EI)
Detection Selected Ion Monitoring (SIM) or Full Scan

3. Data Analysis:

  • Quantification is based on the peak area of a characteristic ion of this compound, with calibration curves generated similarly to the HPLC method.

Workflow and Method Comparison Diagrams

To visually represent the analytical processes and their comparative logic, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_start Weighing of Standard & Sample stock_sol Preparation of Stock Solution prep_start->stock_sol sample_sol Preparation of Sample Solution prep_start->sample_sol working_std Serial Dilution for Working Standards stock_sol->working_std filtration Filtration (0.45 µm) working_std->filtration sample_sol->filtration hplc_system HPLC System Setup filtration->hplc_system injection Injection of Standards & Samples hplc_system->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq peak_integration Peak Integration & Area Measurement chrom_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of 3-MP in Sample cal_curve->quantification validation Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Caption: Logical comparison of HPLC, UPLC-MS/MS, and GC-MS for this compound analysis.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. The validated HPLC-UV method presented here is a robust and reliable option for routine analysis and quality control where high sensitivity is not a primary concern. For applications requiring the quantification of low levels of this compound, such as in complex biological matrices or for trace impurity analysis, UPLC-MS/MS offers superior sensitivity and selectivity. GC-MS provides another powerful alternative, particularly for volatile impurity profiling. By understanding the comparative performance characteristics outlined in this guide, researchers can make an informed decision to ensure the generation of accurate and precise data for their drug development and research endeavors.

References

A Comparative Guide to HPLC and GC-MS for the Analysis of 3-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Methylpyrazole. The information presented is collated from established analytical methodologies to assist researchers in selecting the appropriate technique for their specific application. This compound is a heterocyclic organic compound used as a pharmaceutical intermediate and a nitrification inhibitor in agriculture. Accurate and reliable quantification of this compound is crucial for quality control, environmental monitoring, and pharmacokinetic studies.

Introduction to the Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is ideal for the analysis of volatile and thermally stable compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase. The mass spectrometer then provides detailed structural information and sensitive quantification.

Method Comparison: HPLC vs. GC-MS for this compound

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.
Sample Volatility Not required; suitable for non-volatile compounds.Required; suitable for volatile and semi-volatile compounds. This compound has a boiling point of 204°C, making it amenable to GC analysis.
Thermal Stability Suitable for thermally labile compounds.Can be problematic for thermally sensitive compounds, though this compound is generally stable at typical GC temperatures. Derivatization can be employed to enhance stability.
Sample Preparation Often involves dissolution, filtration, and sometimes solid-phase extraction (SPE) for complex matrices.[1][2]Can involve direct injection of a dilute solution in a volatile solvent. For complex matrices or to improve peak shape and thermal stability, derivatization (e.g., silylation) may be necessary.[3]
Instrumentation HPLC system with a UV or other suitable detector.GC system coupled to a mass spectrometer.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection. Can be enhanced with more sensitive detectors like mass spectrometry (LC-MS).Excellent, often reaching pg or even fg levels, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).
Selectivity Good, based on chromatographic retention time and detector response. Co-elution can be a challenge.Excellent, provides both chromatographic retention time and a mass spectrum, which acts as a chemical fingerprint, offering a high degree of confidence in identification.
Speed Analysis times can range from a few minutes to over an hour depending on the separation.Typically faster analysis times, often in the range of a few to 30 minutes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a method for the analysis of this compound in a biological matrix after solid-phase extraction.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Matrix: Urine spiked with this compound.[1][2]

  • SPE Cartridge: Discovery DSC-SCX, 500 mg/3 mL.[1][2]

  • Conditioning: 2 mL methanol (B129727), followed by 2 mL DI water.[1][2]

  • Sample Loading: 1 mL of the sample.[1][2]

  • Washing: 2 mL DI water.[1][2]

  • Elution: 2 mL of 5% methanol in 250 mM potassium phosphate (B84403) buffer, pH 7.4.[1][2]

2. HPLC Conditions

  • Column: Discovery C18, 15 cm × 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: 20:80 (v/v) Methanol : 5 mM phosphate buffer, pH 6.[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detector: UV at 220 nm.[1][2]

  • Injection Volume: 25 µL.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

A direct injection GC-MS method is feasible for this compound. For enhanced performance or for complex matrices, a derivatization step can be included.

Method 1: Direct Injection (Underivatized)

1. Sample Preparation

  • Prepare a dilute solution of the sample (e.g., 1-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Filter the solution through a 0.22 µm syringe filter if particulates are present.

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at 10 °C/min.

    • Final hold: 5 minutes at 200 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Method 2: With Derivatization (Silylation)

This approach is adapted from methods used for similar thermally sensitive compounds containing active hydrogens.[3]

1. Derivatization

  • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions

  • The same GC-MS conditions as the direct injection method can be used, although the temperature program may need to be optimized for the silylated derivative.

Quantitative Performance Comparison (Estimated)

While a direct comparative study with full validation data for this compound was not found in the literature, the following table provides an estimate of the expected performance based on typical validation parameters for similar compounds analyzed by these techniques.

ParameterHPLC-UV (Estimated)GC-MS (Estimated)
Linearity (R²) > 0.999[4]≥ 0.995
Range 1 - 100 µg/mL[4]10 ng/mL - 2 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL[4]~5 ng/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL[4]~15 ng/mL
Accuracy (% Recovery) 98 - 102%[4]90 - 110%
Precision (%RSD) < 2%[4]< 10%

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction Sample->SPE Loading Elution Elution SPE->Elution Washing Injection HPLC Injection Elution->Injection Separation C18 Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Detection->Spectrum Quantification Quantification & Identification TIC->Quantification Spectrum->Quantification

References

Cross-Reactivity of 3-Methylpyrazole in Enzyme Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential antibody cross-reactivity of 3-Methylpyrazole in enzyme immunoassays. Due to the limited direct experimental data on this compound, this document focuses on the principles of cross-reactivity for pyrazole (B372694) derivatives, drawing comparisons with structurally related and well-studied compounds: the insecticide fipronil (B1672679) and the analgesic antipyrine (B355649). Understanding the cross-reactivity of these analogs offers valuable insights for the development and validation of specific and reliable immunoassays for this compound.

Principles of Antibody Cross-Reactivity in Immunoassays

Antibody cross-reactivity in immunoassays occurs when an antibody, generated against a specific target molecule (analyte), also binds to other structurally similar molecules.[1][2] This can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[2][3] The degree of cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and the cross-reacting molecule, and the specificity of the antibody used.[1][4]

The design of the hapten, a small molecule attached to a larger carrier protein to elicit an immune response, is a critical factor in determining the specificity of the resulting antibodies.[5][6][7][8] The way a hapten is designed and conjugated to the carrier protein influences which parts of the molecule are exposed to the immune system, thereby directing the antibody response towards specific epitopes.[6]

Structural Comparison: this compound, Fipronil, and Antipyrine

To infer the potential cross-reactivity of this compound, a structural comparison with fipronil and antipyrine is essential. All three compounds share a core pyrazole or pyrazolone (B3327878) ring, which could be a potential source of cross-reactivity if an antibody is generated against this common scaffold.

CompoundChemical StructureCore RingKey Substituents
This compound this compound structure[9][10][11][12][13]PyrazoleMethyl group
Fipronil Fipronil structure[14][15][16][17][18]PyrazolePhenyl group with chloro and trifluoromethyl substituents, trifluoromethylsulfinyl group, amino group, and cyano group.
Antipyrine Antipyrine structure[19][20][21][22][23]PyrazolonePhenyl group, two methyl groups

Analysis of Structures:

  • This compound is the simplest of the three, with only a methyl group attached to the pyrazole ring.[9]

  • Fipronil is a highly substituted phenylpyrazole.[14] Its complex structure offers multiple potential epitopes for antibody recognition.[14]

  • Antipyrine is a pyrazolone derivative with a phenyl and two methyl groups.[19]

The significant structural differences, particularly the large and complex substituents on fipronil and the phenyl group on antipyrine, suggest that antibodies raised specifically against these molecules may have a lower probability of significantly cross-reacting with the much simpler this compound. Conversely, an antibody generated against a hapten that primarily exposes the core pyrazole ring of this compound could potentially show some cross-reactivity with other pyrazole-containing compounds.

Experimental Data on Cross-Reactivity of Pyrazole Derivatives

While no direct data for this compound is available, studies on fipronil and antipyrine provide valuable insights into the cross-reactivity profiles of pyrazole derivatives in enzyme immunoassays.

Case Study 1: Fipronil Immunoassay

Antibodies developed for the detection of the insecticide fipronil have been tested for cross-reactivity with its metabolites and analogs. The following table summarizes the cross-reactivity of two different anti-fipronil polyclonal antibody sera.

CompoundSerum 2265 Cross-Reactivity (%)Serum 2268 Cross-Reactivity (%)
Fipronil100100
Fipronil-sulfide9639
Fipronil-detrifluoromethylsulfonyl381.4
Fipronil-desulfinyl10125
Fipronil analogues without nitrile group< 4< 4

Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.

This data highlights that the specificity of the antibody is highly dependent on the immunizing hapten used. Serum 2265 showed broader cross-reactivity with major metabolites, indicating that the hapten design exposed conserved regions of the molecule.

Case Study 2: Antipyrine Immunoassay

A radioimmunoassay developed for antipyrine demonstrated that various substituents on the pyrazolone ring decreased the affinity for the antibody.

CompoundConcentration for 50% Inhibition (ng)
Antipyrine6.8
Aminopropylon8.5
Sulpyrine35.5
Isopropylantipyrine1320
Aminopyrine2820

The antibody showed no cross-reactivity with pyrazolidine (B1218672) or aniline (B41778) derivatives, indicating a high degree of specificity for the pyrazolone ring structure.

Experimental Protocol for Assessing Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody.[3][24][25][26]

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal is inversely proportional to the concentration of the analyte in the sample. By comparing the inhibition curves of the target analyte and potential cross-reactants, the percentage of cross-reactivity can be calculated.

Key Steps in a Competitive ELISA Protocol:
  • Coating: Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., an anti-3-Methylpyrazole antibody).

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition: A mixture of the sample (containing the unknown analyte) and a fixed concentration of enzyme-labeled analyte (the tracer) is added to the wells. If the sample contains the target analyte, it will compete with the labeled analyte for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

Visualizing Experimental Workflows

Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection coating Microplate Well Coated with Capture Antibody blocking Blocking Buffer Added coating->blocking competition Sample (Analyte) and Enzyme-Labeled Analyte Added blocking->competition washing1 Wash washing2 Wash competition->washing2 substrate Substrate Added read Measure Signal substrate->read washing2->substrate

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Logical Relationship of Cross-Reactivity Assessment

Cross_Reactivity_Logic Target Target Analyte (e.g., this compound) Antibody Specific Antibody Target->Antibody Alternative Alternative Compound (e.g., Fipronil, Antipyrine) Alternative->Antibody Immunoassay Enzyme Immunoassay Antibody->Immunoassay Result Measure Signal (e.g., Absorbance) Immunoassay->Result Analysis Calculate IC50 and % Cross-Reactivity Result->Analysis Conclusion Determine Specificity Analysis->Conclusion

Caption: Logical flow for determining immunoassay cross-reactivity.

Conclusion and Recommendations

  • Low Probability of Cross-Reactivity with Highly Substituted Pyrazoles: Due to its simple structure, it is unlikely that this compound would significantly cross-react in immunoassays specifically designed for complex molecules like fipronil, provided the antibodies are generated against the unique substituents of those molecules.

  • Potential for Cross-Reactivity with Antibodies Against the Pyrazole Core: If an antibody is developed using a hapten that exposes the core pyrazole ring of this compound, there is a potential for cross-reactivity with other pyrazole-containing compounds.

  • Experimental Validation is Crucial: For any immunoassay developed for the detection of this compound, a thorough cross-reactivity study is mandatory. This should include testing a panel of structurally related compounds, including other pyrazole derivatives, to ensure the assay's specificity and reliability.

Researchers and drug development professionals are strongly advised to perform comprehensive validation, including specificity testing, when developing or utilizing an enzyme immunoassay for this compound. The experimental protocol outlined in this guide provides a starting point for such validation studies.

References

A Comparative Analysis of 3-Methylpyrazole and Nitrapyrin as Nitrification Inhibitors for Reducing Agricultural Nitrogen Loss

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen (N) is an essential nutrient for crop production, but a significant portion of applied nitrogen fertilizer can be lost from the soil before plant uptake. These losses, primarily through nitrate (B79036) (NO₃⁻) leaching and gaseous emissions like nitrous oxide (N₂O) and ammonia (B1221849) (NH₃), not only reduce fertilizer efficiency but also pose significant environmental risks, including water contamination and greenhouse gas accumulation.[1][2][3] Nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (NO₃⁻), is a key process driving these losses.

Nitrification inhibitors (NIs) are chemical compounds applied with nitrogen fertilizers to slow this conversion, keeping nitrogen in the more stable ammonium form for longer.[3][4] This guide provides a comparative study of two major classes of nitrification inhibitors: Nitrapyrin and pyrazole-based compounds. While the prompt specifies 3-Methylpyrazole (3-MP), the most widely researched and commercially utilized pyrazole (B372694) derivatives are 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and 3,5-dimethylpyrazole (B48361) (DMP).[5][6][7] Therefore, this guide will focus on the comparison between Nitrapyrin and these well-documented pyrazole inhibitors, treating them as representatives of the 3-MP chemical class.

Mechanism of Action: Targeting Ammonia Monooxygenase

Both Nitrapyrin and pyrazole-based inhibitors function by targeting the first and rate-limiting step of nitrification: the oxidation of ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻). This process is catalyzed by the enzyme ammonia monooxygenase (AMO), which is found in ammonia-oxidizing bacteria (AOB) and archaea (AOA).[1][2][8][9][10] By inhibiting AMO, these compounds effectively slow down the entire nitrification process.

The proposed mechanisms differ slightly. Nitrapyrin is thought to inhibit AMO either through direct interaction with the copper-containing active site of the enzyme or via its oxidation to 6-chloropicolinic acid, which then disrupts the microbe's metabolic processes.[11] Pyrazole derivatives like DMPP are also believed to inhibit the AMO enzyme, with evidence suggesting they act as copper chelators, binding to the essential copper ions in the enzyme's active site and blocking its function.[12]

Nitrification_Pathway cluster_pathway Nitrification Process cluster_inhibitors Inhibitor Action NH4 Ammonium (NH₄⁺) (Less Mobile) NO2 Nitrite (NO₂⁻) NH4->NO2 Step 1: Ammonia Oxidation Enzyme: AMO Microbes: AOB & AOA NO3 Nitrate (NO₃⁻) (Mobile, Prone to Loss) NO2->NO3 Step 2: Nitrite Oxidation Enzyme: NXR Microbes: NOB Nitrapyrin Nitrapyrin Nitrapyrin->NH4 Pyrazoles Pyrazoles (3-MP, DMPP, etc.) Pyrazoles->NH4 Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Soil Collection (0-15 cm) p2 Sieving & Homogenizing p1->p2 p3 Moisture Adjustment & Pre-incubation (7 days) p2->p3 e1 Treatment Application (Fertilizer ± Inhibitor) p3->e1 e2 Incubation (Controlled Temp. & Dark) e1->e2 e3 Destructive Sampling (Time Course) e2->e3 a1 2M KCl Extraction e3->a1 a2 Filtration a1->a2 a3 NH₄⁺ & NO₃⁻ Analysis (Colorimetry / IC) a2->a3 a4 Data Calculation & Interpretation a3->a4

References

A Comparative Guide to Catalysts in the Synthesis of 3-Methylpyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole (B372694) derivatives is a critical step in the discovery of new therapeutic agents. Among these, 3-methylpyrazole serves as a vital building block. The selection of an appropriate catalyst is paramount to optimizing reaction outcomes, including yield, reaction time, and overall process efficiency. This guide provides an objective comparison of the performance of various catalysts in the synthesis of 3,5-dimethylpyrazole (B48361), a close structural analog of this compound, supported by experimental data.

Performance Comparison of Catalysts

The synthesis of 3,5-dimethylpyrazole from acetylacetone (B45752) and a hydrazine (B178648) source is a well-established method, often catalyzed by acids or bases. The choice of catalyst significantly impacts the reaction's efficiency. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Glacial Acetic AcidAcetylacetone, Hydrazine HydrateWater< 503 hours> 90[1]
Hydrazine Sulfate / NaOHAcetylacetone, Hydrazine Sulfate10% Aqueous NaOH151.5 hours77-81[2]
Carbazic AcidAcetylacetone, Hydrazinium CarboxylateNeat (Solvent-free)700.3 hours99
Pd/AlO(OH)Halogenated Precursor, NaBH₄Water/Methanol202 hours> 95[3]

Note: The data for Glacial Acetic Acid, Hydrazine Sulfate/NaOH, and Carbazic Acid pertains to the synthesis of 3,5-dimethylpyrazole, a close analog of this compound. The Pd/AlO(OH) catalyst was used in a dehalogenation reaction to produce this compound.

Reaction Mechanisms and Experimental Workflows

The primary mechanism for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is the Knorr pyrazole synthesis. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetylacetone Acetylacetone Hydrazone_Formation Hydrazone Formation Acetylacetone->Hydrazone_Formation + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone_Formation Cyclization Intramolecular Cyclization Hydrazone_Formation->Cyclization Tautomerization Dehydration Dehydration Cyclization->Dehydration Elimination of H2O 3_5_Dimethylpyrazole 3,5-Dimethylpyrazole Dehydration->3_5_Dimethylpyrazole

Caption: The Knorr pyrazole synthesis mechanism.

A typical experimental workflow for the synthesis of pyrazoles involves the sequential addition of reactants, reaction at a specific temperature, and subsequent workup and purification of the product.

Experimental_Workflow Start Start Reactant_Mixing Mix Acetylacetone, Solvent, and Catalyst Start->Reactant_Mixing Hydrazine_Addition Add Hydrazine Hydrate Dropwise at < 50 °C Reactant_Mixing->Hydrazine_Addition Reaction Maintain at 50 °C for 3 hours Hydrazine_Addition->Reaction Cooling Cool to 10 °C Reaction->Cooling Isolation Centrifuge and Rinse Cooling->Isolation Drying Vacuum Dry Isolation->Drying Analysis HPLC Analysis Drying->Analysis End End Analysis->End

References

In-Vitro Inhibitory Effects of 3-Methylpyrazole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of the inhibitory effects of 3-Methylpyrazole and its analogs, supported by experimental data from various studies. The information is intended to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.

Comparative Inhibitory Activity

The inhibitory effects of this compound (also known as Fomepizole or 4-Methylpyrazole) and its analogs have been evaluated against various enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values from different in-vitro studies.

Compound/AnalogTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
4-Methylpyrazole (Fomepizole) Alcohol Dehydrogenase (ADH)Potent InhibitorEthanol-
Pyz-1 (a pyrazole (B372694) derivative)α-glucosidase75.62 ± 0.56Acarbose72.58 ± 0.68
Pyz-1 (a pyrazole derivative)α-amylase119.3 ± 0.75Acarbose115.6 ± 0.574
Pyz-2 (a pyrazole derivative)α-glucosidase95.85 ± 0.92Acarbose72.58 ± 0.68
Pyz-2 (a pyrazole derivative)α-amylase120.2 ± 0.68Acarbose115.6 ± 0.574
Pyz-1 (a pyrazole derivative)Xanthine (B1682287) Oxidase24.32 ± 0.78Allopurinol14.41 ± 1.01
Pyz-2 (a pyrazole derivative)Xanthine Oxidase10.75 ± 0.54Allopurinol14.41 ± 1.01
Pyrazole Derivative P14Mushroom Tyrosinase15.9Arbutin>500
Pyrazole Derivative P6Mushroom Tyrosinase-Arbutin>500
Pyrazole-phthalazine hybrid 8lα-glucosidase13.66 ± 0.009Acarbose720.18 ± 0.008
Pyrazole-phthalazine hybrid 8nα-glucosidase18.63 ± 0.041Acarbose720.18 ± 0.008

Note: The inhibitory activities of pyrazole derivatives are highly dependent on their structural modifications and the target enzyme. For instance, while 4-Methylpyrazole is a potent inhibitor of alcohol dehydrogenase, other analogs show significant activity against enzymes like α-glucosidase, α-amylase, and xanthine oxidase[1]. Some pyrazole derivatives have also been investigated as inhibitors of kinases and tyrosinase[2][3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro studies. Below is a generalized protocol for an enzyme inhibition assay, which can be adapted for specific enzymes like alcohol dehydrogenase.

Generalized In-Vitro Enzyme Inhibition Assay Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound or its analogs) and any positive controls (e.g., a known inhibitor) in a suitable solvent like DMSO.

    • Prepare a series of dilutions of the test compound and positive control to determine a dose-response curve.

    • Prepare the assay buffer, enzyme solution (e.g., alcohol dehydrogenase), and substrate solution (e.g., ethanol).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to each well of a 96-well plate.

    • Add the enzyme solution to the appropriate wells.

    • Add the various concentrations of the test compound or positive control to the wells. Include wells with no inhibitor as a negative control.

    • Incubate the plate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader at a specific wavelength. The product of the enzymatic reaction often has a different optical property than the substrate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway: Inhibition of Alcohol Dehydrogenase by 4-Methylpyrazole

The primary mechanism of action for 4-Methylpyrazole (Fomepizole) is the competitive inhibition of alcohol dehydrogenase (ADH). This enzyme is critical in the metabolism of toxic alcohols like ethylene (B1197577) glycol and methanol. By blocking ADH, 4-Methylpyrazole prevents the formation of their toxic metabolites.[4][5][6][7]

Inhibitory_Pathway cluster_0 Toxic Alcohol Metabolism cluster_1 Inhibition EthyleneGlycol Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) EthyleneGlycol->ADH Methanol Methanol Methanol->ADH ToxicMetabolites Toxic Metabolites (e.g., Glycolate, Formate) ADH->ToxicMetabolites Metabolizes to OrganDamage Organ Damage (Kidney, Nerves) ToxicMetabolites->OrganDamage Leads to Methylpyrazole 4-Methylpyrazole (Fomepizole) Methylpyrazole->ADH Competitively Inhibits

Caption: Inhibition of toxic alcohol metabolism by 4-Methylpyrazole.

Experimental Workflow: In-Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the in-vitro inhibitory effect of a compound.

Experimental_Workflow Start Start: Prepare Reagents PlateSetup Plate Setup: Add Buffer, Enzyme, and Inhibitor Start->PlateSetup Incubation Incubation PlateSetup->Incubation ReactionStart Initiate Reaction: Add Substrate Incubation->ReactionStart Measurement Kinetic Measurement (Absorbance/Fluorescence) ReactionStart->Measurement DataAnalysis Data Analysis: Calculate % Inhibition and IC50 Measurement->DataAnalysis End End: Results DataAnalysis->End

Caption: Workflow for an in-vitro enzyme inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.